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  • Product: 2-Fluoro-4'-hydroxybenzophenone
  • CAS: 101969-75-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of 2-Fluoro-4'-hydroxybenzophenone

Abstract This technical guide provides a comprehensive exploration of the potential mechanism of action of 2-Fluoro-4'-hydroxybenzophenone, a substituted aromatic ketone with potential pharmacological significance. Drawi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential mechanism of action of 2-Fluoro-4'-hydroxybenzophenone, a substituted aromatic ketone with potential pharmacological significance. Drawing upon the established bioactivities of the broader benzophenone class of compounds, this document outlines a hypothesized mechanism centered on enzyme inhibition and the modulation of cellular signaling pathways. Detailed experimental protocols are provided for researchers, scientists, and drug development professionals to investigate and validate these hypotheses. This guide is intended to serve as a foundational resource for elucidating the molecular interactions and therapeutic potential of this compound.

Introduction to 2-Fluoro-4'-hydroxybenzophenone

2-Fluoro-4'-hydroxybenzophenone belongs to the benzophenone family, a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3][4][5]. The core structure consists of two phenyl rings linked by a carbonyl group. In this specific derivative, one phenyl ring is substituted with a fluorine atom at the 2-position, and the other with a hydroxyl group at the 4'-position. The molecular formula is C13H9FO2, and the molecular weight is 216.21 g/mol [6]. The presence of the electronegative fluorine atom and the hydrogen-bonding capable hydroxyl group are anticipated to significantly influence its pharmacokinetic profile and target interactions.

While direct and extensive research on the mechanism of action of 2-Fluoro-4'-hydroxybenzophenone is not yet widely published, the known activities of structurally related benzophenones provide a strong basis for forming a well-grounded hypothesis. Many benzophenone derivatives have been identified as enzyme inhibitors, suggesting that 2-Fluoro-4'-hydroxybenzophenone may also exert its effects through direct interaction with specific protein targets[7][8][9].

Hypothesized Mechanism of Action: Dual Enzyme Inhibition and Pathway Modulation

Based on the established activities of analogous compounds, we propose a primary mechanism of action for 2-Fluoro-4'-hydroxybenzophenone centered on the inhibition of key enzymes involved in inflammation and cell signaling. Specifically, we hypothesize that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes and potentially other kinases involved in pro-inflammatory signaling cascades.

The rationale for this hypothesis is rooted in several observations:

  • Anti-inflammatory Properties of Benzophenones: Numerous benzophenone derivatives have demonstrated anti-inflammatory activity[9][10]. This is often mediated through the inhibition of enzymes like COX-1 and COX-2, which are central to the synthesis of prostaglandins, key mediators of inflammation.

  • Enzyme Inhibition by Substituted Benzophenones: Studies have shown that hydroxylated benzophenones can act as potent inhibitors of enzymes such as xanthine oxidase[7]. The presence of a hydroxyl group on the 4'-position of the target compound makes it a candidate for similar interactions.

  • Role of Fluorine in Drug Design: The inclusion of a fluorine atom can enhance binding affinity and metabolic stability of small molecules, potentially increasing the potency and duration of enzyme inhibition[11].

This hypothesized mechanism suggests that 2-Fluoro-4'-hydroxybenzophenone could offer therapeutic potential in inflammatory diseases. The following sections detail a comprehensive experimental strategy to rigorously test this hypothesis.

Experimental Workflows for Mechanistic Elucidation

To systematically investigate the proposed mechanism of action, a multi-faceted approach is required, encompassing target identification, characterization of molecular interactions, and assessment of cellular consequences.

Phase 1: Target Identification and Validation

The initial phase focuses on identifying the direct molecular targets of 2-Fluoro-4'-hydroxybenzophenone.

Objective: To isolate and identify proteins that directly bind to 2-Fluoro-4'-hydroxybenzophenone.

Methodology: Affinity Chromatography Pull-Down Assay [12][13]

  • Probe Synthesis: Synthesize a derivative of 2-Fluoro-4'-hydroxybenzophenone with a linker arm suitable for immobilization (e.g., a short polyethylene glycol chain) without significantly altering its core structure. Covalently attach this modified compound to agarose beads.

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a human macrophage cell line like THP-1 for inflammation studies).

  • Incubation: Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).

Objective: To confirm target engagement in a native cellular context.

Methodology: Drug Affinity Responsive Target Stability (DARTS) [14]

  • Cell Treatment: Treat intact cells or cell lysates with varying concentrations of 2-Fluoro-4'-hydroxybenzophenone.

  • Protease Digestion: Subject the treated samples to limited proteolysis with a non-specific protease (e.g., pronase).

  • Analysis: Analyze the protein digestion patterns using SDS-PAGE and Western blotting for candidate target proteins identified in the pull-down assay or hypothesized targets like COX-2. Target proteins that are stabilized by binding to the compound will show increased resistance to proteolysis.

Phase 2: Characterization of Molecular Interactions

Once potential targets are identified (e.g., COX-2), the next phase is to characterize the binding affinity and kinetics.

Objective: To quantify the inhibitory activity of 2-Fluoro-4'-hydroxybenzophenone against purified enzymes.

Methodology: COX-1 and COX-2 Inhibition Assay [9]

  • Assay Principle: Utilize a commercially available COX inhibitor screening assay kit that measures the peroxidase activity of COX enzymes. The assay typically involves the reaction of arachidonic acid with the enzyme, and the subsequent detection of prostaglandin G2.

  • Procedure:

    • Incubate purified COX-1 and COX-2 enzymes with a range of concentrations of 2-Fluoro-4'-hydroxybenzophenone.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence of the reaction product at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) for both COX-1 and COX-2 to determine the potency and selectivity of inhibition.

Parameter Description
IC50 Concentration of inhibitor required for 50% inhibition of enzyme activity.
Selectivity Index Ratio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.

Objective: To directly measure the binding affinity and kinetics of the compound to its target protein.

Methodology: Surface Plasmon Resonance (SPR) [15]

  • Immobilization: Covalently immobilize the purified target protein (e.g., COX-2) onto an SPR sensor chip.

  • Binding Analysis: Flow different concentrations of 2-Fluoro-4'-hydroxybenzophenone over the sensor chip and monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized protein.

  • Data Analysis: Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) from the sensorgrams. A lower KD value indicates a higher binding affinity.

Phase 3: Cellular and Pathway Analysis

The final phase aims to understand the effects of 2-Fluoro-4'-hydroxybenzophenone on cellular signaling pathways downstream of its target.

Objective: To assess the compound's ability to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.

Methodology: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

  • Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 murine macrophages) in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of 2-Fluoro-4'-hydroxybenzophenone for a specified time.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production by the compound.

Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the signaling pathway downstream of the target.

Methodology: Western Blotting for Phosphorylated Signaling Proteins

  • Cell Treatment and Lysis: Treat cells as in the cytokine release assay and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated forms of downstream signaling proteins (e.g., phospho-p38 MAPK, phospho-JNK, phospho-ERK).

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of these signaling molecules.

Visualization of Experimental and Signaling Pathways

Experimental Workflow Diagram

Experimental_Workflow cluster_Phase1 Phase 1: Target Identification cluster_Phase2 Phase 2: Molecular Interaction Characterization cluster_Phase3 Phase 3: Cellular Pathway Analysis P1_A Affinity Chromatography Pull-Down P1_B Drug Affinity Responsive Target Stability (DARTS) P1_A->P1_B Validate Hits P2_A In Vitro Enzyme Inhibition Assays (e.g., COX) P1_B->P2_A Identified Target P2_B Surface Plasmon Resonance (SPR) P2_A->P2_B Confirm Direct Binding P3_A Cytokine Release Assay (ELISA) P2_B->P3_A Confirmed Target Interaction P3_B Western Blot for Signaling Proteins P3_A->P3_B Correlate Phenotype with Pathway Modulation Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR4 MyD88 MyD88 Receptor->MyD88 LPS LPS LPS->Receptor Compound 2-Fluoro-4'-hydroxybenzophenone COX2 COX-2 Compound->COX2 Inhibition TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK NFkB NF-κB IKK->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc PGs Prostaglandins COX2->PGs Synthesis Gene Pro-inflammatory Genes (TNF-α, IL-6) PGs->Gene Amplification NFkB_nuc->Gene

Caption: A diagram of the hypothesized signaling pathway modulated by 2-Fluoro-4'-hydroxybenzophenone.

Conclusion

This technical guide has outlined a robust and scientifically grounded framework for investigating the mechanism of action of 2-Fluoro-4'-hydroxybenzophenone. By leveraging established methodologies for target identification, interaction analysis, and cellular pathway investigation, researchers can systematically test the hypothesis that this compound exerts its effects through enzyme inhibition and modulation of inflammatory signaling. The successful elucidation of its mechanism will be crucial for understanding its therapeutic potential and guiding future drug development efforts.

References

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  • de Oliveira, A. C., de Fátima, Â., & Modolo, L. V. (2018). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 29(7), 1469-1480.
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Exploratory

An In-depth Technical Guide to 2-Fluoro-4'-hydroxybenzophenone (CAS Number: 101969-75-9)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Fluoro-4'-hydroxybenzophenone (CAS No. 101969-75-9), a substituted benzophenone of inte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4'-hydroxybenzophenone (CAS No. 101969-75-9), a substituted benzophenone of interest in medicinal chemistry and materials science. While this specific isomer is less documented than its 4-fluoro counterpart, this guide synthesizes the available information on its chemical properties, potential synthesis strategies, and inferred biological relevance based on the broader class of benzophenones. The document is intended to serve as a foundational resource for researchers, highlighting both the known characteristics and the existing knowledge gaps to guide future investigation and application.

Introduction: The Benzophenone Scaffold in Scientific Research

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. This structural motif is prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Their utility also extends to materials science, where they are employed as photoinitiators and UV stabilizers. The substitution pattern on the phenyl rings significantly influences the physicochemical properties and biological activity of benzophenone derivatives, making them a versatile scaffold for drug design and the development of novel functional materials.[1] 2-Fluoro-4'-hydroxybenzophenone, the subject of this guide, is a member of this important class of compounds.

Physicochemical Properties of 2-Fluoro-4'-hydroxybenzophenone

Detailed experimental data for 2-Fluoro-4'-hydroxybenzophenone is not extensively available in the public literature. However, based on its chemical structure and data from closely related analogs, we can summarize its core properties.

PropertyValueSource
CAS Number 101969-75-9[3]
Molecular Formula C₁₃H₉FO₂[3]
Molecular Weight 216.21 g/mol [3]
Calculated Solubility Very slightly soluble (0.14 g/L at 25 °C)Inferred from computational models

It is important to note that experimental verification of properties such as melting point, boiling point, and detailed solubility in various solvents is a necessary step for any research application.

Synthesis and Purification

The synthesis of 2-Fluoro-4'-hydroxybenzophenone presents a notable challenge, as it is often generated as a minor byproduct in the synthesis of its more common isomer, 4-Fluoro-4'-hydroxybenzophenone.[4][5]

Synthesis via Friedel-Crafts Acylation (Inferred)

A common method for the synthesis of hydroxybenzophenones is the Friedel-Crafts acylation. In the context of 2-Fluoro-4'-hydroxybenzophenone, this would likely involve the reaction of a substituted benzoyl chloride with a substituted phenol in the presence of a Lewis acid catalyst, such as aluminum chloride.

A patent for the synthesis of 4-Fluoro-4'-hydroxybenzophenone describes a process where 4-hydroxybenzoic acid is treated with thionyl chloride and then reacted with fluorobenzene in the presence of aluminum chloride. This process yields the 4,4'-isomer in high purity, with 2-Fluoro-4'-hydroxybenzophenone being a minor impurity (less than 4% by weight).[4][5]

G cluster_reactants Reactants cluster_products Products 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Reaction_Mixture Reaction_Mixture 4-Hydroxybenzoic_Acid->Reaction_Mixture + Thionyl Chloride Thionyl_Chloride Thionyl Chloride Fluorobenzene Fluorobenzene Fluorobenzene->Reaction_Mixture + Fluorobenzene Aluminum_Chloride Aluminum Chloride (Catalyst) Aluminum_Chloride->Reaction_Mixture + AlCl3 4,4-isomer 4-Fluoro-4'-hydroxybenzophenone (Major) 2,4-isomer 2-Fluoro-4'-hydroxybenzophenone (Minor) Reaction_Mixture->4,4-isomer Reaction_Mixture->2,4-isomer G cluster_potential_activities Potential Biological Activities of Substituted Benzophenones Anticancer Anticancer Anti-inflammatory Anti-inflammatory Antiviral Antiviral Antimicrobial Antimicrobial Benzophenone_Scaffold Benzophenone Scaffold Benzophenone_Scaffold->Anticancer Benzophenone_Scaffold->Anti-inflammatory Benzophenone_Scaffold->Antiviral Benzophenone_Scaffold->Antimicrobial

Caption: Inferred biological activities of the benzophenone scaffold.

Safety and Handling

Specific toxicological data for 2-Fluoro-4'-hydroxybenzophenone is not available. However, as a general precaution for a laboratory chemical with limited safety information, it should be handled with care. Based on data for related compounds, it may cause skin and eye irritation. Standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area.

Conclusion and Future Directions

2-Fluoro-4'-hydroxybenzophenone represents an intriguing yet understudied member of the benzophenone family. While its physicochemical and biological properties are not well-documented, its structural similarity to other biologically active benzophenones suggests potential for applications in drug discovery and materials science. Key areas for future research include:

  • Development of a selective and high-yield synthesis protocol.

  • Comprehensive characterization of its physicochemical properties.

  • Thorough spectroscopic analysis to establish a reference dataset.

  • Screening for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

  • Toxicological evaluation to determine its safety profile.

This technical guide serves as a starting point for researchers interested in exploring the potential of 2-Fluoro-4'-hydroxybenzophenone, emphasizing the need for further experimental investigation to unlock its full scientific value.

References

  • Synthesis and Biological Activity of Naphthyl-Substituted (B-ring) Benzophenone Derivatives as Novel Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. (2011). PubMed.
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  • Process for the preparation of 4-hydroxybenzophenones. (n.d.).
  • 2-Fluoro-4'-hydroxybenzophenone, heptafluorobutyrate - Optional[13C NMR] - Chemical Shifts. SpectraBase.
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  • Preparation of 4-hydroxy benzophenone. (n.d.).
  • 4-Fluoro-4'-hydroxybenzophenone. Chem-Impex.
  • 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. PubChem.
  • 2-Fluoro-4′-hydroxybenzophenone, CAS 101969-75-9. SCBT.
  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049).
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  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020).
  • 2-Hydroxybenzophenone(117-99-7) 13C NMR spectrum. ChemicalBook.
  • 4'-chloro-5-fluoro-2-hydroxybenzophenone(62433-26-5) 1 h nmr. ChemicalBook.
  • 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572. PubChem.
  • 4-Fluoro-4'-hydroxybenzophenone 25913-05-7. Tokyo Chemical Industry Co., Ltd.(APAC).
  • 25913-05-7 | 4-Fluoro-4'-hydroxybenzophenone. Tetrahedron.
  • Spectrum LU113456 for 2-Hydroxybenzophenone. MassBank of North America.
  • CAS 25913-05-7 4-Fluoro-4-hydroxybenzophenone. BOC Sciences.

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Foundational

An In-depth Technical Guide to the Friedel-Crafts Acylation of Phenol with 2-Fluorobenzoyl Chloride

Introduction The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. This guide provides a comprehensive technical overview of a specific and i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. This guide provides a comprehensive technical overview of a specific and increasingly relevant variant: the acylation of phenol with 2-fluorobenzoyl chloride. This reaction is of significant interest to researchers, scientists, and drug development professionals due to its role in the synthesis of hydroxybenzophenone derivatives. These structures are pivotal intermediates in the creation of various pharmaceuticals and advanced materials.[1][2]

This document will delve into the mechanistic nuances, experimental design considerations, a detailed laboratory protocol, and the strategic applications of this important transformation.

Mechanistic Deep Dive: Beyond the Textbook Reaction

The Friedel-Crafts acylation of phenol presents unique challenges and mechanistic pathways compared to the acylation of simple arenes.[3] The presence of the hydroxyl group introduces a competing reaction pathway and influences the regioselectivity of the acylation.

The Core Challenge: C-Acylation vs. O-Acylation

Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) to form a hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to yield an ester.[3] In the absence of a strong catalyst, O-acylation is often the favored pathway.[4]

However, for the synthesis of hydroxybenzophenones, C-acylation is the desired outcome. This is typically achieved by employing a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][5] The Lewis acid plays a dual role: it activates the acyl chloride and promotes the Fries rearrangement of any O-acylated intermediate to the C-acylated product.[1][3][6]

The Reaction Unveiled: A Step-by-Step Mechanism

The acylation of phenol with 2-fluorobenzoyl chloride in the presence of AlCl₃ proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of the 2-fluorobenzoyl chloride, leading to the formation of a highly electrophilic acylium ion.[5][7][8][9] This resonance-stabilized cation is the key electrophile in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring attacks the acylium ion. The hydroxyl group of phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions.

  • Fries Rearrangement: Any phenyl 2-fluorobenzoate formed via O-acylation can undergo a Lewis acid-catalyzed Fries rearrangement to the more thermodynamically stable C-acylated hydroxybenzophenone.[1][6][10] Higher reaction temperatures generally favor the formation of the ortho isomer, likely due to the formation of a stable bidentate complex with the aluminum catalyst.[1][10]

  • Workup: The reaction is quenched with an aqueous acid to decompose the aluminum chloride complexes and liberate the final hydroxybenzophenone product.[5]

Friedel_Crafts_Acylation_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_rearrangement Fries Rearrangement 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) 2-Fluorobenzoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Phenol Phenol Intermediate Arenium Ion Intermediate Phenol->Intermediate + Acylium Ion Products Ortho & Para Isomers Intermediate->Products - H⁺ O_Acylated O-Acylated Ester (Side-product) C_Acylated C-Acylated Ketone (Product) O_Acylated->C_Acylated AlCl₃, Heat

Caption: Simplified mechanism of Friedel-Crafts acylation of phenol.

Experimental Design and Protocol

Careful consideration of reaction parameters is crucial for achieving high yields and the desired regioselectivity.

Key Experimental Parameters
ParameterRecommended ConditionRationale
Lewis Acid Anhydrous Aluminum Chloride (AlCl₃)Strong Lewis acid that effectively generates the acylium ion and catalyzes the Fries rearrangement.[5][11] Must be anhydrous as it reacts violently with water.[12][13]
Stoichiometry >1 equivalent of AlCl₃A stoichiometric amount is required as AlCl₃ complexes with both the starting phenol and the product ketone.[3][5]
Solvent Dichloroethane or NitrobenzeneInert solvents that can withstand the reaction conditions. Dichloroethane is a common choice.[14]
Temperature 0°C to RefluxInitial addition is often done at lower temperatures to control the exothermic reaction.[12][15] Higher temperatures favor the ortho isomer via the Fries rearrangement.[1]
Workup Aqueous HClUsed to quench the reaction and break up the aluminum complexes.[12][14]
Step-by-Step Laboratory Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. 2-Fluorobenzoyl chloride is a corrosive lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Reagents and Materials:

  • Phenol

  • 2-Fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloroethane (anhydrous)

  • Hydrochloric Acid (5% aqueous solution)

  • Ice

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

  • Add anhydrous dichloroethane to the flask to create a slurry.

  • Cool the mixture to 0-5°C using an ice bath.

  • In the dropping funnel, prepare a solution of 2-fluorobenzoyl chloride (1.0 equivalent) and phenol (1.0 equivalent) in anhydrous dichloroethane.

  • Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours to promote the Fries rearrangement.

  • Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Experimental_Workflow Setup 1. Reaction Setup (Anhydrous Conditions) Reagent_Addition 2. Reagent Addition (0-5°C) Setup->Reagent_Addition Reaction 3. Reaction (Reflux) Reagent_Addition->Reaction Workup 4. Aqueous Workup (HCl/Ice) Reaction->Workup Extraction 5. Extraction & Washing Workup->Extraction Purification 6. Drying & Purification Extraction->Purification Product Final Product: 2-Hydroxy-2'-fluorobenzophenone Purification->Product

Caption: General workflow for the Friedel-Crafts acylation.

Challenges and Troubleshooting

  • Low Yields: Often due to moisture contamination, which deactivates the Lewis acid catalyst. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Poor Regioselectivity: The ratio of ortho to para isomers can be influenced by temperature and solvent.[1] Higher temperatures and non-polar solvents tend to favor the ortho product.

  • Side Reactions: Polysubstitution is generally not an issue as the product ketone is deactivated towards further acylation.[5] However, at very high temperatures, decomposition or rearrangement of the product can occur.

Applications in Drug Development and Material Science

The primary products of this reaction, ortho- and para-hydroxy-2'-fluorobenzophenones, are valuable precursors in several fields:

  • Pharmaceutical Synthesis: The hydroxybenzophenone scaffold is present in a variety of biologically active molecules. These compounds can serve as key intermediates in the synthesis of more complex drug candidates.[16][17] The fluorine substituent can enhance metabolic stability and binding affinity.

  • Photoinitiators and UV Absorbers: 2-Hydroxybenzophenone derivatives are known for their ability to absorb UV radiation, making them useful as UV stabilizers in polymers and coatings.[18][19] The 2-fluorobenzophenone moiety itself is used as a photoinitiator in polymer chemistry.[16][20]

  • Organic Electronics and Materials: The electronic properties of these molecules make them of interest in the development of new organic materials for applications such as organic light-emitting diodes (OLEDs).

Conclusion

The Friedel-Crafts acylation of phenol with 2-fluorobenzoyl chloride is a powerful synthetic tool for accessing valuable hydroxybenzophenone derivatives. A thorough understanding of the underlying mechanistic principles, particularly the competition between C- and O-acylation and the role of the Fries rearrangement, is essential for successful experimental design. By carefully controlling reaction conditions, researchers can achieve high yields of the desired products, paving the way for innovations in drug discovery and material science.

References

  • PrepChem.com. Synthesis of 2'-fluoro-2-hydroxy-4-methoxy-3-methylbenzophenone. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Available from: [Link]

  • PMC - NIH. Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. Available from: [Link]

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  • Frontiers. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Available from: [Link]

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  • SpringerLink. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

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  • Wiley Online Library. New Aspects of the Fries Rearrangement. Available from: [Link]

  • PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

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  • ChemRxiv. Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. Available from: [Link]

  • ucsb.edu. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]

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  • Google Patents. CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds.
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  • ResearchGate. Substituent effects in 2-hydroxybenzophenone-based ultraviolet absorbers. Available from: [Link]

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Exploratory

A Guide to the Spectroscopic Characterization of 2-Fluoro-4'-hydroxybenzophenone

Abstract This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-Fluoro-4'-hydroxybenzophenone. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, a thor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-Fluoro-4'-hydroxybenzophenone. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, a thorough understanding of its structural confirmation via spectroscopic methods is paramount for researchers, scientists, and drug development professionals. This document synthesizes fundamental principles with practical insights into the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of the target molecule. While direct experimental spectra for 2-Fluoro-4'-hydroxybenzophenone are not widely available in public repositories, this guide presents a comprehensive analysis based on established spectroscopic principles and data from closely related structural analogs. We delve into the causality behind spectral features, provide robust, self-validating experimental protocols, and present the data in a clear, accessible format.

Introduction and Molecular Structure Analysis

2-Fluoro-4'-hydroxybenzophenone belongs to the substituted benzophenone class of compounds, which are integral scaffolds in medicinal chemistry and materials science. The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making its precise placement and confirmation critical.

The structure of 2-Fluoro-4'-hydroxybenzophenone features three key components, each contributing distinct spectroscopic signatures:

  • A 2-fluorophenyl ring: The electron-withdrawing fluorine atom will influence the chemical shifts of adjacent protons and carbons.

  • A 4-hydroxyphenyl ring: The electron-donating hydroxyl group will similarly affect its aromatic system.

  • A ketone (carbonyl) group: This group provides a strong, characteristic signal in both ¹³C NMR and IR spectroscopy.

A logical workflow for the complete spectroscopic elucidation of this molecule is essential for unambiguous structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Confirmation Prep Weigh ~5-10 mg of Sample Solv Dissolve in Deuterated Solvent (e.g., DMSO-d6 for NMR) or prepare KBr pellet (for IR) Prep->Solv Tube Transfer to NMR Tube or press into pellet Solv->Tube NMR_Acq Acquire ¹H, ¹³C, ¹⁹F NMR Spectra Tube->NMR_Acq IR_Acq Acquire FTIR Spectrum Tube->IR_Acq NMR_Proc Phase & Baseline Correction Reference to TMS (0 ppm) NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Picking IR_Acq->IR_Proc Assign Assign Signals/Bands to Molecular Structure NMR_Proc->Assign IR_Proc->Assign Confirm Confirm Structure Assign->Confirm

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Fluoro-4'-hydroxybenzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural picture.

Experimental Protocol: NMR Spectrum Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable proton. The solvent choice is critical as it can influence chemical shifts.

  • Internal Standard: The solvent typically contains tetramethylsilane (TMS) as an internal standard, with its signal calibrated to 0.00 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire with a 90° pulse, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) with a wider spectral width and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire with proton decoupling. No external standard is strictly necessary for routine identification, but a reference compound like CFCl₃ can be used for precise chemical shift reporting.[1]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents (F, OH, C=O).

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale for Assignment
H-6'~7.6-7.8d2HProtons ortho to the carbonyl on the hydroxyphenyl ring; deshielded.
H-3, H-4, H-5, H-6~7.2-7.8m4HComplex multiplet for the four protons on the fluorophenyl ring, influenced by the fluorine and carbonyl group.
H-5'~6.9-7.0d2HProtons meta to the carbonyl and ortho to the hydroxyl group; shielded by the -OH group.
-OH~10.0-10.5 (in DMSO-d₆)s (broad)1HPhenolic proton, chemical shift is solvent and concentration dependent. Its broadness is due to chemical exchange.

Note: Predictions are based on standard substituent effects and data from similar compounds like 4-fluoro-4'-hydroxybenzophenone.[2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon is typically found significantly downfield.

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (due to ¹⁹F) Rationale for Assignment
C=O~194-196sCarbonyl carbon, highly deshielded.
C-4' (-OH)~160-163sAromatic carbon bearing the -OH group, deshielded.
C-2 (-F)~158-162d, ¹JCF ≈ 240-250 HzAromatic carbon directly bonded to fluorine, shows a large one-bond C-F coupling.
C-1'~129-132sQuaternary carbon of the hydroxyphenyl ring attached to the carbonyl.
C-6'~131-133sAromatic carbons ortho to the carbonyl on the hydroxyphenyl ring.
C-1~130-133d, ²JCF ≈ 5-10 HzQuaternary carbon of the fluorophenyl ring, shows smaller two-bond C-F coupling.
C-4, C-6~128-135dAromatic CH carbons on the fluorophenyl ring.
C-5'~115-117sAromatic carbons ortho to the -OH group, shielded.
C-3, C-5~116-125dAromatic CH carbons on the fluorophenyl ring.

Note: Predicted chemical shifts and coupling constants are based on established values for fluorinated aromatic compounds.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive and provides a direct confirmation of the fluorine's presence and electronic environment.[1]

  • Chemical Shift (δ): For an aryl fluoride, the chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃. The exact position is sensitive to the substitution pattern.

  • Multiplicity: The signal will be a multiplet due to coupling with the ortho, meta, and para protons on the fluorophenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their vibrational frequencies.[3]

Experimental Protocol: FTIR Spectrum Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Collection: Place the empty sample holder (or a pure KBr pellet) in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet containing the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Predicted IR Spectral Data

The IR spectrum of 2-Fluoro-4'-hydroxybenzophenone is expected to show several characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
O-H stretch (phenolic)3200-3400Strong, BroadThe broadness is due to intermolecular hydrogen bonding.
C-H stretch (aromatic)3000-3100MediumCharacteristic of C-H bonds on an aromatic ring.
C=O stretch (ketone)1640-1660Strong, SharpConjugation with two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
C=C stretch (aromatic)1580-1600 & 1450-1500Medium-StrongMultiple bands are expected due to the vibrations of the aromatic rings.
C-O stretch (phenol)1200-1260Strong
C-F stretch1150-1250StrongOften appears in the fingerprint region and can be coupled with other vibrations.
C-H out-of-plane bend750-900StrongThe pattern of these bands can give clues about the substitution pattern of the aromatic rings.

Note: Expected ranges are based on general IR correlation charts and data for substituted benzophenones.[4][5]

Conclusion

The structural elucidation of 2-Fluoro-4'-hydroxybenzophenone relies on a synergistic application of NMR and IR spectroscopy. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while ¹⁹F NMR offers direct evidence for the fluorine substituent. Concurrently, IR spectroscopy confirms the presence of key functional groups, notably the hydroxyl and carbonyl moieties. By combining the predicted data from these techniques, researchers can achieve an unambiguous confirmation of the molecule's structure, ensuring the integrity of their synthetic and developmental work.

References

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Foundational

The Ascendancy of Fluorinated Benzophenones: A Technical Guide to Their Discovery, Synthesis, and Application

Introduction: The Strategic Introduction of Fluorine into a Privileged Scaffold The benzophenone framework, a diaryl ketone, represents a ubiquitous and highly versatile scaffold in the realms of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Introduction of Fluorine into a Privileged Scaffold

The benzophenone framework, a diaryl ketone, represents a ubiquitous and highly versatile scaffold in the realms of medicinal chemistry and materials science.[1] Its inherent photochemical properties and its capacity for diverse functionalization have rendered it a cornerstone for the development of photoinitiators, polymer building blocks, and a wide array of biologically active molecules.[2][3] The strategic incorporation of fluorine atoms into the benzophenone core has emerged as a transformative approach, profoundly influencing the parent molecule's physicochemical and biological properties. This guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and the burgeoning applications of fluorinated benzophenones, tailored for researchers, scientists, and professionals in drug development.

The introduction of fluorine, the most electronegative element, into organic molecules can induce significant alterations in their electronic properties, lipophilicity, metabolic stability, and binding affinities for biological targets.[4] In the context of benzophenones, fluorination can enhance their utility as photoinitiators, improve the thermal and mechanical properties of derived polymers, and modulate their pharmacological profiles as enzyme inhibitors. This guide will delve into the causality behind the experimental choices that have shaped the synthesis of these remarkable compounds and illuminate the structure-activity relationships that govern their diverse applications.

A Historical Overture: From Early Explorations to a Dedicated Field

The journey into the world of fluorinated organic compounds began in the 19th century, with early pioneers laying the groundwork for what would become a vast and impactful field of chemistry. While the first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, the specific story of fluorinated benzophenones begins later.

A pivotal moment in the history of this class of compounds arrived in 1933 , with the work of R. D. Dunlop and John H. Gardner . They reported the first successful synthesis of 4-fluorobenzophenone and 4,4'-difluorobenzophenone through a Friedel-Crafts acylation reaction .[5] This seminal work demonstrated a viable pathway to introduce fluorine onto the benzophenone scaffold, opening the door for further exploration of their properties and potential applications.

The ensuing decades witnessed a gradual but steady evolution in synthetic methodologies. The initial reliance on the often harsh conditions of classical Friedel-Crafts reactions gave way to the development of more refined and versatile techniques. The advent of modern organometallic chemistry, particularly the use of Grignard reagents , provided an alternative and often more controlled route to unsymmetrical fluorinated benzophenones. Furthermore, the exploration of nucleophilic aromatic substitution (SNAr) on polyfluorinated aromatic rings offered a powerful strategy for the synthesis of highly functionalized derivatives. These advancements, driven by the increasing demand for fluorinated compounds in various technological sectors, have established a robust synthetic toolbox for the preparation of a diverse array of fluorinated benzophenones.

Synthetic Strategies: A Practical Guide to Key Methodologies

The synthesis of fluorinated benzophenones can be broadly categorized into three primary strategies, each with its own set of advantages and considerations. As a Senior Application Scientist, it is crucial to not only understand the steps of a protocol but also the underlying principles that ensure its success and reproducibility.

Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation

The Friedel-Crafts acylation remains a cornerstone for the synthesis of both symmetrical and unsymmetrical fluorinated benzophenones. The reaction involves the acylation of a fluorinated aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality in Experimental Design:

  • Choice of Lewis Acid: Aluminum chloride is a powerful Lewis acid that effectively activates the acyl chloride, generating a highly electrophilic acylium ion. The stoichiometry of the catalyst is critical; typically, a slight excess is used to account for complexation with the product ketone.

  • Solvent Selection: An inert solvent that does not react with the Lewis acid or the reactants is essential. Dichloromethane or carbon disulfide are common choices. For industrial-scale synthesis of commodity chemicals like 4,4'-difluorobenzophenone, petroleum ether is often employed.[1]

  • Reaction Temperature: The reaction is typically initiated at low temperatures (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.

  • Work-up Procedure: Quenching the reaction with ice-water is a critical step to decompose the aluminum chloride complex and hydrolyze any unreacted acyl chloride. Subsequent extraction and purification steps are necessary to isolate the desired product.

Detailed Experimental Protocol: Synthesis of 4,4'-Difluorobenzophenone

StepProcedureRationale
1 To a stirred solution of fluorobenzene (1.0 equiv) in anhydrous dichloromethane at 0 °C, add anhydrous aluminum chloride (1.1 equiv) portion-wise.The low temperature controls the initial exothermic reaction. Anhydrous conditions are crucial to prevent the deactivation of the Lewis acid.
2 Add 4-fluorobenzoyl chloride (1.0 equiv) dropwise to the suspension over 30 minutes, maintaining the temperature at 0-5 °C.Dropwise addition prevents a rapid, uncontrolled reaction.
3 After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.Warming to room temperature ensures the reaction proceeds to completion.
4 Monitor the reaction progress by thin-layer chromatography (TLC).TLC allows for the visualization of the consumption of starting materials and the formation of the product.
5 Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.This quenches the reaction by decomposing the AlCl₃ complex.
6 Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).Ensures complete recovery of the product from the aqueous phase.
7 Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.Washing removes any remaining acid and inorganic byproducts.
8 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.Removes residual water from the organic phase.
9 Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.Recrystallization or chromatography yields the pure 4,4'-difluorobenzophenone.

Diagram of the Friedel-Crafts Acylation Workflow:

Friedel_Crafts_Acylation reagents Fluorobenzene + 4-Fluorobenzoyl Chloride + AlCl₃ reaction Reaction at 0°C to RT in Dichloromethane reagents->reaction 1. Acylation workup Quenching with Ice-Water & Extraction reaction->workup 2. Quenching purification Recrystallization or Column Chromatography workup->purification 3. Isolation product 4,4'-Difluorobenzophenone purification->product 4. Purification

Caption: Workflow for the synthesis of 4,4'-difluorobenzophenone via Friedel-Crafts acylation.

Grignard Reagent-Based Synthesis

The Grignard reaction provides a versatile route to both symmetrical and unsymmetrical fluorinated benzophenones. This method involves the reaction of a fluorinated aryl Grignard reagent with a benzoyl chloride or an ester derivative.

Causality in Experimental Design:

  • Formation of the Grignard Reagent: The preparation of the Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) from the corresponding aryl halide and magnesium turnings is the critical first step. Anhydrous conditions are paramount, as any trace of water will quench the highly reactive Grignard reagent.

  • Reaction with the Electrophile: The Grignard reagent is then reacted with a suitable electrophile, such as a fluorinated benzoyl chloride or a benzoate ester. The choice of electrophile determines the final product.

  • Control of Stoichiometry: Careful control of the stoichiometry is necessary to avoid side reactions, such as the addition of a second equivalent of the Grignard reagent to the ketone product, which would lead to a tertiary alcohol.

  • Oxidation of Intermediate Alcohol: An alternative two-step approach involves the reaction of a Grignard reagent with a fluorinated benzaldehyde to form a secondary alcohol, which is then oxidized to the corresponding benzophenone. This method offers good control and is particularly useful for the synthesis of sterically hindered or sensitive benzophenones.

Detailed Experimental Protocol: Synthesis of a Monofluorinated Benzophenone via Grignard Reaction and Oxidation

StepProcedureRationale
1 Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 equiv) and a crystal of iodine. Add a solution of 4-bromofluorobenzene (1.0 equiv) in anhydrous diethyl ether dropwise to initiate the reaction.The iodine crystal helps to activate the magnesium surface. Anhydrous conditions are critical for the formation of the Grignard reagent.
2 Once the reaction is initiated (indicated by a color change and gentle reflux), add the remaining 4-bromofluorobenzene solution dropwise to maintain a gentle reflux. After the addition, reflux the mixture for an additional 30 minutes.This ensures the complete formation of the Grignard reagent.
3 Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C. Add a solution of benzaldehyde (1.0 equiv) in anhydrous diethyl ether dropwise.The low temperature controls the exothermic addition reaction.
4 After the addition, warm the reaction mixture to room temperature and stir for 1 hour. Monitor the reaction by TLC.Ensures the reaction goes to completion.
5 Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.The ammonium chloride solution protonates the alkoxide intermediate to form the alcohol.
6 Oxidation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude alcohol in dichloromethane and add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.PCC is a mild oxidizing agent that converts the secondary alcohol to the ketone without over-oxidation.
7 Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).
8 Purification: Work up the reaction by filtering through a pad of silica gel and eluting with an appropriate solvent. Concentrate the filtrate and purify the product by column chromatography.This removes the chromium salts and other byproducts, yielding the pure fluorinated benzophenone.

Diagram of the Grignard Synthesis Workflow:

Grignard_Synthesis reagents1 4-Bromofluorobenzene + Mg grignard Formation of 4-Fluorophenyl- magnesium Bromide reagents1->grignard reaction1 Addition Reaction at 0°C grignard->reaction1 reagents2 Benzaldehyde reagents2->reaction1 alcohol Intermediate Secondary Alcohol reaction1->alcohol oxidation Oxidation (e.g., PCC) alcohol->oxidation product Monofluorinated Benzophenone oxidation->product

Caption: A two-step workflow for the synthesis of a monofluorinated benzophenone using a Grignard reagent.

Nucleophilic Aromatic Substitution (SNAr)

For the synthesis of highly fluorinated benzophenones or for the introduction of other functional groups onto a polyfluorinated benzophenone core, nucleophilic aromatic substitution is a powerful and efficient method. This reaction is particularly effective on electron-deficient aromatic rings, and the presence of multiple fluorine atoms activates the ring towards nucleophilic attack.

Causality in Experimental Design:

  • Substrate Activation: The SNAr reaction proceeds readily on polyfluorinated benzophenones, such as decafluorobenzophenone, where the numerous electron-withdrawing fluorine atoms activate the aromatic rings towards nucleophilic attack.

  • Nucleophile Choice: A wide range of nucleophiles can be employed, including alkoxides, amines, and thiols, allowing for the introduction of diverse functionalities.

  • Regioselectivity: The position of substitution is dictated by the electronic effects of the existing substituents. In polyfluorinated systems, substitution often occurs at the para position to the carbonyl group.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the nucleophile and facilitate the reaction. A base, such as potassium carbonate, is often added to deprotonate the nucleophile.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution on Hexafluorobenzophenone

StepProcedureRationale
1 To a solution of bis(2,4,5-trifluorophenyl)methanone (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.2 equiv).K₂CO₃ acts as a base to deprotonate the nucleophile.
2 Add the desired nucleophile (e.g., a primary or secondary amine, 2.1 equiv) dropwise at room temperature.The reaction is typically exothermic, so controlled addition is important.
3 Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours.The reaction time and temperature will depend on the reactivity of the nucleophile.
4 Monitor the reaction progress by TLC or LC-MS.
5 Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.This separates the product from the inorganic salts and the DMF solvent.
6 Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.Removes residual water and salts.
7 Purify the product by column chromatography on silica gel.Yields the pure, functionalized fluorinated benzophenone.

Diagram of the Nucleophilic Aromatic Substitution Workflow:

SNAr_Workflow reagents Polyfluorinated Benzophenone + Nucleophile + Base (e.g., K₂CO₃) reaction SₙAr Reaction in Polar Aprotic Solvent reagents->reaction 1. Substitution workup Aqueous Work-up & Extraction reaction->workup 2. Isolation purification Column Chromatography workup->purification 3. Purification product Functionalized Fluorinated Benzophenone purification->product

Caption: General workflow for the functionalization of polyfluorinated benzophenones via nucleophilic aromatic substitution.

Applications of Fluorinated Benzophenones: From High-Performance Materials to Life-Saving Medicines

The unique properties imparted by fluorine have led to the application of fluorinated benzophenones in a diverse range of fields.

Materials Science: Building Blocks for High-Performance Polymers

One of the most significant industrial applications of fluorinated benzophenones is as a key monomer in the synthesis of high-performance polymers, most notably poly(ether ether ketone) (PEEK) . 4,4'-Difluorobenzophenone is a critical building block for PEEK, a semi-crystalline thermoplastic renowned for its exceptional thermal stability, chemical resistance, and mechanical strength.[1]

The Role of Fluorine in PEEK Synthesis: The fluorine atoms in 4,4'-difluorobenzophenone serve as excellent leaving groups in the nucleophilic aromatic substitution polymerization reaction with the disodium salt of hydroquinone. This high reactivity allows for the formation of high molecular weight polymer chains, which is essential for achieving the desired material properties.

Medicinal Chemistry: A Scaffold for Potent Enzyme Inhibitors

The benzophenone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The introduction of fluorine can fine-tune the pharmacological properties of benzophenone derivatives, leading to the development of potent and selective enzyme inhibitors.

Fluorinated benzophenones have shown promise as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[6] The inhibition of BACE1 reduces the production of amyloid-β peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.

Mechanism of Inhibition: Fluorinated benzophenone derivatives can act as non-peptidic BACE1 inhibitors, binding to the active site of the enzyme and preventing it from cleaving its natural substrate, the amyloid precursor protein (APP). The fluorine atoms can engage in favorable interactions within the active site, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing the binding affinity and inhibitory potency of the molecule.

Diagram of BACE1 Inhibition by a Fluorinated Benzophenone:

BACE1_Inhibition cluster_0 Normal BACE1 Activity cluster_1 BACE1 Inhibition APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme APP->BACE1 Cleavage Abeta Amyloid-β (Aβ) Peptides BACE1->Abeta Inhibitor Fluorinated Benzophenone Inhibitor Inactive_BACE1 Inactive BACE1 Complex Inhibitor->Inactive_BACE1 Binding No_Abeta Reduced Aβ Production Inactive_BACE1->No_Abeta Inhibition of Cleavage

Caption: Schematic representation of BACE1 inhibition by a fluorinated benzophenone, leading to reduced amyloid-β production.

Protein kinase C (PKC) is a family of enzymes that play a crucial role in various cellular signaling pathways. Dysregulation of PKC activity has been implicated in a number of diseases, including cancer. Fluorinated benzophenones have been investigated as potential inhibitors of PKC.

Mechanism of Inhibition: The specific mechanism of PKC inhibition by fluorinated benzophenones can vary depending on the substitution pattern of the molecule. Some derivatives may act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of substrate proteins. The fluorine atoms can contribute to the binding affinity by forming specific interactions with amino acid residues in the active site.

Quantitative Data on Fluorinated Benzophenone Enzyme Inhibition:

Compound ClassTarget EnzymeKey Structural FeaturesReported IC₅₀ RangeReference(s)
Fluorinated Benzophenone AnalogsBACE-13-Fluoro-4-hydroxy substitutionMicromolar (µM)[6]
Substituted BenzophenonesProtein Kinase C (PKC)Varied fluorination patternsNanomolar (nM) to Micromolar (µM)N/A

Future Outlook: Expanding the Horizons of Fluorinated Benzophenones

The field of fluorinated benzophenones continues to be an active area of research, with ongoing efforts to develop novel synthetic methodologies and explore new applications. Future directions in this field are likely to focus on:

  • Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of chiral fluorinated benzophenones will be crucial for their application as specific and potent therapeutic agents.

  • Late-Stage Fluorination: The ability to introduce fluorine atoms into complex benzophenone scaffolds at a late stage of the synthesis will provide rapid access to diverse libraries of compounds for biological screening.

  • Photocatalysis: The unique photochemical properties of fluorinated benzophenones may be harnessed in the development of novel photocatalysts for organic transformations.

  • Advanced Materials: The incorporation of highly fluorinated benzophenone units into polymers and other materials is expected to lead to the development of materials with enhanced properties, such as improved thermal stability, chemical resistance, and optical transparency.

Conclusion

From their initial discovery through a classic organic reaction to their current status as valuable building blocks in modern science, fluorinated benzophenones have demonstrated remarkable versatility. The strategic incorporation of fluorine has been shown to be a powerful tool for modulating the properties of the benzophenone scaffold, leading to advancements in materials science and medicinal chemistry. As our understanding of the subtle yet profound effects of fluorination continues to grow, so too will the potential for these fascinating molecules to address some of the most pressing challenges in science and technology. This guide has provided a comprehensive overview of the core principles and practical methodologies that underpin this exciting field, with the aim of empowering researchers and scientists to further explore and exploit the unique potential of fluorinated benzophenones.

References

  • 4,4'-Difluorobenzophenone. Wikipedia. [Link]

  • Process for preparing 4,4' difluorobenzophenone.
  • Preparation of 4,4'-difluorobenzophenone.
  • Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Grignard Reaction. University of Missouri-Kansas City. [Link]

  • Dunlop, R. D., & Gardner, J. H. (1933). The Preparation of 4-Fluoro- and 4,4'-Difluorobenzophenone. Journal of the American Chemical Society, 55(4), 1665–1666. [Link]

  • Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. [Link]

  • Fluorinated benzophenone derivatives: Balanced multipotent agents for Alzheimer's disease. ResearchGate. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4'-hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the physicochemical properties of 2-Fluoro-4'-hydro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 2-Fluoro-4'-hydroxybenzophenone. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its fundamental characteristics is paramount for its effective application and development. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for its analysis.

Introduction and Significance

2-Fluoro-4'-hydroxybenzophenone belongs to the benzophenone class of compounds, a scaffold that is ubiquitous in medicinal chemistry and known for a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The introduction of a fluorine atom on one of the phenyl rings and a hydroxyl group on the other imparts specific electronic and hydrogen-bonding characteristics that can significantly influence its interaction with biological targets and its material properties. The position of the fluorine atom at the 2-position, ortho to the carbonyl bridge, introduces steric and electronic effects that differentiate it from its more commonly studied isomer, 4-fluoro-4'-hydroxybenzophenone.[2][3] This guide will delve into the specific physicochemical attributes of the 2-fluoro isomer, providing a foundational understanding for researchers.

Chemical Identity

A precise understanding of the molecule's identity is the foundation of any scientific investigation. The key identifiers for 2-Fluoro-4'-hydroxybenzophenone are summarized below.

IdentifierValueSource
Chemical Name (2-Fluorophenyl)(4-hydroxyphenyl)methanone[4][5]
CAS Number 101969-75-9[5][6][7][8]
Molecular Formula C13H9FO2[4][6][7]
Molecular Weight 216.21 g/mol [6][7][9]
InChI InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H[4]
SMILES C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)F[4]

digraph "2-Fluoro-4-hydroxybenzophenone" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O1 [label="O"]; O2 [label="O"]; F1 [label="F"]; H1[label="H"];

// Phenyl ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Phenyl ring 2 C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8;

// Ketone bridge C1 -- C7; C7 -- C8; C7 -- O1 [style=double];

// Substituents C2 -- F1; C11 -- O2; O2 -- H1;

// Positioning C1 [pos="0,0!"]; C2 [pos="1,1.732!"]; C3 [pos="2.5,1.732!"]; C4 [pos="3.5,0!"]; C5 [pos="2.5,-1.732!"]; C6 [pos="1,-1.732!"]; C7 [pos="-1.5,0!"]; O1 [pos="-2.5,1!"]; C8 [pos="-2.5,-1.5!"]; C9 [pos="-1.5,-3!"]; C10 [pos="-2.5,-4.5!"]; C11 [pos="-4,-4.5!"]; C12 [pos="-5,-3!"]; C13 [pos="-4,-1.5!"]; F1 [pos="0,3!"]; O2 [pos="-4.5,-6!"]; H1[pos="-5.5,-6!"]; }

Caption: Chemical structure of 2-Fluoro-4'-hydroxybenzophenone.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its processability in materials science.

PropertyValueNotes and Method
Melting Point 168 - 171 °CData for the isomeric 4-fluoro-4'-hydroxybenzophenone.[3][10] The 2-fluoro isomer's melting point may differ due to changes in crystal packing. Determined by Differential Scanning Calorimetry (DSC) or capillary melting point apparatus.
Boiling Point 374.3 ± 27.0 °C (Predicted)Data for the isomeric 4-fluoro-4'-hydroxybenzophenone.[2] Experimental determination would require vacuum distillation to prevent decomposition.
Solubility Very slightly soluble in water (0.14 g/L at 25 °C, Calculated)[5] Solubility is expected to be low in aqueous media and higher in organic solvents like DMSO, DMF, and alcohols.
pKa 7.77 ± 0.15 (Predicted)Data for the isomeric 4-fluoro-4'-hydroxybenzophenone.[2] The phenolic hydroxyl group is acidic. The pKa can be determined experimentally by potentiometric titration or UV-Vis spectrophotometry.
LogP (Octanol/Water Partition Coefficient) 3.1 (Predicted)[4] Indicates good lipophilicity, suggesting potential for membrane permeability.
Appearance White to light yellow powder/crystalBased on the appearance of the isomeric 4-fluoro-4'-hydroxybenzophenone.[3]

Experimental Protocols for Physicochemical Characterization

The following protocols outline standard procedures for the experimental determination of key physicochemical properties of 2-Fluoro-4'-hydroxybenzophenone.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a precise melting point and can also reveal information about purity and polymorphism.

Protocol:

  • Accurately weigh 1-3 mg of 2-Fluoro-4'-hydroxybenzophenone into an aluminum DSC pan.

  • Crimp the pan to seal it. An empty, sealed pan is used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility Determination (Shake-Flask Method)

Rationale: This is the gold standard method for determining aqueous solubility, providing thermodynamic equilibrium solubility.

Protocol:

  • Add an excess amount of 2-Fluoro-4'-hydroxybenzophenone to a known volume of purified water in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow A Add excess compound to water B Agitate at constant temperature (24-48h) A->B C Allow suspension to settle B->C D Filter supernatant (0.22 µm filter) C->D E Quantify concentration by HPLC-UV D->E

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of 2-Fluoro-4'-hydroxybenzophenone in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate Welcome to a detailed exploration of the solubility characteristics of 2-Fluoro-4'-hydroxybenzophenone. As researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

Welcome to a detailed exploration of the solubility characteristics of 2-Fluoro-4'-hydroxybenzophenone. As researchers, scientists, and professionals in drug development, we recognize that a thorough understanding of a compound's solubility is a cornerstone of successful formulation, process development, and purification strategies.[1][2][3] 2-Fluoro-4'-hydroxybenzophenone (C₁₃H₉FO₂), a vital intermediate in the synthesis of polymers and pharmaceuticals, presents a unique solubility profile owing to its combination of a polar hydroxyl group, a moderately polar ketone, and a nonpolar fluorinated aromatic system.[4][5][6]

This guide moves beyond a simple compilation of data. Acknowledging the current scarcity of publicly available, precise quantitative solubility data for this specific compound, we adopt a more foundational and empowering approach. Here, we provide the theoretical framework and practical, step-by-step experimental protocols necessary for you to determine and interpret the solubility of 2-Fluoro-4'-hydroxybenzophenone in a variety of organic solvents. Our focus is on equipping you with the expertise to generate reliable, in-house data tailored to your specific process conditions.

Understanding the Molecular Architecture and its Influence on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play.[7][8][9] The molecular structure of 2-Fluoro-4'-hydroxybenzophenone dictates its interactions with solvent molecules.

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows 2-Fluoro-4'-hydroxybenzophenone to act as a hydrogen bond donor. The ketone group (C=O) and the fluorine atom can act as hydrogen bond acceptors.[10] This suggests a favorable interaction with protic solvents (e.g., alcohols) and other hydrogen bond-accepting solvents.

  • Dipole-Dipole Interactions: The carbonyl group imparts a significant dipole moment to the molecule, promoting solubility in polar aprotic solvents (e.g., acetone, acetonitrile).[8]

  • Van der Waals Forces: The two phenyl rings contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents (e.g., toluene, heptane).[8]

The interplay of these forces means that the solubility of 2-Fluoro-4'-hydroxybenzophenone will exist on a spectrum across different organic solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[10][11][12] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Below is a table of HSP values for common organic solvents to guide your selection process.[14][15]

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
n-Heptane15.30.00.0
Isopropanol15.86.116.4
Methanol15.112.322.3
Toluene18.01.42.0

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the solubility of a crystalline solid is the equilibrium solubility or shake-flask method.[16][17] This method ensures that the solution has reached a state of saturation under controlled conditions.

Materials and Equipment
  • 2-Fluoro-4'-hydroxybenzophenone (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2-Fluoro-4'-hydroxybenzophenone to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[17] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Quantification:

    • HPLC Method (Preferred): Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of your HPLC method. Analyze the sample and determine the concentration based on a pre-established calibration curve. This method has the advantage of separating the analyte from any potential impurities or degradation products.[19]

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore and the solvent does not interfere, a UV-Vis spectrophotometer can be used. A calibration curve of absorbance versus concentration must be prepared beforehand.[19]

  • Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL or g/L) or molarity (mol/L).

Self-Validating System and Causality
  • Why excess solid? The presence of undissolved solid at equilibrium is the visual confirmation that the solution is saturated.

  • Why agitation? Continuous mixing ensures that the entire volume of the solvent is in contact with the solid, facilitating the dissolution process and preventing concentration gradients.

  • Why temperature control? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.[20]

  • Why filtration? The removal of all solid particles is critical to accurately measure the concentration of the dissolved compound. Failure to do so will lead to an overestimation of solubility.[21]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of 2-Fluoro-4'-hydroxybenzophenone.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add excess solid 2-Fluoro-4'-hydroxybenzophenone to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC or UV-Vis) F->G H H G->H Calculate and report solubility (mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

Anticipated Solubility Profile and Data Presentation

Based on the molecular structure, we can anticipate a general solubility trend for 2-Fluoro-4'-hydroxybenzophenone:

  • High Solubility: In polar aprotic solvents like acetone and polar protic solvents like methanol and ethanol, due to favorable dipole-dipole interactions and hydrogen bonding.

  • Moderate Solubility: In less polar solvents like ethyl acetate and toluene, where van der Waals forces play a more significant role.

  • Low Solubility: In nonpolar aliphatic solvents such as n-heptane, where the polar nature of the solute is a mismatch for the nonpolar solvent.

For clear and comparative analysis, the experimentally determined solubility data should be presented in a structured table.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
n-Heptane25Experimental ValueCalculated Value

Conclusion: A Path to Informed Decision-Making

References

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Poly(ether ketone) via Self-Condensation of 2-Fluoro-4'-hydroxybenzophenone

Introduction Poly(aryl ether ketone)s (PAEKs) are a class of high-performance semi-crystalline thermoplastic polymers known for their exceptional thermal stability, robust mechanical properties, and excellent chemical re...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance semi-crystalline thermoplastic polymers known for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] One of the most prominent members of this family is Poly(ether ether ketone) (PEEK).[1] These materials are indispensable in demanding sectors such as aerospace, automotive, medical implants, and electronics.[2][3]

The synthesis of PAEKs is typically achieved through step-growth polymerization via nucleophilic aromatic substitution (SNAr).[1][4] A common industrial method involves the reaction of an activated dihalide monomer (like 4,4'-difluorobenzophenone) with a bisphenolate salt (like the disodium salt of hydroquinone).[1][3] This is known as an A-A/B-B polymerization approach.

This document details the synthesis of a poly(ether ketone) using a more elegant A-B monomer approach. The monomer, 2-Fluoro-4'-hydroxybenzophenone , contains both the nucleophilic hydroxyl group and the electrophilic, ketone-activated fluorine atom within the same molecule. This design allows for a self-polycondensation reaction, which intrinsically ensures perfect stoichiometry, a critical factor for achieving high molecular weight polymers. The resulting polymer structure, while different from traditional PEEK, shares the core ether and ketone linkages that define this class of high-performance materials.

Part 1: The Underlying Chemistry - Mechanism and Rationale

The formation of the poly(ether ketone) backbone from 2-Fluoro-4'-hydroxybenzophenone proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5][6] This reaction is contingent on several key molecular features and process conditions.

1. Activation of the Electrophilic Site: The fluorine atom at the 2-position is the leaving group. Aromatic halides are typically unreactive towards nucleophiles. However, the strongly electron-withdrawing benzophenone carbonyl group, positioned ortho to the fluorine, significantly activates the aromatic ring for nucleophilic attack.[4][6] This withdrawal of electron density makes the carbon atom bonded to the fluorine (the ipso-carbon) highly electrophilic.

2. Formation of the Nucleophile: The hydroxyl group at the 4'-position is the nucleophilic precursor. In its protonated form, it is a weak nucleophile. To initiate the reaction, it must be deprotonated to form a much more potent phenoxide anion.[4][7] This is accomplished in situ using a weak base, typically anhydrous potassium carbonate (K₂CO₃).[2][5] A weak base is chosen to prevent side reactions associated with stronger bases at high temperatures.

3. The Polymerization Step: The polymerization is conducted in a high-boiling, polar aprotic solvent, such as diphenyl sulfone.[1][2] The phenoxide of one monomer molecule attacks the activated ipso-carbon of another, displacing the fluoride ion and forming a diaryl ether bond. This process repeats, extending the polymer chain.[4] The reaction is driven to completion by the high temperatures and the formation of an insoluble inorganic salt (potassium fluoride).

Causality Behind Key Choices:

  • Solvent (Diphenyl Sulfone): Chosen for its high boiling point (~388 °C), which allows the reaction to be conducted at the necessary high temperatures (typically 280-320 °C) to ensure the growing polymer chain remains in solution and to overcome the activation energy of the SNAr reaction.[1][2]

  • Base (Anhydrous K₂CO₃): Provides a controlled deprotonation of the phenolic group. It is crucial that the base is anhydrous, as water can interfere with the reaction by hydrolyzing the activated halide or reacting with the phenoxide.[2]

  • Inert Atmosphere (Nitrogen/Argon): Prevents oxidation of the phenoxide and polymer backbone at the high reaction temperatures, which would otherwise lead to chain termination and discoloration.[2][4]

Visualization of the Polymerization Mechanism

The following diagram illustrates the key step in the self-condensation of 2-Fluoro-4'-hydroxybenzophenone.

Caption: SNAr self-condensation mechanism for 2-Fluoro-4'-hydroxybenzophenone.

Part 2: Experimental Protocol

This protocol describes the synthesis of a high molecular weight poly(ether ketone) on a laboratory scale.

Materials & Reagents

ReagentGradeSupplierNotes
2-Fluoro-4'-hydroxybenzophenone>99% PurityMajor suppliersMust be thoroughly dried before use.
Diphenyl sulfone (DPS)Polymer GradeMajor suppliersActs as the high-boiling solvent.
Potassium Carbonate (K₂CO₃)Anhydrous, >99.8%Major suppliersFinely ground powder, dried under vacuum at >120°C.
TolueneAnhydrousMajor suppliersUsed as an azeotroping agent to remove water.
AcetoneReagent GradeMajor suppliersFor polymer precipitation and washing.
MethanolReagent GradeMajor suppliersFor final washing.
High-Purity Nitrogen or Argon>99.99%Gas supplierFor maintaining an inert atmosphere.

Equipment

  • 500 mL three or four-necked reaction flask

  • Mechanical overhead stirrer with a high-torque motor and a suitable stirrer guide/bearing

  • Dean-Stark trap with a reflux condenser

  • Thermocouple connected to a temperature controller

  • Nitrogen/Argon gas inlet and bubbler outlet

  • Heating mantle

  • High-speed blender for polymer work-up

Step-by-Step Procedure

  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, Dean-Stark trap, condenser, thermocouple, and gas inlet/outlet. Ensure all glassware is meticulously dried.

  • Charging Reagents: Under a positive flow of nitrogen, charge the flask with:

    • 2-Fluoro-4'-hydroxybenzophenone (e.g., 21.62 g, 0.1 mol)

    • Potassium Carbonate (e.g., 7.60 g, 0.055 mol, ~10 mol% excess)

    • Diphenyl Sulfone (e.g., 100 g, to achieve ~20% w/w solids concentration)

    • Toluene (e.g., 50 mL)

  • Azeotropic Dehydration:

    • Begin stirring the mixture and gently heat the flask.

    • Increase the temperature to reflux the toluene (~140-160°C). The purpose of this step is to form the potassium phenolate in situ and remove the water byproduct via azeotropic distillation.[5]

    • Continue refluxing for 2-4 hours, or until no more water collects in the Dean-Stark trap. The reaction mixture will typically develop a distinct color.

  • Polymerization:

    • Once dehydration is complete, carefully drain the toluene from the Dean-Stark trap.

    • Gradually increase the temperature of the reaction mixture according to the following profile.[2][4]

      • Step A: Heat to 200°C and hold for 1 hour.

      • Step B: Heat to 250°C and hold for 1 hour.

      • Step C: Heat to 300-320°C and hold for 2-5 hours.

    • Critical Observation: As the polymerization proceeds and molecular weight increases, a significant and noticeable increase in the viscosity of the reaction mixture will occur. The stirrer torque will need to increase to maintain adequate mixing. The reaction is typically considered complete when the mixture becomes highly viscous and polymer strands begin to climb the stirrer shaft.

  • Isolation and Purification:

    • Stop heating and allow the reactor to cool to approximately 150-180°C.

    • Carefully pour the hot, viscous polymer solution into a large excess of vigorously stirred acetone or a water/methanol mixture. This will precipitate the polymer as fibrous strands or a powder.

    • Transfer the crude polymer to a high-speed blender with fresh acetone and blend to break it down into a fine powder.

    • Filter the polymer and wash it extensively to remove the diphenyl sulfone solvent and inorganic salts. A typical washing sequence is:

      • Hot Acetone (multiple times)

      • Hot Deionized Water (multiple times, until the filtrate is neutral)

      • Methanol (final rinse)

    • Dry the purified polymer powder in a vacuum oven at 120-150°C for at least 12 hours or until a constant weight is achieved.[2]

Part 3: Characterization and Expected Results

The resulting polymer should be a light-colored, tough solid. Its properties can be tuned by controlling the reaction time and temperature, which dictates the final molecular weight.

Standard Characterization Techniques:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm). The Tg is a key indicator of the polymer's upper service temperature.[1][2]

  • Thermogravimetric Analysis (TGA): To assess thermal stability by measuring the decomposition temperature.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ether linkage and the disappearance of the phenolic -OH group.

Table of Expected Properties

PropertyExpected Value RangeNotes
Glass Transition Temp. (Tg)140 - 160 °CHighly dependent on molecular weight; increases with increasing Mw.[2]
Melting Temperature (Tm)320 - 350 °CIndicates the semi-crystalline nature of the polymer.[1]
Decomposition Temp. (Td, 5% loss)> 500 °C (in N₂)Demonstrates excellent thermal stability.
Inherent Viscosity0.6 - 1.2 dL/gMeasured in concentrated H₂SO₄; a proxy for molecular weight.[2]

Part 4: Troubleshooting and Safety

Common Issues:

  • Low Molecular Weight: Often caused by impure monomers, insufficient reaction time/temperature, or the presence of water. Ensure all reagents are anhydrous and the system is inert.

  • Dark Polymer Color: May result from oxidation at high temperatures. Ensure a constant, positive pressure of inert gas is maintained throughout the reaction.

  • Incomplete Solubility: If the polymer precipitates prematurely during the reaction, it can limit molecular weight growth. This may indicate the temperature is too low for the given solids concentration.

Safety Precautions:

  • This procedure involves very high temperatures. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

  • Diphenyl sulfone can cause irritation. Handle it in a well-ventilated fume hood.

  • The work-up involves large quantities of flammable solvents. Ensure there are no ignition sources nearby and perform the precipitation and washing in a fume hood.

  • Pressurization of the reactor can occur if the gas outlet is blocked. Ensure the system is properly vented through a bubbler.

References

  • Wikipedia. Polyether ether ketone. [Link]

  • Zhansitov, A.A., et al. (2018). Synthesis and properties of polyetheretherketones for 3D printing. Fibre Chemistry, 49, 414-419. [Link]

  • Mohanty, D.K., et al. (1994). Competing reactions for poly(aryl ether ketone) synthesis: 2. Preparation of high molecular weight polymer from hydroquinone and 1,3-bis(4-chlorobenzoyl)benzene. Polymer, 35(21), 4503-4507. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Shakhmurzova, K.T., et al. (2019). Synthesis of Aromatic Polyether Ketones by Electrophilic Substitution. Key Engineering Materials, 816, 55-60. [Link]

  • Lozano, A.E., et al. (1994). Theoretical Study of the Synthesis of Aromatic Polyethers by the Nucleophilic Aromatic Substitution between Fluoro Aromatic Compounds and Phenoxides. Macromolecules, 27(24), 7164–7170. [Link]

  • Devaux, J., et al. (1993). About the synthesis of a high-temperature, crystalline poly[aryl ether(ketone-co-sulfone)]: 2. Model compounds study. Polymer, 34(12), 2459-2465. [Link]

  • Hedrick, J.L. (1994). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. Virginia Tech Scholarly Communication. [Link]

  • ResearchGate. (2016). Synthesis and characterization of soluble poly(aryl ether ketone)s containing diisopropylfluorene structures. [Link]

  • Al-Awwal, A., et al. (2023). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. [Link]

  • Wang, Y., et al. (1998). Synthesis and Thermal Properties of Poly (aryl ether ketone)s Containing Dibenzoylbiphenyl Moieties Copolymers. Proceedings of the 3rd China-Japan Seminar on Advanced Aromatic Polymers. [Link]

  • Google Patents. (2002). Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
  • Google Patents. (2012). Process for preparing a polyether ether ketone.

Sources

Application

Application Notes and Protocols: 2-Fluoro-4'-hydroxybenzophenone as a Monomer for PEEK Synthesis

An in-depth guide to the synthesis of Polyetheretherketone (PEEK) utilizing 2-Fluoro-4'-hydroxybenzophenone as a self-polymerizing monomer is detailed below. This document is intended for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of Polyetheretherketone (PEEK) utilizing 2-Fluoro-4'-hydroxybenzophenone as a self-polymerizing monomer is detailed below. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

Polyetheretherketone (PEEK) is a high-performance, semi-crystalline thermoplastic renowned for its exceptional thermal stability, mechanical strength, chemical resistance, and biocompatibility.[1][2] These properties make it a material of choice for demanding applications in aerospace, automotive, medical, and electronics industries.[1][2][3] The conventional synthesis of PEEK is a step-growth polymerization, specifically a nucleophilic aromatic substitution (SNAr) reaction.[1][2] The most common industrial method involves the reaction of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone.[1][2][4]

This document explores a non-traditional approach to PEEK synthesis, employing 2-Fluoro-4'-hydroxybenzophenone as a single, self-polymerizing monomer. This "A-B" type monomer contains both the nucleophilic (hydroxyl) and electrophilic (fluoro) functionalities within the same molecule, offering a unique pathway to PEEK and its analogues. The strategic placement of the fluoro and hydroxyl groups on the benzophenone backbone can lead to novel polymer architectures and properties.

Causality of Monomer Choice: The Rationale Behind 2-Fluoro-4'-hydroxybenzophenone

The choice of 2-Fluoro-4'-hydroxybenzophenone as a monomer is predicated on the principles of nucleophilic aromatic substitution, a cornerstone of PEEK synthesis.[5][6] The electron-withdrawing ketone group activates the fluorine atom, making the carbon to which it is attached susceptible to nucleophilic attack.[1] In this case, the nucleophile is the phenoxide ion formed from the deprotonation of the hydroxyl group on another monomer molecule.

The use of an A-B monomer like 2-Fluoro-4'-hydroxybenzophenone can offer several potential advantages over the traditional A-A + B-B polymerization:

  • Inherent Stoichiometric Control : The 1:1 stoichiometry of the reacting groups is inherently present in each monomer molecule, simplifying process control.

  • Potential for Novel Isomeric Structures : The 2-fluoro substitution, as opposed to the traditional 4-fluoro position, can lead to a different polymer backbone geometry, potentially influencing properties such as solubility and crystallinity.[7][8]

  • Tailored Properties : The resulting polymer structure may exhibit altered thermal and mechanical properties compared to conventional PEEK.

However, challenges may also arise, including the potential for side reactions and the formation of cyclic oligomers, which would require careful control of reaction conditions to achieve high molecular weight polymer.[7][8]

Reaction Mechanism: Nucleophilic Aromatic Substitution

The polymerization of 2-Fluoro-4'-hydroxybenzophenone proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are as follows:

  • Deprotonation : In the presence of a weak base, such as anhydrous potassium carbonate, the hydroxyl group of 2-Fluoro-4'-hydroxybenzophenone is deprotonated to form a more nucleophilic phenoxide ion.[1]

  • Nucleophilic Attack : The phenoxide ion of one monomer attacks the electron-deficient carbon atom bearing the fluorine atom on another monomer molecule. The fluorine atom, activated by the ketone group, acts as a good leaving group.

  • Polymer Chain Growth : This process of forming ether linkages repeats, leading to the growth of the PEEK polymer chain. The reaction is driven to completion by the formation of the corresponding alkali metal fluoride salt.

Diagram of the Polymerization Workflow

G cluster_0 Reactor Setup cluster_1 Inert Atmosphere cluster_2 Polymerization cluster_3 Work-up & Isolation A Charge Reactor: - 2-Fluoro-4'-hydroxybenzophenone - Diphenyl sulfone (solvent) - Anhydrous K2CO3 (base) B Purge with Nitrogen A->B C Maintain N2 Flow B->C D Heat to 160°C (2h) C->D E Ramp to 250°C (2h) D->E F Hold at 320°C (1-5h) E->F G Cool to Room Temp. F->G H Grind Solid Polymer G->H I Wash with Acetone & Water H->I J Dry under Vacuum I->J

Caption: Experimental workflow for the synthesis of PEEK.

Experimental Protocol

This protocol provides a representative example for the synthesis of PEEK from 2-Fluoro-4'-hydroxybenzophenone. The reaction conditions may require optimization to achieve the desired molecular weight and polymer properties.

Materials and Equipment:

Reagents Equipment
2-Fluoro-4'-hydroxybenzophenoneThree-necked round-bottom flask
Anhydrous Potassium Carbonate (K₂CO₃)Mechanical stirrer
Diphenyl sulfoneNitrogen inlet and outlet
Acetone (ACS grade)Condenser
Deionized waterHeating mantle with temperature controller
IsopropanolVacuum oven

Procedure:

  • Reactor Setup : A thoroughly dried three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The flask is charged with diphenyl sulfone, 2-Fluoro-4'-hydroxybenzophenone, and anhydrous potassium carbonate.

  • Inert Atmosphere : The reactor is purged with high-purity nitrogen for at least 30 minutes to eliminate oxygen and moisture. A gentle, continuous flow of nitrogen is maintained throughout the reaction.[1]

  • Polymerization Reaction :

    • The reaction mixture is heated to 160°C and held for 2 hours to facilitate the initial formation of the phenoxide salt.

    • The temperature is then increased to 250°C and maintained for 2 hours.

    • Finally, the temperature is raised to 320°C and held for 1-5 hours.[1] The viscosity of the mixture will increase significantly as the polymerization progresses.

  • Cooling and Isolation : After the designated reaction time, the heating is stopped, and the mixture is allowed to cool to room temperature. The resulting solid mass is then carefully broken up and ground into a fine powder.

  • Purification : The powdered polymer is washed sequentially with acetone and deionized water to remove the diphenyl sulfone solvent and inorganic salts. A final wash with isopropanol can also be performed.

  • Drying : The purified polymer is dried in a vacuum oven at 120-150°C for 12-24 hours to remove any residual solvent and water.

Diagram of the PEEK Synthesis Reaction

reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 2-Fluoro-4'-hydroxybenzophenone c1 Diphenyl sulfone (solvent) K2CO3 (base) High Temperature p1 PEEK analogue c1->p1 Polymerization p2 KF (salt byproduct)

Sources

Method

The Versatile Scaffold: Unlocking the Potential of 2-Fluoro-4'-hydroxybenzophenone in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is paramount to the successful development of novel therapeutic agents. Among these, the benzophenone framework has emerged as...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is paramount to the successful development of novel therapeutic agents. Among these, the benzophenone framework has emerged as a privileged structure, owing to its prevalence in a multitude of biologically active natural products and synthetic compounds. This guide focuses on a specific, yet highly promising derivative: 2-Fluoro-4'-hydroxybenzophenone . The introduction of a fluorine atom at the 2-position of one phenyl ring, coupled with a hydroxyl group at the 4'-position of the second, imparts unique physicochemical properties that can be exploited by medicinal chemists to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth insights into the applications of 2-Fluoro-4'-hydroxybenzophenone. We will explore its role as a key synthetic intermediate, delve into the rationale behind its use in designing enzyme inhibitors and receptor antagonists, and provide detailed, field-proven protocols for the synthesis and evaluation of its derivatives.

The Strategic Advantage of Fluorine and Hydroxyl Moieties

The chemical personality of 2-Fluoro-4'-hydroxybenzophenone is largely dictated by its two key functional groups: the ortho-fluoro substituent and the para-hydroxyl group. Understanding their individual and synergistic contributions is crucial for its effective application in medicinal chemistry.

  • The Influence of the Ortho-Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy to modulate various properties.[1][2][3] In the context of 2-Fluoro-4'-hydroxybenzophenone, the fluorine atom at the 2-position exerts several key effects:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of the drug in the body.

    • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, which can be critical for target binding and cell permeability.

    • Conformational Control: The steric bulk and electronegativity of the fluorine atom can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.

    • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.

  • The Role of the Para-Hydroxyl Group: The hydroxyl group at the 4'-position provides a crucial handle for both biological interactions and synthetic modifications.

    • Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and acceptor, enabling strong interactions with biological targets.

    • Synthetic Versatility: It serves as a convenient point for derivatization. It can be readily converted into ethers, esters, or other functional groups to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Application as a Versatile Synthetic Intermediate

While direct biological activity of 2-Fluoro-4'-hydroxybenzophenone itself is not extensively documented, its true value in medicinal chemistry lies in its role as a versatile starting material for the synthesis of more complex and potent bioactive molecules. The benzophenone core is a common feature in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4]

Synthesis of Chalcone Derivatives with Anti-inflammatory and Analgesic Potential

A prominent application of structurally related hydroxy-fluoro-acetophenones is in the synthesis of chalcones, which are precursors to a variety of heterocyclic compounds with significant biological activities.[5] Although the direct use of 2-Fluoro-4'-hydroxybenzophenone for chalcone synthesis is not explicitly detailed in the available literature, a closely related analog, 4'-fluoro-2'-hydroxyacetophenone, has been successfully employed to generate chalcones with promising anti-inflammatory and analgesic properties.[5][6] This suggests a strong potential for 2-Fluoro-4'-hydroxybenzophenone to serve as a scaffold for similar bioactive compounds.

The general synthetic approach involves an Aldol condensation reaction between the benzophenone (or a related ketone) and a substituted benzaldehyde. The resulting chalcone can then be further modified, for example, by cyclization with hydrazine to form dihydropyrazole derivatives, which have also demonstrated significant biological activity.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative chalcone derivative and a standard biological assay for evaluating its anti-inflammatory activity. These protocols are based on established methods for structurally similar compounds and can be adapted for derivatives of 2-Fluoro-4'-hydroxybenzophenone.

Protocol 1: Synthesis of a 2-Fluoro-4'-hydroxybenzophenone-derived Chalcone

This protocol outlines the synthesis of a hypothetical chalcone derivative, (E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, to illustrate the synthetic utility of the core scaffold.

Materials:

  • 2-Fluoroacetophenone (as a surrogate for 2-Fluoro-4'-hydroxybenzophenone for this illustrative protocol)

  • 4-Hydroxybenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-fluoroacetophenone (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in 30 mL of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add a solution of sodium hydroxide (20 mmol) in 10 mL of distilled water.

  • Reaction Monitoring: The reaction mixture will typically change color. Monitor the progress of the reaction by TLC until the starting materials are consumed (usually 2-4 hours).

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water.

  • Acidification: Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold distilled water.

  • Purification: Purify the crude chalcone by recrystallization from ethanol or by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to evaluate the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit COX-1 and COX-2 enzymes.

Materials:

  • Synthesized chalcone derivative

  • COX-1 and COX-2 enzyme preparations (commercially available)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit

  • Microplate reader

  • 96-well microplates

  • Buffer solutions as per the assay kit instructions

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions to obtain a range of test concentrations.

  • Assay Setup: In a 96-well microplate, add the COX-1 or COX-2 enzyme, the reaction buffer, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor like celecoxib or indomethacin).

  • Enzyme Incubation: Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at the recommended temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Signal Detection: After a defined incubation period, stop the reaction and measure the product formation using a microplate reader. The detection method will depend on the assay kit (e.g., colorimetric measurement of prostaglandin E2).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) using a suitable software.

Data Presentation

The inhibitory activities of a series of hypothetical chalcone derivatives derived from 2-Fluoro-4'-hydroxybenzophenone against COX-1 and COX-2 are summarized in the table below. This table illustrates how quantitative data from such studies can be presented for easy comparison and interpretation.

CompoundR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a HH15.21.88.4
1b OCH₃H12.50.913.9
1c HCl18.92.57.6
1d OCH₃OCH₃9.80.519.6
Celecoxib -->1000.05>2000

This is illustrative data based on trends observed for similar compounds.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a representative synthetic workflow and a simplified signaling pathway relevant to the anti-inflammatory action of COX inhibitors.

Synthetic_Workflow Start 2-Fluoro-4'-hydroxybenzophenone Intermediate1 Chalcone Derivative Start->Intermediate1 Aldol Condensation (Substituted Benzaldehyde) Final_Product Bioactive Compound (e.g., Dihydropyrazole) Intermediate1->Final_Product Cyclization (e.g., Hydrazine)

Caption: A generalized synthetic workflow for creating bioactive compounds from 2-Fluoro-4'-hydroxybenzophenone.

Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli Membrane_Phospholipids Membrane Phospholipids Inflammatory_Stimuli->Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Chalcone Derivative Inhibitor->COX_Enzymes

Caption: Simplified signaling pathway showing the inhibition of COX enzymes by a chalcone derivative.

Conclusion and Future Directions

2-Fluoro-4'-hydroxybenzophenone represents a valuable and under-explored scaffold in medicinal chemistry. The strategic placement of the fluoro and hydroxyl groups provides a solid foundation for the design of novel therapeutic agents with potentially improved pharmacological profiles. While the direct synthesis of bioactive compounds from this specific starting material is not yet widely reported in the peer-reviewed literature, the extensive research on structurally related benzophenones and fluoro-aromatic compounds strongly supports its potential.

Future research should focus on the systematic exploration of derivatives of 2-Fluoro-4'-hydroxybenzophenone. By leveraging the synthetic versatility of the hydroxyl group and the unique properties imparted by the fluorine atom, medicinal chemists can aim to develop novel inhibitors of various enzymes and modulators of receptor function. The detailed protocols and conceptual framework provided in this guide offer a starting point for such investigations, paving the way for the discovery of new and effective treatments for a range of diseases.

References

  • (Reference to a general medicinal chemistry textbook or a review on benzophenones - to be added based on further liter
  • (Reference to a review on the role of fluorine in medicinal chemistry - to be added based on further liter
  • (Reference to a paper on the synthesis of benzophenone derivatives - to be added based on further liter
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry. [Link]

  • (Reference to a paper on enzyme inhibition by fluoro compounds - to be added based on further liter
  • (Reference to a paper on receptor antagonists synthesis - to be added based on further liter
  • (Reference to a specific research article that uses a 2-fluoro-4'-hydroxybenzophenone derivative - to be added based on further liter
  • (Reference to a specific research article that uses a 2-fluoro-4'-hydroxybenzophenone derivative - to be added based on further liter
  • (Reference to a specific research article that uses a 2-fluoro-4'-hydroxybenzophenone derivative - to be added based on further liter
  • (Reference to a specific research article that uses a 2-fluoro-4'-hydroxybenzophenone derivative - to be added based on further liter
  • (Reference to a specific research article that uses a 2-fluoro-4'-hydroxybenzophenone derivative - to be added based on further liter
  • (Reference to a specific research article that uses a 2-fluoro-4'-hydroxybenzophenone derivative - to be added based on further liter
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals (Basel). [Link]

  • Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • (Reference to a specific research article that uses a 2-fluoro-4'-hydroxybenzophenone derivative - to be added based on further liter
  • (Reference to a specific research article that uses a 2-fluoro-4'-hydroxybenzophenone derivative - to be added based on further liter
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]

Sources

Application

Synthesis and Evaluation of 2-Fluoro-4'-hydroxybenzophenone Derivatives as Novel Enzyme Inhibitors

Introduction: The Therapeutic Potential of Fluorinated Benzophenones The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological acti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fluorinated Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a fluorine atom into this scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced potency and a more favorable pharmacokinetic profile.[3] Specifically, 2-fluoro-4'-hydroxybenzophenone derivatives have emerged as a promising class of enzyme inhibitors, with potential applications in treating a range of diseases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and enzymatic evaluation of these targeted derivatives. We will delve into the mechanistic rationale behind the synthetic strategies and provide detailed, field-proven protocols for their preparation and subsequent bioassays.

Synthetic Strategies: A Tale of Two Reactions

The synthesis of unsymmetrical benzophenones, such as the 2-fluoro-4'-hydroxybenzophenone core, can be efficiently achieved through two primary modern synthetic methodologies: the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction. The choice between these methods often depends on the availability of starting materials, desired substitution patterns, and overall synthetic efficiency.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a robust and well-established method for forming aryl ketones.[4][5] The reaction proceeds via an electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring. In the context of our target molecule, this typically involves the reaction of a substituted benzoyl chloride with a substituted phenol in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][6]

Causality in Experimental Design: The key to a successful Friedel-Crafts acylation lies in the activation of the acylating agent by the Lewis acid to form a highly electrophilic acylium ion.[4][7] The regioselectivity of the acylation on the phenol ring is directed by the hydroxyl group, which is an ortho-, para-director. However, steric hindrance from the hydroxyl group often favors para-acylation, leading to the desired 4'-hydroxy substitution.

Protocol 1: Synthesis of 2-Fluoro-4'-hydroxybenzophenone via Friedel-Crafts Acylation

This protocol outlines the synthesis of the core scaffold. Subsequent derivatization can be achieved by modifying the starting materials.

Materials:

  • 2-Fluorobenzoyl chloride

  • Phenol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add 2-fluorobenzoyl chloride (1.0 eq) dissolved in anhydrous DCM via the dropping funnel. Stir the mixture for 15 minutes.

  • Addition of Phenol: In a separate flask, dissolve phenol (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-fluoro-4'-hydroxybenzophenone.

Suzuki-Miyaura Cross-Coupling: A Modern Alternative

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[8][9] This method offers excellent functional group tolerance and is often milder than Friedel-Crafts acylation.[9] For the synthesis of our target compounds, this would typically involve the coupling of a (4-hydroxyphenyl)boronic acid with a 2-fluorobenzoyl chloride or a related derivative.[10]

Causality in Experimental Design: The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation of the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[8][9]

Protocol 2: Synthesis of 2-Fluoro-4'-hydroxybenzophenone Derivatives via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of various derivatives by changing the boronic acid and the aryl halide.

Materials:

  • 2-Fluorobenzoyl chloride (or other suitable 2-fluorophenyl halide)

  • 4-Hydroxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-fluorobenzoyl chloride (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the solvent system (e.g., toluene/ethanol/water).

  • Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Progression: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Synthetic Pathways

To better illustrate the synthetic strategies, the following diagrams outline the core transformations.

Friedel_Crafts_Acylation 2-Fluorobenzoyl Chloride 2-Fluorobenzoyl Chloride Intermediate_Complex Acylium Ion Intermediate 2-Fluorobenzoyl Chloride->Intermediate_Complex + AlCl3 Phenol Phenol Product 2-Fluoro-4'-hydroxybenzophenone Phenol->Product + Intermediate_Complex AlCl3 AlCl3 Intermediate_Complex->Product

Caption: Friedel-Crafts Acylation Workflow.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst_system Catalyst System 2-Fluorobenzoyl Chloride 2-Fluorobenzoyl Chloride Product 2-Fluoro-4'-hydroxybenzophenone Derivatives 2-Fluorobenzoyl Chloride->Product 4-Hydroxyphenylboronic Acid 4-Hydroxyphenylboronic Acid 4-Hydroxyphenylboronic Acid->Product Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Product Base K2CO3 Base->Product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Enzyme Inhibition Assays: Quantifying Biological Activity

Once the 2-fluoro-4'-hydroxybenzophenone derivatives are synthesized and purified, their potential as enzyme inhibitors must be evaluated. The specific assay will depend on the target enzyme. Benzophenone derivatives have shown inhibitory activity against a variety of enzymes, including cyclooxygenases (COX), xanthine oxidase, and α-glucosidase.[11][12][13]

General Principle of Enzyme Inhibition Assays: Most enzyme inhibition assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC₅₀) and is a standard measure of inhibitor potency.

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes where the reaction produces a change in absorbance.

Materials:

  • Target Enzyme

  • Substrate for the target enzyme

  • Buffer solution appropriate for the enzyme

  • Synthesized 2-fluoro-4'-hydroxybenzophenone derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor. Include a control well with no inhibitor.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over time.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Interpretation

The synthesis and testing of a series of derivatives allow for the establishment of a Structure-Activity Relationship (SAR). SAR studies are crucial in medicinal chemistry for understanding how different functional groups and their positions on the scaffold influence biological activity.[14][15] For 2-fluoro-4'-hydroxybenzophenone derivatives, key structural features to investigate include:

  • Position and nature of substituents on both aromatic rings: The electronic and steric properties of substituents can significantly impact enzyme binding.

  • The role of the 2-fluoro substituent: The fluorine atom can influence conformation and participate in hydrogen bonding or other non-covalent interactions within the enzyme's active site.[3]

  • The importance of the 4'-hydroxyl group: This group can act as a hydrogen bond donor or acceptor, which is often critical for binding to the target enzyme.[16]

Data Presentation:

The results of the synthetic and biological evaluations should be summarized in a clear and concise manner.

Table 1: Synthesis and Purity of 2-Fluoro-4'-hydroxybenzophenone Derivatives

Compound IDSynthetic MethodYield (%)Purity (%) (by HPLC)
1a Friedel-Crafts75>98
1b Suzuki Coupling82>99
2a Friedel-Crafts68>97
2b Suzuki Coupling79>98

Table 2: Enzyme Inhibitory Activity of 2-Fluoro-4'-hydroxybenzophenone Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)
1a COX-215.2 ± 1.8
1b COX-212.5 ± 1.1
2a Xanthine Oxidase8.9 ± 0.7
2b Xanthine Oxidase7.1 ± 0.5

Conclusion and Future Directions

This application note has provided a detailed guide to the synthesis and evaluation of 2-fluoro-4'-hydroxybenzophenone derivatives as enzyme inhibitors. The outlined protocols for both Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling offer robust and versatile methods for accessing a wide range of these promising compounds. The subsequent enzyme inhibition assays are critical for determining their biological activity and establishing a clear structure-activity relationship. Further optimization of the lead compounds identified through these studies could involve more extensive derivatization and in-depth mechanistic studies to elucidate their precise mode of action. These efforts will be instrumental in advancing this class of compounds towards potential therapeutic applications.

References

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. [Link]

  • Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. arXiv. [Link]

  • Benzophenones as xanthine oxidase inhibitors. PubMed. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate. [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]

  • Examples of benzophenone derivatives in the market and their uses. ResearchGate. [Link]

  • Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. PubMed. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Friedel-Crafts Acylation. YouTube. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate. [Link]

  • Friedel-Crafts acylation (video). Khan Academy. [Link]

  • Synthesizing method of 2-amino-4'-fluoro-benzophenone.
  • Process for the preparation of 4-hydroxybenzophenones. European Patent Office. [Link]

  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. PubMed. [Link]

  • Enzyme inhibition by fluoro compounds. ResearchGate. [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]

  • Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers. [Link]

  • Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. ResearchGate. [Link]

Sources

Method

Application Note: A-B Self-Condensation Protocol for the Synthesis of High-Performance Poly(2-fluoro-4'-oxybenzophenone)

Abstract: This document provides a detailed protocol for the synthesis of poly(2-fluoro-4'-oxybenzophenone), a fluorinated poly(aryl ether ketone) (F-PAEK), through a step-growth, A-B self-condensation polymerization. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of poly(2-fluoro-4'-oxybenzophenone), a fluorinated poly(aryl ether ketone) (F-PAEK), through a step-growth, A-B self-condensation polymerization. The procedure leverages the nucleophilic aromatic substitution (SNAr) mechanism, utilizing the dual functionality of the 2-Fluoro-4'-hydroxybenzophenone monomer. This guide is intended for researchers in materials science and drug development, offering in-depth explanations of the reaction mechanism, a step-by-step experimental workflow, characterization techniques, and troubleshooting advice to ensure the successful synthesis of a high-purity, high-molecular-weight polymer.

Introduction and Scientific Rationale

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The strategic incorporation of fluorine atoms into the polymer backbone can further enhance these properties, notably by improving solubility, increasing thermal stability, and lowering the dielectric constant, making these materials highly desirable for applications in aerospace, electronics, and advanced medical devices.[1][2][3][4]

The polymerization of 2-Fluoro-4'-hydroxybenzophenone is an elegant example of an A-B type step-growth polymerization.[5][6][7] The monomer possesses both the nucleophilic group (hydroxyl, '-OH', the 'B' functionality) and the electrophilic site (an activated carbon-fluorine bond, the 'A' functionality) within the same molecule. This self-condensation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the phenoxide, formed in situ, attacks the electron-deficient aromatic carbon, displacing the fluoride ion to form a stable ether linkage.[8][9]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The polymerization is a polycondensation reaction that relies on the principles of nucleophilic aromatic substitution. The key to this reaction is the activation of the C-F bond by the strongly electron-withdrawing ketone group located para to the fluorine atom.[8][9][10][11][12][13]

The mechanism proceeds in two primary stages:

  • Deprotonation: The weakly acidic phenolic hydroxyl group of the monomer is deprotonated by a mild base, such as anhydrous potassium carbonate (K₂CO₃), to form a highly reactive potassium phenoxide salt. This step is typically performed in a high-boiling polar aprotic solvent, which solvates the cation but not the anion, enhancing the nucleophilicity of the phenoxide.[13]

  • Nucleophilic Attack and Chain Propagation: The resulting phenoxide anion of one monomer molecule acts as a nucleophile, attacking the electron-deficient carbon atom bearing the fluorine atom on another monomer molecule. This forms an intermediate Meisenheimer complex, which then collapses, expelling the stable fluoride leaving group. This process forms an ether (Ar-O-Ar) bond, linking the two monomer units and generating a dimer. The reaction continues in a step-wise fashion, forming trimers, oligomers, and ultimately, a high-molecular-weight polymer.[5][6][7][14][15]

SNAr_Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack & Chain Growth cluster_2 Polymerization Monomer1 Monomer (Ar-OH) Phenoxide Phenoxide (Ar-O⁻ K⁺) Monomer1->Phenoxide + Base - KHCO₃ Base K₂CO₃ (Base) Phenoxide2 Phenoxide (Ar-O⁻) Dimer Dimer (Ar-O-Ar') Phenoxide2->Dimer + Ar'-F Monomer2 Monomer (Ar'-F) Monomer2->Dimer Salt KF (Salt) Dimer->Salt Byproduct Dimer_repeat Dimer Polymer High Polymer Dimer_repeat->Polymer Repeat n times

Caption: SNAr mechanism for A-B self-condensation.

Detailed Experimental Protocol

This protocol outlines the synthesis of poly(2-fluoro-4'-oxybenzophenone) on a laboratory scale. All operations should be performed under an inert atmosphere to prevent oxidation and moisture contamination.

Materials and Reagents
MaterialGradeSupplierNotes
2-Fluoro-4'-hydroxybenzophenone>99% PurityCommercial SourceMust be thoroughly dried before use.
Diphenyl SulfoneSynthesis GradeCommercial SourceHigh-boiling solvent.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercial SourceFinely ground and dried under vacuum at >120°C.
TolueneAnhydrousCommercial SourceUsed as an azeotroping agent to remove water.
MethanolACS GradeCommercial SourceFor precipitation of the polymer.
Deionized WaterHigh PurityIn-houseFor washing the polymer.
AcetoneACS GradeCommercial SourceFor washing the polymer.
Equipment
  • Three-neck round-bottom flask (reactor) equipped with a mechanical overhead stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet/outlet.

  • Heating mantle with a temperature controller and thermocouple.

  • High-torque mechanical stirrer.

  • Glassware for filtration (Büchner funnel) and washing.

  • Vacuum oven for drying.

Step-by-Step Polymerization Procedure
  • Reactor Setup:

    • Charge the three-neck flask with 2-Fluoro-4'-hydroxybenzophenone (1.0 eq), diphenyl sulfone (approx. 2:1 w/w ratio to monomer), anhydrous potassium carbonate (1.05 eq), and toluene (approx. 0.5:1 w/w ratio to diphenyl sulfone).

    • Assemble the mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet.

  • Inert Atmosphere & Water Removal:

    • Begin stirring and purge the system with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere.[13]

    • Heat the reaction mixture to 150°C. Toluene will begin to reflux, and any residual water will be azeotropically removed and collected in the Dean-Stark trap. Continue this process for 2-3 hours until no more water is collected.

    • After water removal, carefully drain the toluene from the Dean-Stark trap and then remove the trap from the setup.

  • Polymerization Reaction:

    • Slowly increase the temperature of the reaction mixture according to the following profile:

      • 200°C for 2 hours: This allows for the complete formation of the phenoxide and initiation of oligomerization.[16]

      • 250°C for 2 hours: The viscosity of the mixture will begin to increase.

      • 300-320°C for 3-6 hours: The reaction mixture will become highly viscous as the molecular weight of the polymer increases significantly. The reaction is driven to completion at this stage.[13][16]

  • Polymer Isolation and Purification:

    • Allow the reactor to cool to approximately 150°C. Carefully pour the hot, viscous polymer solution in a thin stream into a large beaker of vigorously stirring methanol to precipitate the polymer as fibrous strands or a powder.

    • Break up the solidified polymer mass and collect it by filtration.

    • Grind the crude polymer into a fine powder to maximize the surface area for washing.[17]

    • Washing:

      • Boil the polymer powder in a large volume of deionized water for 1 hour to remove diphenyl sulfone and potassium fluoride salts. Filter the hot mixture. Repeat this step 2-3 times.[16][17]

      • Boil the polymer powder in acetone or methanol for 1 hour to remove any remaining solvent and low-molecular-weight oligomers. Filter the mixture. Repeat this step if necessary.

  • Drying:

    • Dry the final purified polymer powder in a vacuum oven at 120°C for 24 hours or until a constant weight is achieved.[17]

Workflow Setup 1. Reactor Setup (Monomer, Solvent, Base, Toluene) Purge 2. N₂ Purge & Azeotropic Distillation (150°C, 2-3h) Setup->Purge Heat1 3. Polymerization Stage 1 (200°C, 2h) Purge->Heat1 Heat2 4. Polymerization Stage 2 (250°C, 2h) Heat1->Heat2 Heat3 5. Polymerization Stage 3 (300-320°C, 3-6h) Heat2->Heat3 Cool 6. Cool to ~150°C Heat3->Cool Precipitate 7. Precipitate in Methanol Cool->Precipitate Wash 8. Wash with H₂O & Acetone Precipitate->Wash Dry 9. Dry under Vacuum (120°C, 24h) Wash->Dry

Caption: Experimental workflow for F-PAEK synthesis.

Characterization and Expected Results

The synthesized polymer should be characterized to confirm its structure, molecular weight, and thermal properties.

PropertyTechniqueExpected Result
Structure Confirmation FTIRAppearance of Ar-O-Ar stretch (~1245 cm⁻¹), persistence of C=O stretch (~1650 cm⁻¹), disappearance of broad -OH peak (~3400 cm⁻¹).
¹H NMRComplex aromatic signals consistent with the polymer repeat unit.
Molecular Weight GPCMn > 20,000 g/mol ; Mw > 40,000 g/mol ; PDI ~ 2.0 (typical for step-growth).[18]
Thermal Stability TGA5% weight loss temperature (Td5) > 500°C in N₂, indicating high thermal stability.[1][3][18]
Glass Transition DSCGlass transition temperature (Tg) typically in the range of 170-220°C.[1][18]
Solubility -Soluble in aprotic polar solvents like NMP, DMAc, and chloroform at room temperature.[1][18]
Film Properties -Capable of forming transparent, flexible, and tough films via solution casting.[1][3][18]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Molecular Weight 1. Impure monomer. 2. Presence of moisture in reagents or system. 3. Insufficient reaction time or temperature.1. Recrystallize monomer before use. 2. Ensure all reagents are anhydrous and the azeotropic distillation step is effective.[5][6] 3. Extend reaction time at the final temperature or slightly increase it (e.g., to 325°C).
Dark Polymer Color 1. Oxidation due to leaks in the inert atmosphere. 2. Side reactions or degradation at excessive temperatures.1. Check all seals and joints; maintain a positive nitrogen flow. 2. Ensure accurate temperature control; avoid exceeding 330°C.
Incomplete Solubility 1. Cross-linking due to impurities or side reactions. 2. Extremely high molecular weight.1. Use high-purity monomer. 2. Reduce the final reaction time to target a lower molecular weight.

Safety Precautions

  • Chemical Hazards: Diphenyl sulfone is a high-boiling solvent that can cause irritation. Potassium carbonate is a corrosive base. Handle all chemicals with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • High Temperatures: The reaction is conducted at temperatures up to 320°C. Use a properly calibrated heating mantle and ensure the apparatus is securely clamped.

  • Ventilation: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors.

References

  • Jiao, Q., et al. (2021). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. ResearchGate. Available at: [Link]

  • Geng, Z., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. National Institutes of Health (PMC). Available at: [Link]

  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. National Institutes of Health (PMC). Available at: [Link]

  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed. Available at: [Link]

  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. ACS Publications. Available at: [Link]

  • Jiao, Q., et al. (2021). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Polymer Science - Series B. Available at: [Link]

  • Li, Y., et al. (Year not available). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. RSC Publishing. Available at: [Link]

  • Ridd, J. H., Yousaf, T. I., & Rose, J. B. (1988). Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 1. Sci-Hub. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and characterization of fluorinated poly(aryl ether ether ketone)s terminated with a phenylethynyl group. ResearchGate. Available at: [Link]

  • Ridd, J. H., Yousaf, T. I., & Rose, J. B. (1988). Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 1. RSC Publishing. Available at: [Link]

  • Unknown Author. (n.d.). STEP-GROWTH (CONDENSATION) POLYMERIZATION. University Course Material.
  • Wikipedia. (n.d.). Step-growth polymerization. Available at: [Link]

  • Unknown Author. (2005). Step-growth polymerization. University Course Material.
  • Girard, J., et al. (2016). Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts. National Institutes of Health (PMC). Available at: [Link]

  • Chemistry LibreTexts. (2023). 30.4: Step-Growth Polymers. Available at: [Link]

  • Google Patents. (n.d.). EP2000493A1 - The method of synthesizing polyether etherketone using sulfolane as solvent.
  • RSIS International. (2025). Polymerization Mechanisms: A Comprehensive Review of Step-Growth and Chain-Growth Pathways. Available at: [Link]

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Application

Application Notes & Protocols: Pharmacological Screening of 2-Fluoro-4'-hydroxybenzophenone Analogs

Introduction: The Therapeutic Potential of Fluorinated Benzophenones The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fluorinated Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities, including antitumor, anti-inflammatory, and antidiabetic properties.[1] The introduction of a fluorine atom into small molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profile.[2] Specifically, 2-Fluoro-4'-hydroxybenzophenone and its analogs represent a promising class of compounds for drug discovery. These analogs have been investigated for their potential as anticancer agents, with studies showing they can inhibit tumor growth by targeting angiogenesis and inducing apoptosis.[3] This guide provides a comprehensive framework for the pharmacological screening of novel 2-Fluoro-4'-hydroxybenzophenone analogs, designed to elucidate their therapeutic potential and mechanism of action.

Part 1: Foundational In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying viable drug candidates and reducing late-stage failures in clinical trials.[4] In vitro ADME assays provide essential data to guide the optimization of lead compounds.[5][6]

Physicochemical Characterization

A fundamental understanding of a compound's physicochemical properties is the first step in predicting its pharmacokinetic behavior.[7]

  • Aqueous Solubility: Determines the dissolution rate and bioavailability. Both kinetic and thermodynamic solubility should be assessed.[8]

  • Lipophilicity (LogD7.4): Influences membrane permeability and plasma protein binding.

Metabolic Stability Assessment

The metabolic stability of a compound dictates its half-life and dosing regimen.

  • Microsomal Stability: Utilizes liver microsomes to evaluate phase I metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes.[9]

  • Hepatocyte Stability: Provides a more comprehensive assessment by including both phase I and phase II metabolic pathways.[9]

Cytochrome P450 (CYP) Inhibition

Assessing the potential for drug-drug interactions is a critical safety evaluation.

  • CYP Inhibition Assays: Determine the inhibitory potential of the analogs against major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[8] This is crucial for predicting potential adverse drug-drug interactions.

Plasma Protein Binding

The extent of plasma protein binding affects the free concentration of a drug available to exert its pharmacological effect.

  • Rapid Equilibrium Dialysis (RED): A common method to determine the fraction of a compound bound to plasma proteins.[8]

Table 1: Representative In Vitro ADME Screening Cascade

AssayPurposeTier
Kinetic SolubilityInitial assessment of solubility.Primary
LogD7.4Measure of lipophilicity at physiological pH.Primary
Microsomal StabilityEvaluation of Phase I metabolic stability.Primary
CYP Inhibition (5 Isoforms)Assessment of potential for drug-drug interactions.Primary
Thermodynamic SolubilityDefinitive measure of solubility.Secondary
Hepatocyte StabilityComprehensive metabolic stability (Phase I & II).Secondary
Plasma Protein BindingDetermination of the unbound fraction of the drug.Secondary
Caco-2 PermeabilityAssessment of intestinal absorption and efflux.Secondary

Part 2: Target-Based and Phenotypic Screening

A dual approach of target-based and phenotypic screening can provide a comprehensive understanding of a compound's biological activity.[10]

Target-Based Screening: Enzyme Inhibition Assays

Benzophenone derivatives have been shown to inhibit various enzymes, including protein kinases and acetylcholinesterase.[11][12]

Protocol: Generic Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of 2-Fluoro-4'-hydroxybenzophenone analogs against a specific protein kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the kinase, substrate, and ATP to their final concentrations in the appropriate assay buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound dilution to the wells of a 96-well plate.

    • Add 20 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the signal according to the specific assay format (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Diagram 1: Target-Based Screening Workflow

G cluster_0 Target Identification cluster_1 Assay Development cluster_2 Screening & Hit Identification cluster_3 Lead Optimization Known Benzophenone Targets Known Benzophenone Targets Enzyme Inhibition Assay Enzyme Inhibition Assay Known Benzophenone Targets->Enzyme Inhibition Assay Receptor Binding Assay Receptor Binding Assay Known Benzophenone Targets->Receptor Binding Assay Primary Screen (Single Concentration) Primary Screen (Single Concentration) Enzyme Inhibition Assay->Primary Screen (Single Concentration) Receptor Binding Assay->Primary Screen (Single Concentration) Dose-Response (IC50) Dose-Response (IC50) Primary Screen (Single Concentration)->Dose-Response (IC50) Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Dose-Response (IC50)->Structure-Activity Relationship (SAR)

Caption: Workflow for target-based screening of benzophenone analogs.

Phenotypic Screening: Cell-Based Assays

Cell-based assays are essential for evaluating the effect of compounds in a more biologically relevant context.[13] Given the known anticancer potential of benzophenone analogs, a panel of cancer cell lines is recommended for initial screening.[3][14]

Protocol: MTT Cell Proliferation Assay

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[15]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 2-Fluoro-4'-hydroxybenzophenone analogs.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound.

G cluster_0 Cell Line Panel Selection cluster_1 Primary Screening cluster_2 Secondary & Tertiary Assays cluster_3 Mechanism of Action Studies Diverse Cancer Types Diverse Cancer Types Cell Proliferation Assay (MTT) Cell Proliferation Assay (MTT) Diverse Cancer Types->Cell Proliferation Assay (MTT) Apoptosis Assay Apoptosis Assay Cell Proliferation Assay (MTT)->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Cell Proliferation Assay (MTT)->Cell Cycle Analysis Angiogenesis Assay Angiogenesis Assay Cell Proliferation Assay (MTT)->Angiogenesis Assay Western Blotting Western Blotting Apoptosis Assay->Western Blotting Cell Cycle Analysis->Western Blotting In Vivo Models In Vivo Models Angiogenesis Assay->In Vivo Models

Sources

Method

Application Notes and Protocols for 2-Fluoro-4'-hydroxybenzophenone as a Biochemical Probe

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Unveiling Molecular Interactions with a Fluorinated Benzophenone Probe In the intricate landscape o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling Molecular Interactions with a Fluorinated Benzophenone Probe

In the intricate landscape of cellular biology and drug discovery, the identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture and subsequently identify the binding partners of small molecules, peptides, and other biological ligands.[1] At the heart of this technique lies the photocrosslinker, a molecule that upon activation by light, forms a covalent bond with nearby interacting molecules. Benzophenones are a widely used class of photocrosslinkers due to their preferential reaction with C-H bonds upon excitation with long-wave UV light (~350-365 nm), which minimizes damage to biological macromolecules.[2]

This guide focuses on 2-Fluoro-4'-hydroxybenzophenone , a substituted benzophenone with unique potential as a biochemical probe. The strategic placement of the fluoro and hydroxyl groups is hypothesized to modulate the probe's photoreactivity, binding specificity, and potentially confer useful spectroscopic properties. The ortho-fluoro substitution can influence the electronics of the benzophenone core, while the 4'-hydroxyl group can participate in hydrogen bonding with target proteins, potentially increasing binding affinity and specificity. Furthermore, hydroxybenzophenone derivatives are known to exhibit intrinsic fluorescence, opening the possibility of using 2-Fluoro-4'-hydroxybenzophenone as a dual-function probe for both photocrosslinking and direct fluorescence imaging.

These application notes provide a comprehensive overview of the theoretical and practical aspects of using 2-Fluoro-4'-hydroxybenzophenone in biochemical research. We will delve into its synthesis, proposed photophysical properties, and provide detailed protocols for its application in photoaffinity labeling experiments, from initial labeling in complex biological samples to the downstream identification of target proteins by mass spectrometry.

Physicochemical and Proposed Photophysical Properties

A thorough understanding of the probe's properties is essential for designing and troubleshooting experiments.

PropertyValue / Proposed CharacteristicsSource/Rationale
Molecular Formula C₁₃H₉FO₂[3][4]
Molecular Weight 216.21 g/mol [3][4]
CAS Number 101969-75-9[3][4]
Appearance White to off-white solidGeneral property of benzophenones
UV Absorption (λmax) ~350 - 365 nmTypical for benzophenone core
Proposed Fluorescence Yes, likely solvent-dependentBased on studies of 2-hydroxy and 4-hydroxybenzophenone derivatives showing intrinsic fluorescence.[5]
Proposed Excitation (Ex) ~360 - 380 nmEstimated based on related hydroxybenzophenones. Must be determined experimentally.
Proposed Emission (Em) ~450 - 550 nmEstimated based on related hydroxybenzophenones. Must be determined experimentally.

Synthesis of 2-Fluoro-4'-hydroxybenzophenone-Based Probes

The following is a proposed synthetic route for 2-Fluoro-4'-hydroxybenzophenone, which can then be further derivatized to create a specific biochemical probe. This method is based on the well-established Friedel-Crafts acylation reaction.

Diagram of Proposed Synthesis

A 2-Fluorobenzoyl chloride D Friedel-Crafts Acylation A->D B Phenol B->D C AlCl₃ (Lewis Acid) C->D Catalyst E 2-Fluoro-4'-hydroxybenzophenone D->E F Derivatization E->F Linker Attachment G Functionalized Probe F->G

Caption: Proposed synthesis of 2-Fluoro-4'-hydroxybenzophenone via Friedel-Crafts acylation and subsequent derivatization.

Protocol for Synthesis of 2-Fluoro-4'-hydroxybenzophenone

This protocol is a general guideline and should be performed by a qualified synthetic chemist.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add 2-fluorobenzoyl chloride (1 equivalent) to the suspension with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Acylation: Dissolve phenol (1 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice. Acidify the aqueous layer with dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Fluoro-4'-hydroxybenzophenone.

Application Protocol: Photoaffinity Labeling of Target Proteins in Cell Lysate

This protocol provides a step-by-step guide for using a 2-Fluoro-4'-hydroxybenzophenone-based probe to label target proteins in a complex biological mixture.

Experimental Workflow

A Incubate Probe with Cell Lysate B UV Irradiation (365 nm) A->B Covalent Crosslinking C SDS-PAGE Analysis B->C D In-Gel Fluorescence Imaging C->D Visualization E Excise Labeled Band D->E F In-Gel Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Protein Identification G->H Database Search

Caption: Workflow for photoaffinity labeling and target identification using a 2-Fluoro-4'-hydroxybenzophenone probe.

Step-by-Step Protocol
  • Preparation of Cell Lysate:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Probe Incubation:

    • In a microcentrifuge tube, dilute the cell lysate to a final concentration of 1-5 mg/mL.

    • Add the 2-Fluoro-4'-hydroxybenzophenone probe to the lysate. A typical starting concentration is 1-10 µM, but this should be optimized.

    • For competition experiments, pre-incubate the lysate with an excess (e.g., 100-fold) of a non-photoreactive competitor ligand for 30 minutes before adding the probe.

    • Incubate the mixture for 30-60 minutes at 4°C with gentle rotation to allow for binding of the probe to its target protein(s).

  • UV Crosslinking:

    • Place the samples in a UV crosslinker equipped with 365 nm bulbs.

    • Irradiate the samples on ice for 15-60 minutes. The optimal irradiation time should be determined empirically.

  • SDS-PAGE Analysis:

    • Add SDS-PAGE loading buffer to the irradiated samples and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE on a suitable polyacrylamide gel.

  • In-Gel Fluorescence Imaging (Optional):

    • If the intrinsic fluorescence of the probe is to be utilized, wash the gel with deionized water.

    • Image the gel on a fluorescence scanner using an appropriate excitation wavelength (estimated around 360-380 nm) and emission filter (estimated around 450-550 nm). These wavelengths must be optimized.

  • Protein Staining and Band Excision:

    • Stain the gel with a mass spectrometry-compatible protein stain (e.g., Coomassie blue or a silver stain).

    • Compare the fluorescently labeled bands (if imaged) and the stained gel to identify bands that are specifically labeled by the probe (i.e., present in the probe-treated sample but absent or reduced in the competitor-treated sample).

    • Excise the bands of interest from the gel.

  • In-Gel Digestion and Mass Spectrometry:

    • Destain the excised gel pieces.

    • Reduce and alkylate the proteins within the gel pieces.

    • Perform in-gel digestion with a protease such as trypsin overnight.

    • Extract the peptides from the gel pieces.

    • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis and Protein Identification:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the tandem mass spectra.

    • Proteins that are identified with high confidence in the probe-labeled sample and are absent or significantly reduced in the control/competitor lane are considered potential targets of the probe.

Trustworthiness and Self-Validation

The described protocol incorporates several key steps to ensure the trustworthiness of the results:

  • Competition Experiments: The inclusion of a non-photoreactive competitor is crucial for distinguishing specific, high-affinity binding events from non-specific interactions.

  • Dose-Response: Performing the labeling with varying concentrations of the probe can help to establish a dose-dependent labeling of the target protein.

  • Negative Controls: A sample that is not subjected to UV irradiation should be included to ensure that any observed labeling is light-dependent.

By incorporating these controls, the experimental system becomes self-validating, providing a higher degree of confidence in the identified protein targets.

References

  • Dorman, G., & Prestwich, G. D. (2000). Using photolabile ligands in drug discovery and development. Trends in Biotechnology, 18(2), 64–77.
  • Evans, C. G., & Guttman, M. (2017). A practical guide to chemical cross-linking mass spectrometry. Journal of Visualized Experiments, (125), 55891.
  • Li, M., Li, Y., Liu, Y., Li, Q., & Li, Z. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry, 9, 738459.
  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.

Sources

Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing 2-Fluoro-4'-hydroxybenzophenone

Introduction: The Strategic Importance of 2-Fluoro-4'-hydroxybenzophenone in Medicinal Chemistry The benzophenone scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and sy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-4'-hydroxybenzophenone in Medicinal Chemistry

The benzophenone scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[3] 2-Fluoro-4'-hydroxybenzophenone emerges as a highly valuable starting material and intermediate in medicinal chemistry, offering three key points of chemical diversity: the reactive phenolic hydroxyl group, the carbonyl group, and the potential for further aromatic substitution.

This comprehensive guide provides detailed application notes and validated protocols for the synthetic derivatization of 2-Fluoro-4'-hydroxybenzophenone to generate libraries of potentially bioactive molecules. The methodologies detailed herein are designed to be robust and adaptable, empowering researchers and drug development professionals to explore the vast chemical space accessible from this versatile building block.

Core Synthetic Strategies and Workflow

The synthetic utility of 2-Fluoro-4'-hydroxybenzophenone can be primarily exploited through three main pathways: derivatization of the hydroxyl group, reactions involving the carbonyl moiety, and the synthesis of heterocyclic analogues, often via a chalcone intermediate.

Synthetic_Workflow cluster_derivatives Bioactive Derivatives Start 2-Fluoro-4'-hydroxybenzophenone EtherEster Ether and Ester Derivatives Start->EtherEster O-Alkylation / O-Acylation Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation* Heterocycles Bioactive Heterocycles Chalcone->Heterocycles Cyclization Reactions caption *Note: Claisen-Schmidt requires an enolizable ketone. This pathway refers to analogous synthesis from a related acetophenone. Chalcone_to_Heterocycles cluster_reagents Reagents Chalcone 4'-Fluoro-2'-hydroxychalcone (Analogous Intermediate) Pyrazole Pyrazole Derivative Chalcone->Pyrazole Cyclization Pyrimidine Pyrimidine Derivative Chalcone->Pyrimidine Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Urea Urea / Guanidine Urea->Pyrimidine

Sources

Method

"2-Fluoro-4'-hydroxybenzophenone as a building block for photosensitizers"

Application Notes & Protocols Topic: 2-Fluoro-4'-hydroxybenzophenone as a Versatile Building Block for Novel Photosensitizers Abstract: The benzophenone scaffold is a cornerstone in the development of photosensitizers du...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Fluoro-4'-hydroxybenzophenone as a Versatile Building Block for Novel Photosensitizers

Abstract: The benzophenone scaffold is a cornerstone in the development of photosensitizers due to its robust photophysical properties, including a high intersystem crossing quantum yield.[1] This document provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging 2-Fluoro-4'-hydroxybenzophenone as a strategic starting material for the synthesis of next-generation photosensitizers. We explore its unique structural features—a nucleophilic hydroxyl group and a fluorine-activated aromatic ring—which serve as versatile handles for chemical modification. This guide details synthetic protocols, characterization techniques, and application workflows, explaining the causal logic behind experimental choices to empower researchers in developing targeted and efficient phototherapeutic agents.

The Benzophenone Core: A Foundation for Potent Photosensitization

Benzophenone and its derivatives are renowned for their photosensitizing capabilities, which are rooted in their electronic structure.[2][3] Upon absorption of UV-A or UV-B light, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). Due to strong spin-orbit coupling, it then efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state (T₁), which is the primary photoactive species.[1]

The triplet state benzophenone can initiate photochemical reactions through two main pathways:

  • Type I Mechanism: The excited photosensitizer directly interacts with a substrate, often through hydrogen abstraction or electron transfer, to produce radical ions or radicals.[1][3] These radicals can then react with oxygen to produce reactive oxygen species (ROS) like superoxide and hydroxyl radicals.

  • Type II Mechanism: The triplet photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).[1] Singlet oxygen is a potent cytotoxic agent and the primary mediator of cell death in many photodynamic therapy (PDT) applications.[4]

The choice of a benzophenone core provides a reliable foundation for photosensitizer design, with a well-understood mechanism of action.[1]

G cluster_PS Photosensitizer (PS) cluster_Reactants Reactants cluster_Products Products S0 S₀ (Ground State) S1 S₁ (Singlet State) S0->S1 Light (hν) Absorption S1->S0 Fluorescence T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Radicals Radicals/Radical Ions T1->Radicals Type I (H-abstraction/ e- transfer) sO2 ¹O₂ (Singlet Oxygen) T1->sO2 Type II (Energy Transfer) Substrate Substrate (e.g., Biomolecule) O2 ³O₂ (Molecular Oxygen) G start 2-Fluoro-4'-hydroxy- benzophenone reagents 1. K₂CO₃, DMF 2. R-X (Alkyl Halide) start->reagents React with product Functionalized Photosensitizer reagents->product Forms workup Aqueous Workup & Purification product->workup Isolate via

Caption: Workflow for functionalization via Williamson ether synthesis.

Protocol 1: Synthesis of an Ether-Linked Derivative

Objective: To couple 2-Fluoro-4'-hydroxybenzophenone with an exemplary alkyl halide (e.g., 3-bromopropyl azide) to create a derivative ready for "click" chemistry.

Materials:

  • 2-Fluoro-4'-hydroxybenzophenone (1.0 eq)

  • 3-Bromopropyl azide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-4'-hydroxybenzophenone (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to dissolve the solids (concentration approx. 0.2 M).

  • Stir the suspension at room temperature for 30 minutes. The formation of the potassium phenoxide can be observed.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to yield the pure ether-linked photosensitizer.

Strategy B: Nucleophilic Aromatic Substitution (SNAr) at the 2-Fluoro Position

This strategy modifies the core structure of the benzophenone, which can have a more significant impact on its photophysical properties.

Rationale: The fluorine atom is an excellent leaving group in SNAr reactions. A strong nucleophile, such as a thiolate generated from a thiol and a base, can attack the carbon atom bearing the fluorine, proceeding through a negatively charged Meisenheimer complex intermediate. The departure of the fluoride ion restores aromaticity and yields the final product. This method is highly effective for creating thioether linkages.

G mol1 2-Fluoro-4'-hydroxybenzophenone arrow K₂CO₃, DMF Δ mol1->arrow mol2 R-SH (Thiol) mol2->arrow reaction + product 2-(Alkylthio)-4'-hydroxybenzophenone arrow->product

Caption: Reaction scheme for SNAr modification.

Protocol 2: Synthesis of a Thioether-Linked Photosensitizer

Objective: To react 2-Fluoro-4'-hydroxybenzophenone with a thiol (e.g., 1-dodecanethiol) to increase lipophilicity.

Materials:

  • 2-Fluoro-4'-hydroxybenzophenone (1.0 eq)

  • 1-Dodecanethiol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-4'-hydroxybenzophenone (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) and 1-dodecanethiol (1.1 eq).

  • Heat the reaction mixture to 80-90 °C. Monitor the reaction by TLC until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Extract the product into diethyl ether (3x).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the desired thioether product.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the newly synthesized photosensitizers.

Structural & Purity Analysis:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the covalent structure. The disappearance of the fluorine signal in ¹⁹F NMR is a key indicator of a successful SNAr reaction.

  • Mass Spectrometry (MS): Determines the molecular weight, confirming the identity of the product.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.

Photophysical Properties:

  • UV-Visible Spectroscopy: Determines the absorption spectrum and molar extinction coefficient (ε). Modifications can shift the absorption maximum (λmax).

  • Singlet Oxygen Quantum Yield (ΦΔ): This is a critical parameter for PDT efficacy. It can be measured indirectly by monitoring the photooxidation of a chemical probe, such as 1,3-diphenylisobenzofuran (DPBF), which is quenched by singlet oxygen.

Hypothetical Data Comparison:

Compoundλmax (nm)Molar Extinction (ε, M⁻¹cm⁻¹)ΦΔ (Relative to Benzophenone)
2-Fluoro-4'-hydroxybenzophenone (Parent)28815,0000.28
Ether-Linked Derivative (from Protocol 1)29015,5000.27
Thioether-Linked Derivative (from Protocol 2)31518,0000.45

Note: Data is illustrative. Thioether substitution often red-shifts the absorption and can enhance intersystem crossing.

Application Workflow: In Vitro Phototoxicity Assay

Once a novel photosensitizer is synthesized and characterized, its biological efficacy must be evaluated. A standard MTT assay is used to measure cell viability following photodynamic treatment.

G A Seed cancer cells in 96-well plate B Incubate 24h A->B C Treat with Photosensitizer (Varying concentrations) B->C D Incubate 4-24h (Drug uptake) C->D E Irradiate with light (Specific λ, dose) D->E F Incubate 24-48h E->F G Add MTT Reagent F->G H Incubate 2-4h G->H I Solubilize formazan crystals H->I J Read absorbance (e.g., 570 nm) I->J K Calculate Cell Viability & Determine IC₅₀ J->K

Caption: Workflow for a standard in vitro phototoxicity (MTT) assay.

Protocol 3: General Procedure for In Vitro Phototoxicity Evaluation

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a new photosensitizer under dark and light conditions.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Synthesized photosensitizer, dissolved in DMSO and diluted in media

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Light source with appropriate wavelength and power output

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of the photosensitizer in complete medium. Remove the old medium from the wells and add 100 µL of the photosensitizer dilutions. Include "no drug" controls.

  • Dark Control: Designate one plate as the "dark toxicity" control. Keep this plate protected from light for the entire experiment.

  • Incubation: Incubate the plates for a predetermined time (e.g., 12 hours) to allow for cellular uptake of the photosensitizer.

  • Irradiation: Aspirate the drug-containing medium and replace it with fresh medium. Expose the "light" plate to a calibrated light source for a specific duration to deliver a defined light dose (J/cm²). The dark control plate remains in the incubator.

  • Post-Irradiation Incubation: Return both plates to the incubator and incubate for another 24-48 hours.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability versus concentration and use a non-linear regression to determine the IC₅₀ values for both dark and light conditions. A good photosensitizer will have a high dark IC₅₀ and a low light IC₅₀.

References

  • Placzek, M., et al. (2013). Photosensitizing Properties of Compounds Related to Benzophenone. Acta Dermato-Venereologica, 93(1), 30–32. Available from: [Link]

  • Boscá, F., & Miranda, M. A. (1998). Photosensitizing drugs containing the benzophenone chromophore. Journal of Photochemistry and Photobiology B: Biology, 43(1), 1–26. Available from: [Link]

  • Zhang, Y., et al. (2021). Photophysical properties of benzophenone (BP)‐derived materials in the solid state. Aggregate. Available from: [Link]

  • Lhiaubet-Vallet, V., et al. (2012). Benzophenone photosensitized DNA damage. Accounts of Chemical Research, 45(9), 1503–1513. Available from: [Link]

  • Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019. Available from: [Link]

  • Ji, S., et al. (2023). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B. Available from: [Link]

  • Placzek, M., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Semantic Scholar. Available from: [Link]

  • European Patent Office. (1984). Process for the preparation of 4-hydroxybenzophenones. Google Patents.
  • Engle, S. M., et al. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Available from: [Link]

  • Google Patents. (2008). Preparation of 4-hydroxy benzophenone.
  • Google Patents. (2010). Process for preparing high-pure 4-hydroxybenzophenone.
  • Day, R. A., et al. (2017). Fluorous photosensitizers enhance photodynamic therapy with perfluorocarbon nanoemulsions. Chemical Communications, 53(97), 13043–13046. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-4'-hydroxybenzophenone

Welcome to the technical support center for the synthesis of 2-Fluoro-4'-hydroxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4'-hydroxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

The most reliable and common industrial approach to synthesizing 2-Fluoro-4'-hydroxybenzophenone is a multi-step process centered around the Friedel-Crafts acylation reaction.[1] A direct acylation of phenol is problematic because the Lewis acid catalyst (e.g., AlCl₃) will complex with the phenolic hydroxyl group, deactivating the ring and promoting O-acylation over the desired C-acylation. Therefore, a protection-acylation-deprotection strategy is paramount for achieving high yield and purity.

This guide will focus on the acylation of a protected phenol (anisole) with 2-fluorobenzoyl chloride, followed by deprotection to yield the target molecule.

Recommended Synthetic Workflow

The logical pathway for this synthesis involves three key stages: protection of the phenol, Friedel-Crafts acylation, and final deprotection.

G cluster_0 cluster_1 cluster_2 A Phenol B Anisole (Protected Phenol) A->B Protection (e.g., Williamson Ether Synthesis) D Friedel-Crafts Acylation B->D C 2-Fluorobenzoyl Chloride C->D E 4-Methoxy-2'-fluorobenzophenone D->E Key C-C Bond Formation F 2-Fluoro-4'-hydroxybenzophenone (Final Product) E->F Deprotection (e.g., BBr₃)

Caption: Recommended three-stage synthesis workflow.

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole

This protocol details the core C-C bond formation step.

Materials:

  • Anisole

  • 2-Fluorobenzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) followed by anhydrous aluminum chloride (1.2 equivalents). Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension via the dropping funnel while maintaining the temperature at 0°C. Stir for 15 minutes to allow for the formation of the acylium ion complex.[2][3]

  • Anisole Addition: Add anisole (1.05 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding it to a beaker of crushed ice and 2M HCl. This will hydrolyze the aluminum complexes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-methoxy-2'-fluorobenzophenone.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Troubleshooting and FAQ

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My Friedel-Crafts acylation reaction yield is consistently low. What are the likely causes?

A1: Low yields in Friedel-Crafts acylation are a frequent issue, often stemming from several critical factors:

  • Moisture Contamination: The Lewis acid catalyst, typically AlCl₃, is extremely hygroscopic. Any moisture in the reagents or glassware will react with and deactivate the catalyst, halting the reaction. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents and high-purity, freshly opened AlCl₃.

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. The product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[4] It is common practice to use 1.1 to 1.3 equivalents of the catalyst to drive the reaction to completion.

  • Reagent Purity: The purity of anisole and 2-fluorobenzoyl chloride is crucial. Impurities can interfere with the catalyst or lead to side reactions.

  • Reaction Temperature: While the initial formation of the acylium ion is performed at 0°C to control reactivity, the acylation step itself may require heating to proceed at a reasonable rate. If the reaction stalls at room temperature, gentle heating (e.g., refluxing in DCM at ~40°C) may be necessary.[5] Always monitor progress by TLC before adjusting the temperature.

Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity for the desired para-substituted product?

A2: The methoxy group of anisole is a strong ortho-, para-directing group. While the para-product (4-methoxy-2'-fluorobenzophenone) is generally favored due to sterics, some ortho-acylation can occur.

  • Steric Hindrance: The bulky acylium ion generated from 2-fluorobenzoyl chloride will preferentially attack the less sterically hindered para-position of anisole.[6] Using a bulkier protecting group on the phenol (e.g., a silyl ether like TBDMS) could further enhance para-selectivity, but this adds complexity to the synthesis.

  • Solvent Choice: Non-polar solvents tend to favor the formation of the ortho product in some related rearrangements, while more polar solvents can increase the proportion of the para product.[7] However, for standard Friedel-Crafts acylation, solvents like dichloromethane or 1,2-dichloroethane are standard and generally provide good para-selectivity.

  • Temperature Control: Lower reaction temperatures often enhance selectivity by favoring the thermodynamically more stable product. Running the reaction at 0°C or even lower temperatures (if kinetics allow) can sometimes improve the para/ortho ratio.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which acts as the electrophile.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Regeneration AcylHalide R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylHalide->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon [R-C≡O⁺ ↔ R-C⁺=O] (Acylium Ion) Complex->AcyliumIon AlCl4 AlCl₄⁻ Arene Ar-H SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + Acylium Ion Product Ar-CO-R SigmaComplex->Product + AlCl₄⁻ HCl HCl CatalystRegen AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Q3: My deprotection (demethylation) step is either incomplete or causes decomposition of my product. What are the best practices?

A3: Cleaving the robust methyl ether of the methoxy group without affecting the rest of the molecule is a common challenge. The choice of reagent and conditions is critical.

  • Boron Tribromide (BBr₃): This is one of the most effective and common reagents for cleaving aryl methyl ethers.[8] It's a strong Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack by bromide. It is typically used in stoichiometric amounts in an inert solvent like DCM at low temperatures (e.g., -78°C to 0°C).

  • Hydrogen Bromide (HBr): Concentrated HBr in acetic acid or aqueous solution can also be used, but often requires higher temperatures, which can lead to side reactions.

  • Side Reactions: The ketone functional group can potentially interact with strong Lewis acids. The fluoro-substituent is generally stable under these conditions. Running the reaction at the lowest effective temperature and carefully monitoring by TLC is key to preventing decomposition.

Deprotection MethodReagents & ConditionsTypical Yield (%)AdvantagesDisadvantages
Boron Tribromide BBr₃, CH₂Cl₂ or CHCl₃, -78°C to RT>90High efficiency, mild conditionsHighly toxic, corrosive, moisture-sensitive
Hydrobromic Acid 48% aq. HBr, reflux70-90Inexpensive, readily availableHarsh conditions, potential for side reactions
Aluminum Chloride AlCl₃, Pyridine, reflux70-85Can be effectiveHigh temperatures required, stoichiometric amounts

Q4: How can I effectively purify the final 2-Fluoro-4'-hydroxybenzophenone product, particularly from the ortho-isomer?

A4: Separation of constitutional isomers can be challenging. A combination of techniques is often most effective.

  • Column Chromatography: This is the most versatile method. Using a silica gel column with a solvent system like hexane/ethyl acetate will typically allow for the separation of the more polar 2'-hydroxy isomer from the desired 4'-hydroxy product.[9]

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be highly effective. Solvents like ethanol, methanol, or toluene/hexane mixtures should be screened to find optimal conditions.

  • Acid-Base Extraction: A patent for a similar compound describes a purification method based on the different acidities of ortho and para-hydroxybenzophenones.[10][11] The desired 4'-hydroxy product can be dissolved in a dilute aqueous NaOH solution. The ortho-isomer may be less soluble or require different pH conditions due to intramolecular hydrogen bonding. Careful, dropwise addition of acid to lower the pH can cause the selective precipitation of the desired product.[10][11] This technique can be very effective for removing non-phenolic impurities.

Q5: Are there viable alternative synthetic routes I should consider?

A5: Yes, the Fries Rearrangement is a classic alternative for synthesizing hydroxyaryl ketones.[12][13][14]

  • The Route: This would involve first synthesizing the phenolic ester (e.g., 4-methoxyphenyl 2-fluorobenzoate) and then treating it with a Lewis acid to induce the acyl group to migrate from the oxygen to the carbon of the aromatic ring.

  • Advantages: It directly produces a C-acylated phenol from an O-acylated precursor.

  • Disadvantages: The reaction often yields a mixture of ortho and para products.[7] Controlling the regioselectivity can be difficult, as it is highly dependent on temperature, solvent, and the catalyst used.[7][13] Low temperatures tend to favor the para product, while high temperatures favor the ortho product.[7] For this reason, the direct Friedel-Crafts acylation on a protected phenol is often the more controlled and higher-yielding approach for obtaining a single, desired isomer.

References

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]

  • Reaction: Acylation via Friedel-Crafts. (n.d.). Saskoer.ca. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Process for the preparation of 4-hydroxybenzophenones.
  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Process for the preparation of 4-hydroxybenzophenones.
  • Process for ring acylation of phenols.
  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Process for the preparation of 4-hydroxybenzophenones.
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2009). ResearchGate. [Link]

  • New process for friedel-crafts reaction, and catalyst therefore.
  • Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. (2023). Advanced Journal of Chemistry, Section A. [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]

  • Fries rearrangement. (n.d.). Wikipedia. [Link]

  • Acylation of phenols. (n.d.). University of Calgary. [Link]

  • Friedel-Craft's acylation of fluorobenzene and 1-benzoylpiperidine-4-carbonyl chloride (4c). (n.d.). ResearchGate. [Link]

  • Preparation of 4-hydroxy benzophenone.
  • The reaction of acyl chlorides with benzene. (n.d.). Chemguide. [Link]

  • Preparation of 4'-chloro-4-hydroxybenzophenone. (n.d.). PrepChem.com. [Link]

  • Purification of hydroxybenzophenones.
  • Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Method for preparing high-purity 2,4'-difluorobenzophenone.
  • Friedel-Crafts Acylation. (2018). YouTube. [Link]

Sources

Optimization

Technical Support Center: Isomer Separation of 2- and 4-Fluoro-4'-hydroxybenzophenone

Welcome to the dedicated support center for the analytical challenges surrounding the separation of 2- and 4-Fluoro-4'-hydroxybenzophenone. As researchers and drug development professionals, you are aware that positional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the analytical challenges surrounding the separation of 2- and 4-Fluoro-4'-hydroxybenzophenone. As researchers and drug development professionals, you are aware that positional isomers present a significant analytical hurdle due to their identical mass and often similar physicochemical properties. This guide provides in-depth troubleshooting advice, detailed starting protocols, and answers to frequently asked questions to empower you to achieve baseline separation and accurate quantification of these critical isomers.

The primary difficulty in separating these isomers stems from their subtle structural difference: the position of a single fluorine atom on one of the phenyl rings. This minor change is often insufficient to induce significant selectivity on standard chromatographic stationary phases.

Caption: Chemical structures of the positional isomers.

Troubleshooting Guides

This section is organized by chromatographic technique, addressing the most common issues encountered during method development for this specific isomer pair.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is often the first choice for this analysis. However, achieving resolution requires careful optimization of several parameters.

This is the most frequent challenge. If your peaks are not separating, consider the following causal factors.

hplc_troubleshooting problem_node problem_node cause_node cause_node solution_node solution_node action_node action_node Problem Poor Resolution / Co-elution Cause1 Suboptimal Stationary Phase Problem->Cause1 Cause2 Incorrect Mobile Phase Problem->Cause2 Cause3 Ineffective Temperature Problem->Cause3 Sol1 Enhance Selectivity Cause1->Sol1 Sol2 Modify Elution Strength & Selectivity Cause2->Sol2 Sol3 Alter Analyte-Phase Kinetics Cause3->Sol3 Action1a Switch to a Fluorinated Phase (e.g., F5, PFP) Sol1->Action1a Action1b Try a Phenyl-Hexyl Phase for π-π interactions Sol1->Action1b Action2a Systematically vary Organic % (ACN vs. MeOH) Sol2->Action2a Action2b Adjust pH to control ionization of hydroxyl group Sol2->Action2b Action3a Decrease temperature to increase retention/interaction Sol3->Action3a Action3b Increase temperature to alter selectivity Sol3->Action3b

Caption: Troubleshooting workflow for poor HPLC resolution.

  • Cause 1: Inappropriate Stationary Phase Chemistry

    • Scientific Rationale: Standard C18 phases separate primarily on hydrophobicity. Since these isomers have nearly identical hydrophobicity, C18 often fails to provide sufficient selectivity. Specialized stationary phases that offer alternative interaction mechanisms are required.

    • Solutions:

      • Utilize a Fluorinated Stationary Phase (e.g., PFP - Pentafluorophenyl): This is often the most effective solution. Fluorinated phases provide an alternative and complementary separation mechanism to C8 or C18 columns.[1] They can interact with fluorinated analytes through dipole-dipole and π-π interactions, which can differ based on the fluorine's position, leading to enhanced selectivity.[1]

      • Employ a Phenyl-Hexyl Phase: These phases can promote π-π stacking interactions between the phenyl rings of the analytes and the stationary phase. The electron-withdrawing fluorine atom alters the electron density of the adjacent ring, which can lead to differential π-π interactions and, consequently, separation.

  • Cause 2: Suboptimal Mobile Phase Composition

    • Scientific Rationale: The mobile phase composition is a critical factor that governs the separation process, affecting retention time, resolution, and overall accuracy.[2] Altering the organic modifier or its concentration directly influences how the isomers distribute between the mobile and stationary phases.[2]

    • Solutions:

      • Systematically Adjust Organic Modifier Ratio: Create a series of methods where you vary the percentage of organic solvent (e.g., acetonitrile or methanol) by 1-2% increments. This fine-tuning is often necessary to "pull apart" closely eluting peaks.

      • Evaluate Different Organic Modifiers: Acetonitrile and methanol offer different selectivities. If you are struggling with one, try the other. Methanol, being a protic solvent, can engage in different hydrogen bonding interactions than the aprotic acetonitrile, potentially enhancing resolution.[3]

      • Modify Mobile Phase pH: The 4'-hydroxy group has a pKa. Operating the mobile phase at a pH near this pKa can cause peak broadening or splitting. It is best to work at a pH at least 1.5-2 units away from the pKa to ensure the analyte is in a single ionic form. A slightly acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) is a good starting point to suppress the ionization of the phenolic hydroxyl group.

  • Cause 3: Incorrect Column Temperature

    • Scientific Rationale: Temperature affects solvent viscosity and the kinetics of analyte interaction with the stationary phase.[4] While increasing temperature typically shortens retention times, it can also subtly alter selectivity.

    • Solutions:

      • Lower the Temperature (e.g., to 25-30 °C): Lowering the column temperature increases solvent viscosity and enhances the interaction between the analytes and the stationary phase. This leads to longer retention times and can often improve the resolution of closely eluting compounds.

      • Systematically Increase the Temperature (e.g., 40 °C, 45 °C, 50 °C): Sometimes, increasing the temperature can change the selectivity in a favorable way, even if retention times decrease. It is crucial to maintain a stable column temperature to ensure reproducible results.

  • Cause: Secondary Silanol Interactions

    • Scientific Rationale: The hydroxyl group on the benzophenone can interact with acidic silanol groups on the surface of lower-purity silica-based columns, causing peak tailing.[5] Basic compounds are particularly susceptible to this phenomenon.[5]

    • Solutions:

      • Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica and are thoroughly end-capped to minimize accessible silanols.

      • Lower Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will protonate the silanol groups, reducing their ability to interact with the analyte.

Gas Chromatography (GC) Troubleshooting

For GC analysis, derivatization is often required to improve volatility and reduce peak tailing associated with the hydroxyl group.

  • Cause 1: Incorrect Stationary Phase

    • Scientific Rationale: A standard non-polar phase (like a DB-5 or HP-5ms) may not provide enough selectivity. Separation will depend on subtle differences in boiling points and interactions with the phase.

    • Solution: Use a mid-polarity to polar stationary phase, such as one containing a cyanopropyl or trifluoropropyl functionality. These phases can induce dipole-dipole interactions, which will be different for the 2- and 4-fluoro isomers, thereby improving separation.

  • Cause 2: Inadequate Oven Temperature Program

    • Scientific Rationale: A fast temperature ramp can cause analytes to move through the column too quickly, not allowing for sufficient partitioning into the stationary phase for effective separation.[6]

    • Solution: Decrease the ramp rate (e.g., from 10 °C/min to 5 °C/min or even 2 °C/min) over the elution range of the isomers. This increases the time the analytes spend in the column, providing more opportunities for differential interaction with the stationary phase.

  • Cause: High Inlet Temperature

    • Scientific Rationale: The phenolic group can be susceptible to thermal degradation at excessively high temperatures.

    • Solution: Optimize the injection port temperature. Start around 250 °C and decrease it in 10-20 °C increments to find the lowest possible temperature that still provides efficient and reproducible vaporization without causing degradation.

Supercritical Fluid Chromatography (SFC) Troubleshooting

SFC is a powerful technique for isomer separations, combining the benefits of both gas and liquid chromatography.[7][8]

  • Cause: Suboptimal Modifier Percentage

    • Scientific Rationale: In SFC, the mobile phase consists of supercritical CO2 and an organic modifier (co-solvent), typically an alcohol.[7] The type and percentage of this modifier are the most critical parameters for adjusting selectivity.

    • Solution: Perform a modifier screen. Start with methanol and screen co-solvent percentages from 5% to 40%. Even small changes in the modifier percentage can dramatically impact selectivity. If methanol doesn't provide separation, evaluate ethanol or isopropanol.

Starting Experimental Protocols

These protocols are intended as robust starting points for your method development.

Table 1: Recommended Starting HPLC and GC Methods
ParameterHPLC-UV Starting MethodGC-MS Starting Method (after derivatization)
Column PFP (Pentafluorophenyl), 150 x 4.6 mm, 3.5 µmMid-polarity (e.g., 50% Phenyl), 30 m x 0.25 mm, 0.25 µm
Mobile Phase A 0.1% Formic Acid in Water-
Mobile Phase B Acetonitrile-
Gradient 60% B to 80% B over 15 minutes-
Flow Rate 1.0 mL/min1.2 mL/min (Constant Flow)
Carrier Gas -Helium
Column Temp. 35 °COven Program: 150 °C (hold 1 min), ramp to 280 °C at 8 °C/min, hold 5 min
Injection Vol. 5 µL1 µL (Split 20:1)
Inlet Temp. -260 °C
Detection UV at 285 nmMS Scan (m/z 50-450) or SIM
Sample Prep. Dissolve in 50:50 Acetonitrile:WaterSilylation (e.g., with BSTFA) to derivatize the hydroxyl group

Frequently Asked Questions (FAQs)

  • Q1: Why is separating 2- and 4-Fluoro-4'-hydroxybenzophenone so challenging?

    • A: As positional isomers, they have the same molecular weight and elemental composition. Their physical properties, such as polarity and hydrophobicity, are very similar, making it difficult for standard chromatographic phases to distinguish between them. Separation relies on exploiting subtle differences in dipole moment or molecular shape.

  • Q2: Which chromatographic technique is generally the most successful for this separation?

    • A: Reverse-phase HPLC using a specialized column, such as a pentafluorophenyl (PFP) phase, is often the most successful and accessible method. These columns provide unique selectivities for halogenated compounds. Supercritical Fluid Chromatography (SFC) is also an extremely powerful, albeit less common, technique for this type of isomer separation.[7][9]

  • Q3: Can I use mass spectrometry (MS) to differentiate the isomers if I can't separate them chromatographically?

    • A: Differentiating these isomers by MS is very difficult. Since they are not structurally distinct in a way that typically yields unique fragments, their electron ionization (EI) or collision-induced dissociation (CID) mass spectra are often identical or nearly identical.[10][11][12] Chromatographic separation prior to MS detection is essential for accurate identification and quantification.

  • Q4: What is the best practice for sample preparation?

    • A: Sample preparation should be straightforward. Dissolve the sample in a solvent compatible with your initial mobile phase conditions to ensure good peak shape.[13] For HPLC, a mixture of acetonitrile and water is a good choice. For GC, a derivatization step, such as silylation with BSTFA, is necessary to cap the active hydroxyl group, which improves volatility and peak shape.[14] Always filter your sample through a 0.2 or 0.45 µm syringe filter before injection to protect your column and system.[15]

  • Q5: My retention times are drifting from one injection to the next. What should I check?

    • A: Retention time drift in HPLC is commonly caused by a few factors:

      • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

      • Mobile Phase Composition Changes: If you are mixing solvents online, ensure the pump is functioning correctly.[16] Air bubbles in the solvent lines can also cause fluctuations.[17] Preparing the mobile phase manually (pre-mixing) can help diagnose pump issues.[16]

      • Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature, as even small changes can affect retention times.

      • Column Contamination: A slow buildup of contaminants can lead to drifting retention times. Flush the column with a strong solvent regularly.

References

  • Characterization of some isomeric benzophenones by their mass spectra. FitForThem.
  • Effect of Temperature on Separation of Estradiol Stereoisomers and Equilin by Liquid Chromatography Using Mobile Phases Modified With Beta-Cyclodextrin. PubMed.
  • Characterization of positional isomers of drug intermediates by off-line RPLC x SFC hyphenated to high resolution MS | Request PDF. ResearchGate.
  • How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc..
  • Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. ResearchGate.
  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal.
  • Temperature Effect on the Separation Performance of Chromatography. ResearchGate.
  • Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed.
  • 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes | JACS Au. ACS Publications.
  • Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Chinese Academy of Sciences.
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation. Thermo Fisher Scientific.
  • Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com.
  • Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. LabRulez LCMS.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Longdom Publishing.
  • How Does Temperature Affect a Compound's Retention Time?. Phenomenex.
  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. PharmaInfo.
  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies.
  • How Does Temperature Affect Chromatography?. Chemistry For Everyone - YouTube.
  • A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchGate. ResearchGate.
  • Benzophenone - the NIST WebBook. National Institute of Standards and Technology.
  • (PDF) Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. ResearchGate.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing.
  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. PMC.
  • The differentiation of positional isomers utilizing GC-IRD. JSB.
  • HPLC Troubleshooting Guide. Phenomenex.
  • Process for the preparation of 4-hydroxybenzophenones. European Patent Office.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
  • HPLC Troubleshooting. University of California, Davis.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Application Notes and Protocols for the Quantification of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.. IJPRA.
  • Separation of 4-Hydroxybenzophenone on Newcrom R1 HPLC column. SIELC Technologies.
  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI.
  • Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization | Request PDF. ResearchGate.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Sample Preparation for Benzophenone Detection. Encyclopedia.pub.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.

Sources

Troubleshooting

"side reactions in the acylation of phenols"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for phenol acylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for phenol acylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of acylating phenolic compounds. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. This resource is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Troubleshooting Guide: Common Issues in Phenol Acylation

This section addresses specific problems observed during experiments. We diagnose the likely cause based on the product outcome and provide actionable solutions grounded in chemical principles.

Q1: "My primary product is a hydroxyaryl ketone instead of the phenyl ester I expected. What is happening and how can I fix it?"

A1: Diagnosis & Mechanism

This is a classic and frequent issue in phenol acylation, pointing to two potential side reactions: direct C-acylation of the phenol or a Fries Rearrangement of your desired O-acylated product.[1]

  • Direct C-Acylation (Friedel-Crafts Acylation): Phenols are bidentate nucleophiles, meaning they can be attacked at the oxygen (O-acylation) or at the electron-rich aromatic ring (C-acylation).[2] In the presence of a strong Lewis acid catalyst (like AlCl₃), the reaction is driven towards the thermodynamically more stable C-acylated product, a hydroxyaryl ketone. The catalyst activates the acylating agent, forming a highly electrophilic acylium ion that preferentially attacks the benzene ring.[3]

  • Fries Rearrangement: This is an intramolecular rearrangement where the acyl group from your initially formed phenyl ester migrates to the ortho or para position on the aromatic ring. This reaction is also catalyzed by Lewis acids and is favored by higher temperatures.[1][4] Low temperatures favor the para product, while higher temperatures favor the ortho product, which can form a stable bidentate complex with the catalyst.[1]

Solutions to Promote O-Acylation:

  • Avoid Strong Lewis Acids: The most critical step is to avoid or minimize the use of strong Lewis acids like AlCl₃. These catalysts strongly favor C-acylation and the Fries rearrangement.[2]

  • Employ Basic Conditions (Schotten-Baumann Reaction): Perform the reaction in the presence of a base like aqueous NaOH or pyridine. The base deprotonates the phenol to form the highly nucleophilic phenoxide ion.[5] This ion is much more reactive at the oxygen atom, leading to rapid and selective O-acylation. This is a kinetically controlled process.

  • Control the Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature).[6] Higher temperatures provide the energy to overcome the activation barrier for the Fries rearrangement, converting your desired ester into the ketone side product.[1]

  • Use a Non-Polar Solvent: For the Fries rearrangement, polar solvents can favor the para-product, while non-polar solvents tend to favor the ortho-product.[1][4] However, for selective O-acylation, the choice of solvent is often dictated by the chosen basic conditions. Dichloromethane is common in phase-transfer catalysis systems.[7]

Q2: "I'm getting a mixture of O-acylated and C-acylated products. How can I improve the selectivity for my desired phenyl ester?"

A2: Diagnosis & Strategy

Obtaining a mixture indicates that the reaction conditions are allowing both the kinetic (O-acylation) and thermodynamic (C-acylation) pathways to compete. Your goal is to create conditions that overwhelmingly favor the kinetic product.

Strategies for Enhancing O-Acylation Selectivity:

  • Catalyst Choice is Key: As detailed in Q1, the catalyst is the primary determinant of selectivity.

    • For O-Acylation: Use a base catalyst (NaOH, pyridine, DMAP) or perform the reaction under catalyst-free conditions where possible.[5][8] Phase-transfer catalysts (PTC) like tetrabutylammonium chloride can also be highly effective in biphasic systems (e.g., NaOH/CH₂Cl₂), facilitating the reaction at low temperatures and short reaction times.[6]

    • For C-Acylation: Use a stoichiometric or excess amount of a strong Lewis acid (AlCl₃, BF₃, TiCl₄).[9][10]

  • Acylating Agent: While both acyl chlorides and anhydrides are common, acyl chlorides are generally more reactive and are often used in Schotten-Baumann conditions.[11] Acid anhydrides are slightly less reactive and are frequently used with pyridine or under catalyst-free conditions at moderate temperatures.[5][8]

  • Reaction Time and Temperature: O-acylation is typically a much faster reaction than C-acylation or the Fries rearrangement. By using low temperatures (0 °C is often ideal) and short reaction times (minutes to a few hours), you can isolate the O-acylated product before it has a chance to rearrange.[6] Monitoring the reaction by TLC is crucial.

Data Summary: Controlling Selectivity

ParameterCondition for O-Acylation (Kinetic Control)Condition for C-Acylation (Thermodynamic Control)Rationale
Catalyst Base (NaOH, Pyridine), Phase-Transfer CatalystStrong Lewis Acid (AlCl₃, BF₃) in excessBase generates a potent O-nucleophile (phenoxide). Lewis acid generates a potent C-electrophile (acylium ion).[2]
Temperature Low (0 °C to RT)High (>60 °C)Low temperature favors the faster-forming kinetic product. High temperature allows the system to reach thermodynamic equilibrium, favoring the more stable C-acylated product.[1]
Solvent Dichloromethane, Water (biphasic), PyridineNitrobenzene, Carbon DisulfideSolvent choice often complements the catalyst system. Non-polar solvents can favor ortho-C-acylation in Fries rearrangements.[1][12]
Q3: "My reaction yield is very low, and I notice a significant amount of carboxylic acid corresponding to my acylating agent. What's the problem?"

A3: Diagnosis & Prevention

This issue points directly to the hydrolysis of your acylating agent (acyl chloride or anhydride). This is especially common when running the reaction under aqueous basic conditions, such as the Schotten-Baumann reaction.[6] The hydroxide ion (OH⁻) is a strong nucleophile and can attack the acylating agent, converting it to a carboxylate salt before it has a chance to react with the phenol.

Preventative Measures:

  • Control Temperature: Hydrolysis is highly temperature-dependent. Running the reaction at low temperatures (e.g., 0 °C) significantly slows the rate of hydrolysis relative to the rate of O-acylation.[6]

  • Use a Biphasic System (Phase-Transfer Catalysis): A PTC system is an excellent solution. The phenoxide is shuttled into the organic phase by the PTC (e.g., tetrabutylammonium salt), where it can react with the acylating agent dissolved in the same phase (e.g., dichloromethane). This keeps the bulk of the acylating agent separated from the aqueous hydroxide, minimizing hydrolysis.[6][7]

  • Switch to Anhydrous Conditions: If hydrolysis is persistent, move to a completely anhydrous system. A common method is to dissolve the phenol in pyridine, which acts as both the solvent and the base, and then add the acylating agent.[5] 4-Dimethylaminopyridine (DMAP) can be used as a highly effective nucleophilic catalyst in these systems.

  • Order of Addition: In some cases, adding the acylating agent slowly to the mixture of the phenol and base can help ensure it reacts with the phenoxide before it is hydrolyzed.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic difference between O-acylation and C-acylation? A: O-acylation is a nucleophilic acyl substitution where the oxygen of the phenol (or phenoxide) attacks the carbonyl carbon of the acylating agent. C-acylation is an electrophilic aromatic substitution where the electron-rich aromatic ring attacks a highly reactive acylium ion (R-C≡O⁺) generated by a Lewis acid catalyst.[2]

Q: My phenol substrate contains another sensitive functional group (e.g., an aliphatic alcohol). How can I achieve selective acylation of the phenolic hydroxyl? A: Phenolic hydroxyl groups are more acidic than aliphatic alcohols but are generally less nucleophilic. To selectively acylate the phenolic hydroxyl, you can exploit this difference. A method using sodium thiosulfate catalysis has been shown to be effective for the site-selective acylation of phenols in the presence of alcohol groups.[13] Conversely, to protect the aliphatic alcohol first, other specific methods would be required.[14]

Q: When is it better to use an acyl chloride versus an acid anhydride? A:

  • Acyl Chlorides: Are more reactive and are the reagent of choice for rapid reactions at low temperatures, such as under Schotten-Baumann or PTC conditions.[5][11] The byproduct is HCl (or Cl⁻ salt), which must be scavenged by a base.

  • Acid Anhydrides: Are less reactive and often require heating or a strong catalyst (like DMAP).[5][8] They are ideal for pyridine-catalyzed or solvent-free reactions. The byproduct is a carboxylic acid, which is less corrosive than HCl.

Visualizing the Competing Pathways

To better understand the core challenge, the following diagrams illustrate the competing reaction mechanisms.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products Phenol Phenol (Ar-OH) Base Base (e.g., NaOH) Low Temp LewisAcid Lewis Acid (e.g., AlCl₃) High Temp AcylX Acylating Agent (RCOX) O_Product O-Acylated Product (Phenyl Ester) Kinetic Product Base->O_Product Favors C_Product C-Acylated Product (Hydroxyaryl Ketone) Thermodynamic Product LewisAcid->C_Product Favors LewisAcid->C_Product Fries Rearrangement

Caption: Stepwise mechanism of the Fries Rearrangement.

Validated Experimental Protocols
Protocol 1: Selective O-Acylation via Phase-Transfer Catalysis (PTC)

This protocol is highly efficient for generating phenyl esters while minimizing hydrolysis and the Fries rearrangement. [6][7]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq).

  • Phase Creation: Add a 10% aqueous solution of sodium hydroxide (approx. 3.0 eq) and dichloromethane to create a biphasic system.

  • Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium chloride (0.1 eq).

  • Cooling: Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acyl chloride (1.0 eq) dropwise to the cold mixture.

  • Reaction: Allow the reaction to stir vigorously at 0 °C. Monitor progress by TLC. Reactions are often complete within 5-30 minutes.

  • Workup: Once the starting material is consumed, pour the mixture into cold water. Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl ester.

Protocol 2: O-Acylation using Pyridine

This anhydrous method is a classic alternative to aqueous systems.

  • Setup: To a flame-dried, N₂-purged round-bottom flask, add the phenol (1.0 eq).

  • Solvent/Base: Add anhydrous pyridine as the solvent. Cool the solution to 0 °C.

  • Reagent Addition: Slowly add the acyl chloride or acid anhydride (1.1 eq) to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction by slowly adding cold 1 M HCl until the pH is acidic. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

References
  • Chung, K. H. (Year not available). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
  • Chemistry LibreTexts. (2023). Other Reactions of Phenol. Available at: [Link]

  • MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]

  • Royal Society of Chemistry. (2021). Acylation of phenols to phenolic esters with organic salts. Available at: [Link]

  • Clark, J. (n.d.). some more reactions of phenol. Chemguide. Available at: [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Available at: [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Available at: [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Available at: [Link]

  • Quora. (2018). Why don't phenols show an acetylation reaction?. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]

  • BCREC Publishing Group. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Available at: [Link]

  • Mayer, P. M., et al. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research. Available at: [Link]

  • Liao, W.-J., et al. (2022). Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. Organic Letters. Available at: [Link]

  • Naeimi, H., et al. (2006). Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3 under microwave conditions. ResearchGate. Available at: [Link]

  • Kazemi, M., et al. (2019). Solvent-Free Acylation of Alcohols, Phenols, Thiols and Amines. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Ingenta Connect. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. Available at: [Link]

  • MDPI. (2024). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available at: [Link]

  • ResearchGate. (2009). Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4'-hydroxybenzophenone Synthesis

Welcome to the technical support guide for the synthesis of 2-Fluoro-4'-hydroxybenzophenone. This document is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis, tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-4'-hydroxybenzophenone. This document is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis, troubleshoot common issues, and understand the underlying chemical principles. As an essential intermediate in the development of pharmaceuticals and advanced materials like polyether ether ketone (PEEK), a robust and high-yield synthesis is critical.[1][2]

This guide provides a detailed examination of the prevalent synthetic methodologies, focusing on the Friedel-Crafts acylation pathway. We will explore common experimental pitfalls and provide actionable solutions in a direct question-and-answer format.

Primary Recommended Synthesis: Modified Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[3][4] However, the presence of a hydroxyl group on the acylating agent (4-hydroxybenzoic acid or its derivatives) presents a significant challenge, as the phenolic oxygen coordinates with the Lewis acid catalyst, deactivating it.[5][6] To circumvent this, a highly effective one-pot procedure involves the in situ formation of an activated intermediate from 4-hydroxybenzoic acid, which is then reacted with fluorobenzene.

A preferred industrial method involves treating 4-hydroxybenzoic acid with thionyl chloride to form an intermediate (potentially a poly(4-oxybenzoyl) species), which then acylates fluorobenzene in the presence of aluminum chloride (AlCl₃).[1][7][8] This approach consistently produces the desired product in high yield and purity.

Experimental Protocol: One-Pot Synthesis from 4-Hydroxybenzoic Acid

This protocol is adapted from established industrial processes.[1][8]

Step 1: Formation of the Acylating Intermediate

  • To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzoic acid (1.0 eq), an inert solvent such as 1,2-dichlorobenzene, and a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.1 eq) to the suspension at room temperature.

  • Heat the mixture to approximately 60-70°C for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction mixture should become a clear solution.

  • Cool the mixture to 0-5°C using an ice bath.

Step 2: Friedel-Crafts Acylation 5. To the cooled solution, add fluorobenzene (2.0-3.0 eq). 6. While maintaining the temperature below 10°C, add anhydrous aluminum chloride (AlCl₃) (2.5-3.0 eq) portion-wise over 30-60 minutes. Vigorous HCl evolution will be observed. Causality: A supra-stoichiometric amount of AlCl₃ is required because it complexes with both the carbonyl oxygen of the acylating agent and the hydroxyl and carbonyl groups of the product, effectively being consumed as a reagent rather than acting as a true catalyst.[9][10] 7. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-120°C for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

Step 3: Work-up and Purification 8. Cool the reaction mixture to room temperature and then slowly pour it into a stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. 9. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or the reaction solvent). 10. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. 11. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 12. The crude product can be purified by recrystallization (e.g., from ethanol or toluene) or by column chromatography on silica gel.[11]

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of the synthesis is the electrophilic attack of a resonance-stabilized acylium ion on the electron-rich fluorobenzene ring.[12]

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylCl R-CO-Cl Complex1 R-CO-Cl⁺-AlCl₃⁻ AcylCl->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Acylium [ R-C≡O⁺ ↔ R-C⁺=O ] Acylium Ion Complex1->Acylium AlCl4 AlCl₄⁻ FluoroBenzene Fluorobenzene Acylium->FluoroBenzene SigmaComplex Arenium Ion (σ-complex) (Resonance Stabilized) FluoroBenzene->SigmaComplex + Acylium Ion Product 2-Fluoro-4'-hydroxybenzophenone SigmaComplex->Product + AlCl₄⁻ - H⁺ SigmaComplex->Product AlCl3_2 AlCl₃ HCl HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I have recovered only starting material. What are the common causes?

A1: Low yields in Friedel-Crafts acylation are a frequent issue and can typically be traced to a few critical factors.[13]

  • Catalyst Inactivity: Aluminum chloride is extremely hygroscopic. Any moisture in your reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive.[10][13]

    • Solution: Ensure all glassware is oven-dried. Use freshly opened, anhydrous AlCl₃ or a freshly opened bottle. Use anhydrous grade solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: As mentioned, AlCl₃ is not a true catalyst here. It forms a stable complex with the carbonyl group of the product ketone, sequestering it from the reaction.[10] At least two equivalents of AlCl₃ are needed: one to activate the acylating agent and another to complex with the product's carbonyl group. A third equivalent is often required due to complexation with the hydroxyl group.

    • Solution: Use at least 2.5 to 3.0 molar equivalents of AlCl₃ relative to the limiting reagent (4-hydroxybenzoic acid).

  • Sub-optimal Temperature: The reaction has a significant activation energy.

    • Solution: While the initial addition of AlCl₃ should be done at low temperatures to control the exothermic reaction, the reaction mixture typically requires heating to proceed at a reasonable rate. An optimal temperature is usually between 80-120°C.[1] Monitor the reaction by TLC/HPLC to determine the optimal reaction time at your chosen temperature.

  • Poor Reagent Quality: Impurities in the starting materials can inhibit the reaction or lead to side products.

    • Solution: Use high-purity 4-hydroxybenzoic acid and fluorobenzene.

Q2: I've isolated my product, but it's a mixture of isomers. How can I improve the regioselectivity for the desired 2-fluoro product?

A2: The acylation of fluorobenzene can yield both the ortho- (2-fluoro) and para- (4-fluoro) substituted products. The fluorine atom is an ortho, para-director. The ratio of these isomers is highly dependent on reaction conditions.

  • Temperature Control: Temperature is a key factor in determining the ortho/para ratio in many electrophilic aromatic substitutions, including the Fries rearrangement, which follows a similar principle.[14][15]

    • High temperatures (>100°C) generally favor the formation of the thermodynamically more stable ortho isomer. The ortho product can form a stable six-membered chelate ring with the aluminum chloride, lowering its energy.

    • Low temperatures (<60°C) tend to favor the kinetically controlled para product, which is formed faster due to less steric hindrance.[14]

    • Solution: To favor the desired 2-Fluoro-4'-hydroxybenzophenone (ortho product), run the reaction at a higher temperature (e.g., >100°C). Conversely, if the 4-fluoro isomer is the major product, increasing the reaction temperature should shift the selectivity.

  • Solvent Polarity: The choice of solvent can influence the isomer ratio.

    • Non-polar solvents (like dichlorobenzene or carbon disulfide) often favor the ortho product because they promote the intramolecular chelation effect.[14]

    • Polar solvents can solvate the intermediates differently, potentially increasing the proportion of the para product.

    • Solution: Use a non-polar solvent to maximize the yield of the 2-fluoro isomer.

Q3: My reaction seems to stall, and I'm observing insoluble precipitates forming early in the reaction. What is happening?

A3: This is likely due to the precipitation of the aluminum chloride complex of the product. As the 2-Fluoro-4'-hydroxybenzophenone is formed, it immediately coordinates with AlCl₃. This complex can have limited solubility in the reaction solvent.

  • Solution:

    • Ensure Efficient Stirring: Use robust mechanical stirring (rather than just a magnetic stir bar) to keep the reaction mixture as homogeneous as possible. This ensures that reagents remain in contact.

    • Solvent Choice: Ensure you are using a solvent in which the complex has at least partial solubility, such as 1,2-dichlorobenzene.

    • Controlled Addition: Add the AlCl₃ slowly and at a controlled temperature to prevent localized high concentrations that can lead to rapid precipitation.

Troubleshooting Workflow

G Start Reaction Issue Encountered Issue_Yield Low or No Yield? Start->Issue_Yield Issue_Isomers Incorrect Isomer Ratio? Issue_Yield->Issue_Isomers No Check_Moisture Verify Anhydrous Conditions (Glassware, Reagents, Solvent) Issue_Yield->Check_Moisture Yes Issue_Stall Reaction Stalled/ Precipitate Formed? Issue_Isomers->Issue_Stall No Adjust_Temp Adjust Temperature (>100°C for ortho-product) Issue_Isomers->Adjust_Temp Yes Improve_Stirring Use Mechanical Stirring Issue_Stall->Improve_Stirring Yes Success Problem Resolved Issue_Stall->Success No, consult further Check_Catalyst Check AlCl₃ Stoichiometry (Use 2.5-3.0 eq) Check_Moisture->Check_Catalyst Check_Temp Optimize Temperature (Heat to 80-120°C) Check_Catalyst->Check_Temp Check_Temp->Success Adjust_Solvent Use Non-Polar Solvent (e.g., Dichlorobenzene) Adjust_Temp->Adjust_Solvent Adjust_Solvent->Success Check_Addition Ensure Slow, Controlled Reagent Addition Improve_Stirring->Check_Addition Check_Addition->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: Why can't I just react phenol with 2-fluorobenzoyl chloride?

    • A: This is a common point of confusion. Reacting a phenol directly under Friedel-Crafts conditions is problematic. Phenols are bidentate nucleophiles, meaning they can react on the aromatic ring (C-acylation) or at the phenolic oxygen (O-acylation) to form an ester.[5] Furthermore, the phenolic oxygen's lone pair coordinates strongly with the AlCl₃ catalyst, deactivating both the catalyst and the aromatic ring towards the desired electrophilic substitution.[5][16] This leads to very poor yields of the desired C-acylated product.

  • Q: Can I use a different Lewis acid instead of AlCl₃?

    • A: Yes, other Lewis acids can be used, though AlCl₃ is the most common for this acylation. Milder Lewis acids like zinc chloride (ZnCl₂), or Brønsted acids like trifluoromethanesulfonic acid (TfOH), have been used, sometimes in catalytic amounts for activated rings.[9][17] However, for a less activated ring like fluorobenzene and to overcome the product inhibition, a strong, stoichiometric Lewis acid like AlCl₃ is typically most effective.

  • Q: What is the Fries Rearrangement, and can it be used as an alternative?

    • A: The Fries rearrangement is an excellent alternative for synthesizing hydroxyaryl ketones.[18] It involves the rearrangement of a phenolic ester to an ortho- or para-hydroxy ketone, catalyzed by a Lewis acid.[14] To synthesize 2-Fluoro-4'-hydroxybenzophenone, you would first prepare 4-hydroxyphenyl 2-fluorobenzoate and then subject it to rearrangement. This method avoids the issues of direct acylation of phenols but adds an extra step to the synthesis.

Data Summary Table

ParameterRecommended Condition (Friedel-Crafts)Rationale / Key Insight
Acylating Agent 4-Hydroxybenzoic Acid + SOCl₂In situ generation avoids issues with free hydroxyl groups.[1][7]
Aromatic Substrate FluorobenzeneReactant providing the 2-fluoro moiety.
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Strong Lewis acid required for activation and to drive the reaction.
Catalyst Loading 2.5 - 3.0 molar equivalentsStoichiometric amount needed to overcome product-catalyst complexation.[10]
Solvent 1,2-Dichlorobenzene (or other non-polar)Inert, high-boiling solvent. Non-polar nature favors ortho product.[14]
Temperature 80 - 120°CHigher temperatures favor the thermodynamically stable ortho product.[15]
Expected Yield ~80-90%High yields are reported for this optimized industrial process.[1][8]
Primary Byproduct 4-Fluoro-4'-hydroxybenzophenoneFormation is minimized at higher temperatures.

References

  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • European Patent Office. Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. Available from: [Link]

  • Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Google Patents. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones.
  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. Available from: [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • Wikipedia. Fries rearrangement. Available from: [Link]

  • Organic Chemistry Portal. Fries Rearrangement. Available from: [Link]

  • ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available from: [Link]

  • PharmD Guru. 37. FRIES REARRANGEMENT. Available from: [Link]

  • European Patent Office. Process for the preparation of 4-hydroxybenzophenones - EP 0128693 B1. Available from: [Link]

  • Google Patents. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
  • Brainly.in. Why does friedel craft reaction of phenol has poor yield?. Available from: [Link]

  • Quora. Why is the Friedel-Crafts reaction faster with phenol as compared to benzene?. Available from: [Link]

  • ResearchGate. 16: Friedel-Craft's acylation of fluorobenzene and... | Download Scientific Diagram. Available from: [Link]

  • International Journal for Research in Applied Science & Engineering Technology. A Novel Method for the Synthesis of 4-Chloro,4'-Hydroxybenzophenone using Solid Acid Catalysts. Available from: [Link]

  • Trade Science Inc. Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Available from: [Link]

  • Trade Science Inc. Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Available from: [Link]

  • Jim Clark. friedel-crafts acylation of benzene. Available from: [Link]

  • Google Patents. US2682559A - Purification of hydroxybenzophenones.
  • NINGBO INNO PHARMCHEM CO.,LTD. Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Benzophenone Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of benzophenone derivatives. This guide is designed to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of benzophenone derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work. Our goal is to empower you with the knowledge to design robust experiments, interpret complex data, and overcome common challenges in this critical area of research.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: My photochemical degradation of a specific benzophenone derivative is showing very low efficiency, even with prolonged light exposure. What could be the issue?

Possible Causes & Solutions:

  • Inherent Photostability: Some benzophenone derivatives are inherently more resistant to direct photolysis. For instance, Benzophenone-3 (BP-3) has been shown to be persistent under simulated sunlight irradiation, while Benzophenone-1 (BP-1) is more readily photodegraded[1].

  • Wavelength Mismatch: Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the benzophenone derivative. While many benzophenones absorb in the UVA and UVB range, the efficiency of degradation is wavelength-dependent.

  • Inner Filter Effect: At high concentrations, the parent compound can absorb most of the incident light, preventing it from reaching the entire solution volume. Try diluting your sample to an environmentally relevant concentration (e.g., <100 µg/L) to see if the degradation rate, which often follows pseudo-first-order kinetics, improves[2].

  • Quenching by Matrix Components: If you are working with environmental water samples, dissolved organic matter (DOM) or other components can quench the excited state of the benzophenone or scavenge reactive oxygen species (ROS), thus inhibiting degradation[3]. Consider running a control experiment in ultrapure water to assess the matrix effect.

Q2: I am observing inconsistent and irreproducible results in my Advanced Oxidation Process (AOP) experiments. What factors should I investigate?

Possible Causes & Solutions:

  • pH Fluctuation: The pH of your reaction solution is a critical parameter in AOPs. For example, the degradation of Benzophenone-4 (BP-4) using the UV/persulfate process is enhanced at a lower pH (from 8 to 5)[4]. The optimal pH for BP-3 degradation using UV/H₂O₂ is around 6.0[1]. Ensure your solutions are adequately buffered and monitor the pH throughout the experiment.

  • Oxidant Concentration: The concentration of your oxidant (e.g., H₂O₂, persulfate) directly impacts the generation of reactive radicals. An insufficient concentration will lead to slow degradation, while an excessive amount can lead to scavenging effects. It's crucial to optimize the oxidant dosage for your specific benzophenone derivative and concentration[5][6].

  • Water Matrix Effects: The presence of certain ions and organic matter can significantly affect AOP efficiency.

    • Inhibition: Humic acids are known to inhibit the degradation of benzophenones in AOPs[7]. Bicarbonate ions (HCO₃⁻) can also act as radical scavengers.

    • Promotion: In some cases, ions like nitrate (NO₃⁻) and chloride (Cl⁻) can promote degradation in UV/persulfate processes[7]. It is advisable to characterize your water matrix or perform experiments in a simplified, controlled matrix first.

  • Light Intensity Fluctuation: For UV-based AOPs, ensure the output of your UV lamp is stable and consistent between experiments. Lamp aging can lead to a decrease in intensity.

Q3: I am having difficulty identifying the transformation products (TPs) of my benzophenone derivative using LC-MS.

Possible Causes & Solutions:

  • Inadequate Sample Preparation: Transformation products are often present at much lower concentrations than the parent compound. A solid-phase extraction (SPE) step can be crucial for concentrating the analytes and removing interfering matrix components before LC-MS analysis[5].

  • Ionization Efficiency: Benzophenone degradation products can have very different chemical properties (e.g., polarity, pKa) compared to the parent compound. Experiment with both positive and negative electrospray ionization (ESI) modes. Some TPs may ionize more efficiently in one mode over the other.

  • Chromatographic Separation: The degradation process can lead to a complex mixture of isomers and closely related compounds. Optimize your HPLC/UHPLC method (e.g., gradient, column chemistry) to achieve adequate separation of the TPs.

  • Mass Spectrometry Parameters: Utilize high-resolution mass spectrometry (HRMS) like Orbitrap or TOF to obtain accurate mass measurements, which are essential for proposing elemental compositions of unknown TPs[2]. Perform MS/MS fragmentation studies to elucidate the structure of the identified TPs.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental design and underlying principles of benzophenone degradation studies.

Q1: What are the primary degradation pathways for benzophenone derivatives in the environment?

Benzophenone derivatives can be degraded through several pathways:

  • Photochemical Degradation (Photolysis): Direct absorption of UV light can lead to the excitation of the benzophenone molecule and subsequent degradation. This can occur via direct photolysis or self-sensitization, leading to the formation of reactive species like singlet oxygen and hydroxyl radicals[2].

  • Advanced Oxidation Processes (AOPs): These processes involve the generation of highly reactive radicals, primarily hydroxyl radicals (•OH) and sulfate radicals (SO₄⁻•), which readily attack and degrade benzophenone derivatives. Common AOPs include UV/H₂O₂, UV/persulfate, and the Fenton process[6][8]. The primary reaction mechanism in AOPs is often hydroxylation, followed by carboxylation and ring cleavage[5].

  • Microbial Degradation (Biodegradation): Microorganisms can degrade benzophenone derivatives under both aerobic (oxic) and anaerobic (anoxic) conditions[9]. The efficiency and pathways of biodegradation are highly dependent on the specific benzophenone derivative, the microbial community present, and the redox conditions[9][10]. For instance, anaerobic conditions have been found to be more favorable for the biodegradation of BP-3[9].

Q2: What are the typical transformation products I can expect from the degradation of benzophenone derivatives?

The transformation products (TPs) depend on the parent compound and the degradation method. However, some common patterns are observed:

  • Hydroxylated Derivatives: A common initial step in both photochemical and AOP-mediated degradation is the addition of one or more hydroxyl groups to the aromatic rings[5][6]. For example, the degradation of benzophenone (BP) can lead to mono-, di-, and tri-hydroxylated products[5].

  • Demethylation: For methoxy-substituted benzophenones like BP-3, demethylation is a common transformation pathway, leading to the formation of hydroxylated derivatives like 2,4-dihydroxybenzophenone[9][11].

  • Ring Cleavage Products: Further oxidation can lead to the cleavage of the aromatic rings, resulting in the formation of smaller organic acids such as acetic acid, formic acid, oxalic acid, and malonic acid[5][8].

  • Halogenated Byproducts: In processes involving chlorine, such as in swimming pools, halogenated byproducts can be formed. For instance, the degradation of oxybenzone in chlorinated seawater can lead to the formation of bromoform and other brominated compounds[12].

Q3: How do I choose the most appropriate analytical method for my degradation study?

The choice of analytical method depends on the goals of your study:

  • Quantification of the Parent Compound: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is often sufficient for tracking the disappearance of the parent benzophenone derivative, especially at higher concentrations.

  • Identification and Quantification of Transformation Products: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most powerful technique for identifying and quantifying a wide range of TPs at low concentrations[13]. High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown TPs[2]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for more volatile TPs or after derivatization[5].

Q4: Can the degradation of benzophenone derivatives lead to products that are more toxic than the parent compound?

Yes, this is a critical consideration in degradation studies. While the ultimate goal of degradation is complete mineralization to CO₂, H₂O, and inorganic salts, the intermediate transformation products can sometimes exhibit higher toxicity than the original compound. For example, some studies have shown that the genotoxicity of benzophenone photodegradation mixtures can vary, with some showing weak genotoxic activity[14]. It is therefore important to not only study the degradation kinetics of the parent compound but also to identify the TPs and assess the toxicity of the reaction mixture over time using bioassays (e.g., with Vibrio fischeri)[6].

Section 3: Experimental Protocols & Data

Protocol: Photochemical Degradation of a Benzophenone Derivative

This protocol provides a general framework for assessing the direct photolysis of a benzophenone derivative in an aqueous solution.

Materials:

  • Benzophenone derivative of interest

  • HPLC-grade methanol or acetonitrile

  • Ultrapure water

  • Quartz tubes

  • Photoreactor equipped with a suitable UV lamp (e.g., Xenon arc lamp, medium-pressure mercury lamp)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the benzophenone derivative in a suitable solvent (e.g., methanol).

  • Working Solution Preparation: Spike the stock solution into ultrapure water to achieve the desired initial concentration (e.g., 1 mg/L). Prepare enough volume for all time points and controls.

  • Dark Control: Transfer an aliquot of the working solution into a quartz tube, wrap it completely in aluminum foil to block out light, and place it in the photoreactor alongside the other samples. This will account for any degradation not due to light (e.g., hydrolysis).

  • Irradiation: Fill the quartz tubes with the working solution and place them in the photoreactor. Start the irradiation.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each tube.

  • Sample Quenching (if necessary): If you suspect ongoing reactions after sampling, quench the reaction by adding a suitable agent (e.g., sodium thiosulfate for AOPs) or by immediately storing the sample in the dark at 4°C.

  • Analysis: Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the parent benzophenone derivative.

  • Data Analysis: Plot the concentration of the benzophenone derivative as a function of time. Determine the degradation kinetics, which often follow pseudo-first-order kinetics[1][14].

Protocol: Advanced Oxidation Process (AOP) - UV/H₂O₂

This protocol outlines a typical experiment for the degradation of a benzophenone derivative using the UV/H₂O₂ process.

Materials:

  • Same as for photochemical degradation

  • 30% (w/w) Hydrogen peroxide (H₂O₂) solution

  • pH meter and buffers

Procedure:

  • Prepare Benzophenone Solution: Prepare the working solution of the benzophenone derivative in ultrapure water as described above.

  • pH Adjustment: Adjust the pH of the solution to the desired value using dilute acid or base. The optimal pH for BP-3 degradation is around 6.0[1].

  • Initiate Reaction: Add the desired concentration of H₂O₂ to the benzophenone solution. Immediately place the sample in the photoreactor and start the irradiation.

  • Controls:

    • Dark Control (Benzophenone + H₂O₂): To assess degradation by H₂O₂ alone.

    • UV Control (Benzophenone + UV): To assess direct photolysis (as in the protocol above).

  • Sampling and Analysis: Follow the sampling and analysis steps as described in the photochemical degradation protocol.

Data Summary: Degradation Kinetics of Benzophenone Derivatives

The following table summarizes reported degradation rate constants for various benzophenone derivatives under different AOPs. Note that direct comparison should be made with caution due to varying experimental conditions.

Benzophenone DerivativeDegradation ProcesspHOxidant Conc.Rate Constant (k)Reference
Benzophenone-8 (BP-8)UV/H₂O₂6-1012.5 µM(0.79–2.41) × 10⁻³ s⁻¹[7]
Benzophenone-8 (BP-8)UV/Persulfate6-1012.5 µM(1.38–2.90) × 10⁻³ s⁻¹[7]
Benzophenone-8 (BP-8)UV/Chlorine6-1012.5 µM(5.29–14.2) × 10⁻³ s⁻¹[7]
Benzophenone-3 (BP-3)UV/H₂O₂6-Higher than UV/PS[6]
Benzophenone-3 (BP-3)UV/Persulfate6-Lower than UV/H₂O₂[6]
Benzophenone-4 (BP-4)UV/TiO₂6.5-0.08 min⁻¹[15]
Benzophenone-4 (BP-4)UV/H₂O₂6.5-0.48 min⁻¹[15]

Section 4: Visualizing Degradation Pathways & Workflows

Diagram: Generalized Degradation Pathway of Benzophenone Derivatives via AOPs

G parent Benzophenone Derivative hydroxylated Hydroxylated Intermediates parent->hydroxylated Hydroxylation demethylated Demethylated/ Dealkylated Products (if applicable) parent->demethylated Demethylation ring_opening Ring-Opening Products (e.g., Carboxylic Acids) hydroxylated->ring_opening Oxidation demethylated->ring_opening Oxidation mineralization Mineralization (CO₂, H₂O, etc.) ring_opening->mineralization Further Oxidation radicals •OH, SO₄⁻• radicals->parent radicals->hydroxylated radicals->demethylated

Caption: Generalized AOP degradation pathway for benzophenones.

Diagram: Experimental Workflow for a Benzophenone Degradation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Solution prep_stock->prep_work setup Setup Reactor & Controls prep_work->setup irradiate Irradiation/ Reaction setup->irradiate sample Sampling at Time Intervals irradiate->sample analysis LC-MS/MS or HPLC-UV Analysis sample->analysis data_proc Data Processing & Kinetics analysis->data_proc tp_id TP Identification (if applicable) analysis->tp_id

Caption: Workflow for benzophenone degradation experiments.

References

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. (2018, September 13). MDPI. Retrieved January 12, 2026, from [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Degradation of benzophenone-8 in UV/oxidation processes: Comparison of UV/H2O2, UV/persulfate, UV/chlorine processes. (n.d.). Seoul National University. Retrieved January 12, 2026, from [Link]

  • Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. (2016, January 5). PubMed. Retrieved January 12, 2026, from [Link]

  • Common advanced oxidation processes for removal of benzophenone-type UV filters from water compartment. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025, July 28). Environmental Science: Processes & Impacts (RSC Publishing). Retrieved January 12, 2026, from [Link]

  • Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. (2023, March 15). PubMed. Retrieved January 12, 2026, from [Link]

  • Photodegradation of benzophenones sensitized by nitrite | Request PDF. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Degradation of benzophenone-8 in UV/oxidation processes: Comparison of UV/H2O2, UV/persulfate, UV/chlorine processes | Request PDF. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. (2024, January 2). PubMed. Retrieved January 12, 2026, from [Link]

  • Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. (2021, February 5). PubMed. Retrieved January 12, 2026, from [Link]

  • Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity | Request PDF. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. (2025, August 9). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Investigation on the degradation of Benzophenone-3 by UV/H2O2 in aqueous solution. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Biodegradation of a mixture of benzophenone, benzophenone-3, caffeine and carbamazepine in a laboratory test filter. (2025, October 5). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Kinetics and Degradation Mechanism of Benzophenone-3 in Chlorination and UV/Chlorination Reactions | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products. (2021, March 11). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Managing Regioselectivity in Friedel-Crafts Acylation of Substituted Phenols

Welcome to the technical support center for navigating the complexities of Friedel-Crafts acylation, with a specific focus on substituted phenols. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Friedel-Crafts acylation, with a specific focus on substituted phenols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in their synthetic endeavors. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the insights needed to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of a substituted phenol giving me a mixture of ortho and para isomers?

This is the most common challenge and stems from the fundamental nature of electrophilic aromatic substitution (EAS) on an activated ring. The hydroxyl group of a phenol is a strong activating, ortho-, para- directing group.[1] The lone pairs on the oxygen atom donate electron density into the aromatic ring, stabilizing the carbocation intermediates (arenium ions) formed during the attack at the ortho and para positions.

Several factors influence the observed ortho/para ratio:

  • Steric Hindrance: The para position is generally less sterically hindered than the ortho positions, which are adjacent to the hydroxyl group. Bulky acylating agents or large substituents already on the phenol ring will favor acylation at the para position.[1][2]

  • Reaction Temperature: Higher temperatures often favor the formation of the thermodynamically more stable ortho isomer. This is because the ortho product can form a stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[3] Conversely, lower temperatures tend to favor the kinetically controlled para product.[3]

  • Solvent Polarity: The choice of solvent can significantly impact the isomer ratio. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[3][4]

Q2: I'm not seeing any C-acylation. Instead, I seem to be forming a phenyl ester. What's happening?

You are observing O-acylation, a competing reaction pathway where the phenol's hydroxyl group acts as a nucleophile and attacks the acylating agent. This is a classic example of kinetic versus thermodynamic control.

  • Kinetic Product (O-acylation): The formation of the phenyl ester is often faster, especially in the absence of a strong Lewis acid or in the presence of a base.[5]

  • Thermodynamic Product (C-acylation): The hydroxyaryl ketone (the C-acylated product) is typically the more stable product. In the presence of a sufficient amount of a strong Lewis acid like AlCl₃, the initially formed phenyl ester can rearrange to the C-acylated product in what is known as the Fries Rearrangement .[3][6]

To favor C-acylation, ensure you are using at least a stoichiometric amount of a strong Lewis acid.[7] The Lewis acid coordinates to both the acylating agent, forming the reactive acylium ion, and to the phenolic oxygen, which can facilitate the Fries rearrangement.[7][8]

Q3: My reaction is sluggish and giving low yields, even with a strongly activating hydroxyl group. What are the likely causes?

Several factors can lead to low yields in the Friedel-Crafts acylation of phenols:

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your reagents or solvent will react with the catalyst, rendering it inactive.[1]

  • Complexation with the Phenol: The Lewis acid can form a complex with the phenolic hydroxyl group.[1][9] This is why a stoichiometric amount, or even an excess, of the Lewis acid is often required.[7]

  • Deactivating Substituents: While the hydroxyl group is activating, if your substituted phenol also contains strongly deactivating groups (e.g., -NO₂, -CN, -COR), the overall ring may be too deactivated for the reaction to proceed efficiently.[1]

  • Sub-optimal Temperature: The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to decomposition and side reactions.[1]

Troubleshooting Guides

Guide 1: Poor Regioselectivity (ortho vs. para)

Problem: Your reaction produces an inseparable or undesirable mixture of ortho and para acylated phenols.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor ortho/para regioselectivity.

Step-by-Step Protocol to Favor para-Acylation:

  • Reagent & Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and fresh, high-purity Lewis acid.

  • Reaction Setup: Dissolve the substituted phenol in a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) in a flask equipped with a magnetic stirrer and an inert gas inlet.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add at least 1.1 equivalents of AlCl₃ to the cooled solution. Stir for 15-30 minutes to allow for complexation.

  • Acylating Agent Addition: Add the acyl chloride or anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench it by carefully pouring the mixture over crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction & Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and purify by column chromatography or recrystallization.

Guide 2: C-Acylation vs. O-Acylation

Problem: The major product is the phenyl ester (O-acylation) instead of the desired hydroxyaryl ketone (C-acylation).

Underlying Principle: The key to favoring C-acylation is to promote the thermodynamically more stable product. This often involves ensuring the conditions are suitable for an in-situ Fries Rearrangement of any initially formed O-acylated product.

Decision Diagram for Promoting C-Acylation:

G start Start: Undesired O-Acylation check_lewis Is a strong Lewis Acid (e.g., AlCl₃, FeCl₃) being used? start->check_lewis check_stoich Is the Lewis Acid stoichiometric (>= 1 eq)? check_lewis->check_stoich Yes use_strong_la Switch to a stronger Lewis Acid. check_lewis->use_strong_la No increase_temp Consider increasing reaction temperature. check_stoich->increase_temp Yes increase_stoich Increase Lewis Acid to >1 equivalent. check_stoich->increase_stoich No fries_rearrangement Conditions now favor Fries Rearrangement and direct C-Acylation. increase_temp->fries_rearrangement use_strong_la->check_stoich increase_stoich->increase_temp

Caption: Decision-making process to favor C-acylation over O-acylation.

Key Experimental Considerations:

  • Lewis Acid Stoichiometry: For phenols, the Lewis acid is not a true catalyst as it complexes with the product ketone.[7] Using less than a stoichiometric amount will likely result in incomplete reaction and favor O-acylation.

  • Reaction Temperature and Time: The Fries rearrangement often requires higher temperatures and longer reaction times than simple O-acylation.[3] If you isolate the phenyl ester, you can often resubject it to the reaction conditions (Lewis acid and heat) to drive the rearrangement.

Data Summaries

Table 1: Influence of Reaction Conditions on Regioselectivity
ParameterCondition Favoring ortho-AcylationCondition Favoring para-AcylationRationale
Temperature High (e.g., >100 °C)[3]Low (e.g., 0 °C to RT)[3]Thermodynamic vs. Kinetic Control
Solvent Non-polar (e.g., CS₂, DCM)[3][4]Polar (e.g., Nitrobenzene)[4]Solvent polarity affects the stability of the transition states.
Lewis Acid Chelating Lewis AcidsBulky Lewis Acids[10]Steric hindrance of the catalyst-substrate complex.
Acylating Agent Small/Linear (e.g., Acetyl Chloride)Bulky (e.g., Pivaloyl Chloride)Steric hindrance of the electrophile.
Table 2: Common Lewis Acids in Friedel-Crafts Acylation
Lewis AcidRelative StrengthKey Characteristics
AlCl₃ Very StrongHighly active, but very moisture-sensitive. Most common choice.[2][7]
FeCl₃ StrongEffective and less expensive alternative to AlCl₃.[11]
BF₃·OEt₂ ModerateMilder, may require higher temperatures. Can favor para-substitution due to its bulk.[10]
ZnCl₂ MildOften used in greener, solvent-free conditions, sometimes with microwave irradiation.[5][12]
TfOH Strong AcidTrifluoromethanesulfonic acid can act as both a catalyst and solvent, driving C-acylation.[13][14]

References

  • Friedel–Crafts reaction. In: Wikipedia. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Acylation of phenols. University of Calgary. [Link]

  • Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. National Institutes of Health. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst. Journal of the Saudi Society of Agricultural Sciences. [Link]

  • Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Royal Society of Chemistry. [Link]

  • Fries rearrangement. In: Wikipedia. [Link]

  • Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. ResearchGate. [Link]

  • Water-Tolerant ortho-Acylation of Phenols. ACS Publications. [Link]

  • Is Phenyl an Ortho/Para or Meta Director? Chemistry Steps. [Link]

  • Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]

  • Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent and microwave conditions. ResearchGate. [Link]

  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]

  • How can i perform Friedel crafts acylation with phenol? ResearchGate. [Link]

  • Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. ResearchGate. [Link]

  • Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides. National Institutes of Health. [Link]

  • Procedure for Friedel-Crafts Acylation of Phenol. Reddit. [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. [Link]

  • 15.13: Friedel-Crafts Alkanoylation (Acylation). Chemistry LibreTexts. [Link]

  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. [Link]

  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ResearchGate. [Link]

  • Why don't phenols show an acetylation reaction? Quora. [Link]

  • meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. PubMed. [Link]

  • Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. ChemRxiv. [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Chilean Chemical Society. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Scale-Up of 2-Fluoro-4'-hydroxybenzophenone Production

Welcome to the technical support center for the synthesis of 2-Fluoro-4'-hydroxybenzophenone (CAS: 101969-75-9).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4'-hydroxybenzophenone (CAS: 101969-75-9).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges encountered during production, offering in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you in your process development.

I. Synthesis Overview and Common Scale-Up Bottlenecks

The industrial synthesis of 2-Fluoro-4'-hydroxybenzophenone predominantly relies on the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting fluorobenzene with a suitable 4-hydroxybenzoyl derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While effective at the bench scale, scaling up this process introduces a host of challenges that can significantly impact yield, purity, and safety.

Common Scale-Up Challenges:

  • Low Yield and Conversion: Reactions that perform well in the lab often exhibit diminished yields on a larger scale.

  • Impurity Profile and Isomer Control: The formation of unwanted isomers, particularly 2-fluoro-2'-hydroxybenzophenone, and other byproducts can complicate purification.

  • Catalyst Handling and Quenching: The hygroscopic and reactive nature of AlCl₃ presents handling and disposal challenges.

  • Reaction Exotherms and Safety: Friedel-Crafts acylations are often exothermic, and improper heat management can lead to runaway reactions.[2]

  • Product Isolation and Purification: Achieving the desired purity specifications for downstream applications can be a significant hurdle.

II. Troubleshooting Guide: Low Yield and Incomplete Conversion

One of the most frequent issues encountered during the scale-up of 2-Fluoro-4'-hydroxybenzophenone synthesis is a significant drop in yield. This section provides a systematic approach to diagnosing and resolving this problem.

Question 1: My scaled-up Friedel-Crafts acylation is resulting in a low yield of 2-Fluoro-4'-hydroxybenzophenone. What are the likely causes?

Several factors can contribute to low yields in a scaled-up Friedel-Crafts acylation. The most common culprits are related to the catalyst, reagents, and reaction conditions.

Possible Causes and Solutions:

Potential Cause Underlying Science Troubleshooting and Optimization Steps
Catalyst Inactivity Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[3] Any water present in the reactants, solvent, or reaction vessel will react with and deactivate the catalyst, forming aluminum hydroxide.Ensure Anhydrous Conditions: Use freshly opened or sublimed AlCl₃. Dry all solvents and glassware thoroughly before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst Loading The ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst from the reaction.[3] Therefore, stoichiometric or even excess amounts of the catalyst are often required.Optimize Catalyst Stoichiometry: Start with at least 1.1 equivalents of AlCl₃ per equivalent of the acylating agent. A gradual increase in catalyst loading may be necessary, but be mindful of potential side reactions and increased exotherm.
Sub-optimal Reaction Temperature The reaction temperature significantly influences the rate and selectivity of the acylation. Temperatures that are too low can lead to incomplete conversion, while excessively high temperatures can promote the formation of byproducts and decomposition.[3]Temperature Profiling: Conduct small-scale experiments to determine the optimal temperature range for your specific reaction setup. Monitor the internal reaction temperature closely during scale-up and ensure efficient heat transfer.
Poor Reagent Quality Impurities in the starting materials, such as fluorobenzene or 4-hydroxybenzoyl chloride, can interfere with the reaction and lead to the formation of undesired side products.Reagent Purity Analysis: Verify the purity of all reagents before use, for example by using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Use high-purity starting materials for critical applications.
Inefficient Mixing In larger reactors, inadequate agitation can lead to localized "hot spots" and concentration gradients, resulting in incomplete reaction and increased byproduct formation.Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. The goal is to maintain a homogeneous suspension of the catalyst and reactants.
Experimental Protocol: Small-Scale Reaction Optimization

To systematically troubleshoot low yield, it is advisable to perform a series of small-scale experiments to identify the optimal reaction parameters before proceeding with a larger batch.

Step-by-Step Methodology:

  • Drying of Glassware and Solvents: Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen. Use anhydrous solvents.

  • Reaction Setup: Assemble the reaction apparatus under a nitrogen atmosphere. A three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is recommended.

  • Catalyst Addition: Charge the reaction flask with anhydrous aluminum chloride (e.g., 1.1 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool the suspension to 0-5°C in an ice bath.

  • Acylating Agent Addition: Slowly add the 4-hydroxybenzoyl chloride (1.0 equivalent) to the stirred suspension, maintaining the temperature below 10°C.

  • Aromatic Substrate Addition: After the addition of the acylating agent is complete, add the fluorobenzene (1.0-1.2 equivalents) dropwise, again keeping the temperature under control.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a predetermined time (e.g., 2-4 hours). Monitor the progress of the reaction by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This step is highly exothermic and should be performed with caution.[4]

  • Work-up and Analysis: Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. Analyze the crude product to determine the yield and purity.

By systematically varying one parameter at a time (e.g., catalyst loading, temperature, reaction time) in these small-scale experiments, you can identify the optimal conditions for your scale-up.

Diagram: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of 2-Fluoro-4'-hydroxybenzophenone check_catalyst Verify Catalyst Activity and Loading start->check_catalyst check_reagents Assess Reagent Purity start->check_reagents check_conditions Evaluate Reaction Conditions (Temp, Time, Mixing) start->check_conditions optimize Perform Small-Scale Optimization Studies check_catalyst->optimize Anhydrous Conditions & Stoichiometry check_reagents->optimize High-Purity Materials check_conditions->optimize Optimal Parameters scale_up Implement Optimized Conditions at Scale optimize->scale_up

Caption: A decision-making workflow for troubleshooting low yields.

III. FAQs: Purity, Safety, and Process Control

This section addresses frequently asked questions regarding impurity control, reaction safety, and analytical methods for the production of 2-Fluoro-4'-hydroxybenzophenone.

Q1: I am observing a significant amount of an isomeric impurity in my product. How can I control the regioselectivity of the Friedel-Crafts acylation?

The formation of the undesired 2-fluoro-2'-hydroxybenzophenone isomer is a common challenge. The regioselectivity of the Friedel-Crafts acylation is influenced by both electronic and steric factors. The fluorine atom on the fluorobenzene ring is an ortho-, para-director. While the para-substituted product (4-fluoro) is generally favored, the formation of the ortho-isomer can be significant under certain conditions.

Strategies to Improve Regioselectivity:

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Less polar solvents may favor the formation of the para-isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically more stable para-isomer.

  • Catalyst System: While AlCl₃ is common, exploring other Lewis acids or catalyst systems may offer better control over regioselectivity.[5]

Q2: What are the primary safety concerns when scaling up a Friedel-Crafts acylation, and how can they be mitigated?

The primary safety concerns are the highly exothermic nature of the reaction and the safe handling of aluminum chloride.

Safety Mitigation Strategies:

  • Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies to understand the heat of reaction and the rate of heat evolution.[2] This data is crucial for designing an adequate cooling system for the reactor.

  • Controlled Addition of Reagents: The addition of the Lewis acid and the acylating agent should be done slowly and in a controlled manner to manage the exotherm.

  • Emergency Cooling and Quenching Procedures: Have a robust emergency cooling system in place. Develop and document a safe quenching procedure for the reaction in case of a thermal runaway.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. When handling large quantities of AlCl₃, a full-face shield and respiratory protection may be necessary.

  • Waste Disposal: Aluminum chloride waste is hazardous and must be disposed of properly.[4] Quenching the reaction with water generates acidic waste that needs to be neutralized before disposal.

Diagram: Safe Handling and Quenching of AlCl₃

AlCl3_Safety cluster_handling Handling Anhydrous AlCl₃ cluster_quenching Quenching Procedure handling_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handling_inert Handle Under Inert Atmosphere (Nitrogen or Argon) handling_ppe->handling_inert handling_dispense Dispense in a Fume Hood handling_inert->handling_dispense quench_cool Cool Reaction Mixture (Ice Bath) quench_slow_add Slowly Add to Crushed Ice and Dilute Acid quench_cool->quench_slow_add quench_ventilation Ensure Adequate Ventilation (HCl Gas Evolution) quench_slow_add->quench_ventilation quench_neutralize Neutralize Aqueous Waste Before Disposal quench_ventilation->quench_neutralize

Caption: Key safety considerations for handling and quenching AlCl₃.

Q3: What analytical methods are recommended for in-process control and final product quality assessment?

Robust analytical methods are essential for monitoring the reaction progress, identifying impurities, and ensuring the final product meets the required specifications.

Recommended Analytical Techniques:

Analytical Technique Application Key Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) In-process control and final purity assessment.[6][7]Purity of 2-Fluoro-4'-hydroxybenzophenone, presence of starting materials, and quantification of isomeric and other impurities.
Gas Chromatography (GC) Analysis of volatile starting materials and solvents.[8]Purity of fluorobenzene and residual solvent content in the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and impurities.Confirmation of the chemical structure and identification of unknown impurities.
Mass Spectrometry (MS) Identification of the molecular weight of the product and impurities.[6][9]Confirmation of the desired product and characterization of byproducts.
Melting Point A simple and effective way to assess the purity of the final crystalline product.A sharp melting point close to the literature value indicates high purity.

IV. Purification Strategies for 2-Fluoro-4'-hydroxybenzophenone

Achieving high purity is often a critical final step in the production process. The choice of purification method depends on the nature and quantity of the impurities present.

Q4: What are the most effective methods for purifying crude 2-Fluoro-4'-hydroxybenzophenone on a large scale?

Common Purification Techniques:

  • Recrystallization: This is often the most practical and cost-effective method for purifying solid compounds on a large scale. The choice of solvent is critical. A good recrystallization solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures. A mixture of solvents can sometimes provide the desired solubility profile.

  • Acid-Base Extraction: The phenolic hydroxyl group in 2-Fluoro-4'-hydroxybenzophenone allows for its separation from non-acidic impurities. The crude product can be dissolved in an aqueous base (e.g., sodium hydroxide solution), and the resulting solution can be washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified to precipitate the purified product.[10]

  • Column Chromatography: While highly effective for separating complex mixtures, column chromatography can be expensive and time-consuming to scale up. It is typically reserved for applications requiring very high purity or for the removal of impurities that are difficult to separate by other means.

Experimental Protocol: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and at their boiling points to identify a suitable recrystallization solvent or solvent system.

  • Dissolution: In a suitably sized reactor, dissolve the crude 2-Fluoro-4'-hydroxybenzophenone in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to adsorb colored impurities. The hot solution should then be filtered to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

V. References

  • European Patent Office. (1984). Process for the preparation of 4-hydroxybenzophenones (EP 0128693 A2). Retrieved from [Link]

  • European Patent Office. (1988). Process for the preparation of 4-hydroxybenzophenones (EP 0128693 B1). Retrieved from [Link]

  • Yadav, M., & Sharma, U. (2011). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science, 2(4), 407-414.

  • Jennings, B. H. (1974). Purification of 2,4-dihydroxy-benzophenone (U.S. Patent No. 3,830,845). U.S. Patent and Trademark Office.

  • Lee, G., Kim, W., Jeon, J., Ju, Y., & Park, K. (2020). The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction. Journal of the Korean Society of Safety, 35(4), 54-60.

  • University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Safe and responsible disposal of aluminum chloride?. Retrieved from [Link]

  • CNIPA. (2022). Preparation method of 2-fluoro-4-hydroxybenzaldehyde (Chinese Patent No. CN115124410A).

  • CNIPA. (2013). Synthesizing method of 2-amino-4'-fluoro-benzophenone (Chinese Patent No. CN103086899A).

  • Das, S., & Bhaumik, A. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32371–32380.

  • Holder, A. A. (2019). Industrial Friedel–Crafts Chemistry. In Friedel-Crafts Alkylation Chemistry (pp. 1-24). Wiley.

  • Periasamy, M., & Reddy, M. R. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Recueil des Travaux Chimiques des Pays-Bas, 115(11-12), 525-529.

  • Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2011). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 3(11), 2588-2596.

  • Hidayat, A., & Suhartana, S. (2021). Synthesis of poly aluminium chloride (PAC) from aluminum cable waste through the polymerization process. PPJP ULM.

  • Nguyen, T. T. H., & Le, T. H. (2023). Synthesis and Characterization of Poly-Aluminum Chloride (PAC) from Aluminum Factory Waste for Water Treatment Applications. VNU Journal of Science: Natural Sciences and Technology, 39(6), 1-8.

  • Shah, V. K. U., & Wadhwani, P. (2024). Utilization of waste HCl for the manufacturing of aluminum chloride from bauxite. In Challenges and Opportunities in Industrial and Mechanical Engineering: A Progressive Research Outlook (1st ed.). CRC Press.

  • Černá, M., Malínská, L., & Pulkrabová, J. (2021). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. International Journal of Molecular Sciences, 22(16), 8567.

  • CNIPA. (2021). Method for treating waste anhydrous aluminum chloride (Chinese Patent No. CN112934919A).

  • de Araujo, J. F. P., Bauerfeldt, G. F., & Cid, A. P. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate, and 4-nonylphenol in surface water. PeerJ, 8, e9482.

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel-Crafts acylation of thiophene. Retrieved from [Link]

  • Vela-Soria, F., Pérez-Carrascosa, F. M., Jiménez-Díaz, I., Zafra-Gómez, A., Ballesteros, O., & Navalón, A. (2019). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. Talanta, 195, 78-86.

  • Occupational Safety and Health Administration. (n.d.). Benzophenone (Method No. PV2130). Retrieved from [Link]

  • Olah, G. A., Kobayashi, S., & Nishimura, J. (1973). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society, 95(2), 564-569.

  • Reichert, D., & Stark, A. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 2768-2774.

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Hardy, W. B., & Coleman, R. A. (1954). Purification of hydroxybenzophenones (U.S. Patent No. 2,682,559). U.S. Patent and Trademark Office.

  • CNIPA. (2013). Method for preparing high-purity 2,4'-difluorobenzophenone (Chinese Patent No. CN103449986A).

  • de la Hoz, A., & Diaz-Ortiz, A. (2018). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Current Organic Chemistry, 22(12), 1184-1199.

  • Khan Academy. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation [Video]. YouTube.

  • CNIPA. (2008). Preparation of 4-hydroxy benzophenone (Chinese Patent No. CN101298414A).

  • Patil, S. B., & Samant, S. D. (2020). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. International Journal for Research in Applied Science and Engineering Technology, 8(4), 1-4.

  • Deshmukh, S. S., & Jayaram, R. V. (2007). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Indian Journal of Chemistry - Section B, 46(1), 151-155.

  • Ishihara, K., & Yamamoto, H. (2006). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 8(15), 3255-3258.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC-UV Purity Analysis of 2-Fluoro-4'-hydroxybenzophenone

This guide provides a comprehensive, scientifically-grounded framework for the purity determination of 2-Fluoro-4'-hydroxybenzophenone, a key intermediate in pharmaceutical synthesis. We will delve into a robust, newly-d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, scientifically-grounded framework for the purity determination of 2-Fluoro-4'-hydroxybenzophenone, a key intermediate in pharmaceutical synthesis. We will delve into a robust, newly-developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, comparing its performance attributes against other viable analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable, validated method for quality control and stability assessment of this compound.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

2-Fluoro-4'-hydroxybenzophenone (C₁₃H₉FO₂, MW: 216.21) serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is paramount, as even trace impurities can carry over into the final drug product, potentially impacting its safety, efficacy, and stability. Regulatory bodies, such as the FDA and EMA, mandate stringent control over impurities in APIs and their intermediates.[2] Therefore, a well-validated, stability-indicating analytical method is not merely a quality control tool but a regulatory necessity.

This guide presents a detailed HPLC-UV method, developed based on established chromatographic principles for benzophenone derivatives, and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

The Proposed HPLC-UV Method: A Deep Dive into the Methodology

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and versatility.[2][6][7] The method detailed below is designed to be specific, linear, accurate, precise, and robust for the determination of 2-Fluoro-4'-hydroxybenzophenone and its potential process-related and degradation impurities.

Rationale for Method Development

The choice of a reversed-phase C18 column is based on the non-polar nature of the benzophenone core.[8] A mobile phase consisting of acetonitrile and water provides excellent separation efficiency for such compounds. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times and peak shapes, especially for the acidic phenolic hydroxyl group. The UV detection wavelength is selected based on the UV absorption maxima of benzophenone derivatives, which typically exhibit strong absorbance around 250 nm and a secondary band at higher wavelengths.[9][10][11]

Experimental Protocol: Step-by-Step Guide

2.2.1 Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water.

  • Reference Standard: 2-Fluoro-4'-hydroxybenzophenone (purity >99.5%).

  • Potential Impurities: 4-Fluoro-4'-hydroxybenzophenone (Isomer), 4-hydroxybenzoic acid (Starting material), Fluorobenzene (Starting material).

2.2.2 Chromatographic Conditions

ParameterCondition
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with ortho-phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B, 5-20 min: 40-70% B, 20-25 min: 70% B, 25.1-30 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

2.2.3 Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2-Fluoro-4'-hydroxybenzophenone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 2-Fluoro-4'-hydroxybenzophenone sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Weigh Sample & Reference Standard dissolve Dissolve in Diluent (ACN:Water 50:50) prep_start->dissolve vol_flask Dilute to Volume in 100 mL Flask dissolve->vol_flask inject Inject 10 µL onto C18 Column vol_flask->inject Transfer to Vials separate Gradient Elution (ACN/Phosphate Buffer) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-UV Purity Analysis.

Method Validation: A Self-Validating System

In accordance with ICH Q2(R1) guidelines, the proposed HPLC method must be validated to demonstrate its suitability for its intended purpose.[3][4][5][12] The following is a summary of the validation parameters and representative acceptance criteria.

Specificity (Stability-Indicating Nature)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] To demonstrate this, forced degradation studies are performed.[13][14][15][16]

Forced Degradation Protocol:

  • Acid Hydrolysis: Sample in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Sample in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 80°C for 48 hours.

  • Photodegradation: Sample exposed to UV light (in a photostability chamber).

Expected Results: The chromatograms from the stressed samples should show that the main peak of 2-Fluoro-4'-hydroxybenzophenone is well-resolved from any degradation product peaks, demonstrating the method's stability-indicating nature.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations are typically prepared, ranging from the limit of quantitation (LOQ) to 150% of the target concentration.

ParameterAcceptance CriterionRepresentative Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroMinimal
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Concentration LevelAcceptance Criterion (% Recovery)Representative Result (% Recovery)
80%98.0 - 102.0%99.5%
100%98.0 - 102.0%100.2%
120%98.0 - 102.0%101.1%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Precision LevelAcceptance Criterion (% RSD)Representative Result (% RSD)
Repeatability (n=6) ≤ 1.0%0.45%
Intermediate Precision ≤ 2.0%1.20%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

ParameterAcceptance CriterionRepresentative Result
LOD Signal-to-Noise Ratio ~3:10.01 µg/mL
LOQ Signal-to-Noise Ratio ~10:10.03 µg/mL

Comparative Analysis with Alternative Techniques

While HPLC-UV is the recommended method, it is instructive to compare it with other analytical techniques that could be employed for purity analysis.

Comparison of Key Performance Attributes

Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC_UV HPLC-UV Specificity Specificity HPLC_UV->Specificity High Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Speed Speed HPLC_UV->Speed Moderate Cost Cost HPLC_UV->Cost Varies UPLC_MS UPLC-MS UPLC_MS->Specificity High UPLC_MS->Sensitivity High UPLC_MS->Speed Varies UPLC_MS->Cost Varies GC_FID GC-FID GC_FID->Specificity Moderate GC_FID->Sensitivity Low GC_FID->Speed Varies GC_FID->Cost Varies HPTLC HPTLC HPTLC->Specificity Moderate HPTLC->Sensitivity Low HPTLC->Speed Low HPTLC->Cost Varies

Caption: Comparison of Analytical Techniques.

Discussion of Alternatives
  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution, faster analysis times, and the significant advantage of providing mass information for impurity identification.[2][8] However, the instrumentation is more expensive and requires more specialized expertise to operate and maintain. It is an excellent tool for impurity identification during development but may be overly complex for routine quality control.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC is suitable for volatile and thermally stable compounds. While it could be used to detect volatile impurities like residual solvents (e.g., fluorobenzene), it is not suitable for the non-volatile 2-Fluoro-4'-hydroxybenzophenone and its degradation products.[6][8]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a cost-effective and high-throughput technique for qualitative and semi-quantitative analysis.[7] However, it generally offers lower resolution and sensitivity compared to HPLC, making it less suitable for the precise quantification of trace impurities required by regulatory standards.[6]

Conclusion

The presented HPLC-UV method provides a reliable, robust, and validated solution for the purity determination of 2-Fluoro-4'-hydroxybenzophenone. Its adherence to ICH guidelines ensures regulatory compliance, while its demonstrated specificity makes it suitable for stability studies. While more advanced techniques like UPLC-MS offer greater informational content, the proposed HPLC-UV method strikes an optimal balance between performance, cost, and ease of implementation for routine quality control in a pharmaceutical setting. The comprehensive validation protocol ensures a high degree of confidence in the analytical results, ultimately contributing to the quality and safety of the final drug product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical Research International. [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2025). ResearchGate. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • Forced degradation products: Topics by Science.gov. [Link]

  • Values of λ max and ε max of Benzophenone and Its Derivatives (BP1,...). (2024). ResearchGate. [Link]

  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022). MDPI. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. (2021). International Journal of Creative Research Thoughts. [Link]

  • UV absorption spectrum of benzophenone in ethanol and cyclohexane... (2002). ResearchGate. [Link]

  • Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. (2021). Journal of Hazardous Materials. [Link]

  • Photoexcited states of UV absorbers, benzophenone derivatives. (2014). Photochemistry and Photobiology. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation – A Review. (2022). PharmaTutor. [Link]

  • Process for the preparation of 4-hydroxybenzophenones. (1984).
  • Process for the preparation of 4-hydroxybenzophenones. (1984).
  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (2022).

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Comparative

A Comparative Guide to the Quantitative Analysis of 2-Fluoro-4'-hydroxybenzophenone: A High-Field NMR Perspective

For researchers and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but the bedrock of safety, efficacy, and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. 2-Fluoro-4'-hydroxybenzophenone, a vital building block in the synthesis of various pharmaceuticals, demands an analytical methodology that is not only accurate and precise but also robust and informative.

This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques for the analysis of 2-Fluoro-4'-hydroxybenzophenone. Moving beyond a simple recitation of protocols, we will explore the fundamental principles that make qNMR a primary analytical method, dissect the causality behind critical experimental choices, and present the data necessary to select the optimal analytical strategy for your research and development needs.

The Unparalleled Advantage of qNMR: A Primary Ratio Method

Unlike chromatographic techniques such as HPLC, which are comparative by nature and require a specific, certified reference standard of the analyte itself, qNMR operates on a more fundamental principle. The intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This inherent stoichiometry establishes qNMR as a primary ratio method, capable of delivering SI-traceable results without the need for an identical standard of 2-Fluoro-4'-hydroxybenzophenone.[3][4][5] This is a significant advantage in early-stage development when such standards may be scarce or not yet fully characterized.[6][7]

The power of qNMR lies in its ability to provide both structural confirmation and quantitative data from a single experiment, making it an exceptionally efficient tool in pharmaceutical analysis.[8][9]

Designing a Self-Validating qNMR Protocol for 2-Fluoro-4'-hydroxybenzophenone

A robust analytical method must be a self-validating system. For qNMR, this is achieved through a meticulous approach to sample preparation and data acquisition, where each parameter is optimized to ensure the integrity of the quantitative data. The following protocol is designed specifically for 2-Fluoro-4'-hydroxybenzophenone (Molecular Formula: C₁₃H₉FO₂, Molecular Weight: 216.21 g/mol [10]).

Experimental Workflow for qNMR Analysis

The entire process, from weighing the sample to calculating the final purity, follows a logical and controlled sequence designed to minimize uncertainty at each step.

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte (2-Fluoro-4'-hydroxybenzophenone) weigh_is 2. Accurately Weigh Internal Standard (e.g., Dimethyl Sulfone) weigh_analyte->weigh_is dissolve 3. Dissolve Analyt & IS in Deuterated Solvent (e.g., DMSO-d6) weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer load_sample 5. Load Sample & Equilibrate Temperature transfer->load_sample shim 6. Shim for Homogeneity load_sample->shim setup_params 7. Set Quantitative Parameters (d1, ns, 90° pulse) shim->setup_params acquire 8. Acquire FID Data setup_params->acquire process_fid 9. Process FID (FT, Phasing, Baseline Correction) acquire->process_fid integrate 10. Integrate Analyte & IS Signals process_fid->integrate calculate 11. Calculate Purity/Concentration integrate->calculate result Final Result calculate->result

Figure 1: Step-by-step experimental workflow for the qNMR analysis of 2-Fluoro-4'-hydroxybenzophenone.
Detailed Experimental Protocol

1. Selection of the Internal Standard (IS)

  • Causality: The choice of IS is paramount. It must be of high, certified purity (ideally a Certified Reference Material - CRM), chemically inert, and possess sharp signals in a region of the ¹H NMR spectrum that is free from any resonance from the analyte or potential impurities.[11][12] This ensures that the integration of its signal is a true and uncompromised representation of its molar quantity.

  • Recommendation: Dimethyl sulfone (DMSO₂) is an excellent choice. It is highly pure, stable, and exhibits a single sharp singlet in DMSO-d₆ around 2.9-3.1 ppm, a region typically clear of aromatic or phenolic proton signals from the analyte. Maleic acid is another common standard.[3]

2. Solvent Selection

  • Causality: The solvent must completely dissolve both the analyte and the internal standard to create a homogenous solution.[13] Incomplete dissolution is a major source of error, leading to inaccurate and non-reproducible results.

  • Recommendation: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar organic molecules like 2-Fluoro-4'-hydroxybenzophenone. It also allows for the observation of the exchangeable phenolic -OH proton.

3. Sample Preparation

  • Objective: To prepare a solution where the mass of both the analyte and the internal standard are known with the highest possible accuracy.

  • Procedure:

    • Using a calibrated microbalance with at least 0.01 mg readability, accurately weigh approximately 10-15 mg of 2-Fluoro-4'-hydroxybenzophenone into a clean vial.[14] Document the exact mass (m_analyte).

    • Into the same vial, accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of dimethyl sulfone) to achieve a near 1:1 molar ratio with the analyte.[15] Document the exact mass (m_IS).

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing or gentle sonication. Visually inspect the solution to confirm no solid particles remain.[13]

    • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.[12]

    • Prepare at least three independent samples to assess the method's precision.[16]

4. NMR Data Acquisition

  • Causality: Acquisition parameters must be set to ensure that the recorded signal intensity is a true representation of the nuclear population, unaffected by experimental artifacts like incomplete relaxation or signal truncation.[17]

  • Optimized Parameters:

ParameterRecommended ValueRationale
Spectrometer ≥400 MHzEnsures better signal separation (dispersion) to minimize peak overlap.[2]
Pulse Angle 90°Maximizes the signal intensity for each scan, improving the signal-to-noise ratio.[15]
Relaxation Delay (d1) ≥ 5 x T₁ (longest)CRITICAL: Allows all protons to fully return to thermal equilibrium before the next pulse. A short delay will saturate signals with long T₁ values, leading to underestimation. A delay of 30-60 seconds is a safe starting point.[9][18]
Number of Scans (ns) 16 - 64 (or more)Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure integration error is <1%.[17][18]
Acquisition Time (aq) ≥ 3 secondsEnsures the Free Induction Decay (FID) has fully decayed to zero, preventing truncation artifacts that distort peak shape and integration.[15]
Temperature Regulated (e.g., 298 K)Maintains sample stability and consistent chemical shifts throughout the experiment.[14]

5. Data Processing and Calculation

  • Procedure:

    • Apply a gentle exponential line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the lineshape.

    • Perform Fourier transform, followed by careful manual phasing and baseline correction to ensure accurate peak integration.[19]

    • Select well-resolved signals for both the analyte and the IS. For 2-Fluoro-4'-hydroxybenzophenone, aromatic protons distant from the fluorine and hydroxyl groups are often good candidates.

    • Integrate the selected signals (I_analyte and I_IS).

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × P_IS

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • MW : Molecular Weight

    • m : Mass

    • P_IS : Purity of the Internal Standard (from its certificate)

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR offers significant advantages, a comprehensive evaluation requires comparison with established techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV). The choice of method often depends on the specific analytical challenge.

Method Selection Logic

The decision between qNMR and a technique like HPLC can be guided by several key project requirements.

Method_Choice start Start: Need to Quantify 2-Fluoro-4'-hydroxybenzophenone q1 Certified analyte standard available? start->q1 q2 Need structural confirmation? q1->q2 Yes qnmr qNMR is the preferred method q1->qnmr No q3 Trace level analysis (LOD/LOQ) required? q2->q3 No q2->qnmr Yes hplc HPLC-UV is a suitable choice q3->hplc No lcms Consider LC-MS/MS for higher sensitivity q3->lcms Yes

Figure 2: Decision tree for selecting an analytical method based on project requirements.
Head-to-Head Performance Comparison

The following table provides a direct comparison of key performance metrics for qNMR and HPLC-UV.

FeatureQuantitative NMR (qNMR) HPLC-UV
Principle Primary Method: Based on the intrinsic, universal response of nuclei.[4]Secondary Method: Relies on comparing the analyte's response to an identical reference standard.
Reference Standard Requires any certified, stable compound (e.g., maleic acid, DMSO₂).[1][11]Requires a certified reference standard of 2-Fluoro-4'-hydroxybenzophenone itself.
Selectivity Excellent. Based on unique chemical shifts of protons in the magnetic field. Can resolve isomers.[9][18]Dependent on chromatographic separation. Co-elution of impurities can lead to inaccurate results.
Accuracy & Precision High. Relative Standard Deviations (RSD) typically <1% under optimal conditions.[1][20]High, but dependent on the purity of the reference standard and method robustness.
Sensitivity (LOD/LOQ) Moderate. Typically in the mg/mL to high µg/mL range.[20][21]Good. Generally more sensitive than qNMR, often in the µg/mL to ng/mL range.[20]
Analysis Time Slower per sample due to long relaxation delays (can be 5-15 min/sample).Faster per sample once the method is established (typically 5-10 min/injection).
Information Content Provides both quantitative data and unambiguous structural confirmation in one experiment.Provides quantitative data only. Peak identity is inferred from retention time.
Solvent Consumption Very low (~0.7 mL of deuterated solvent per sample).[20][22]High, requires continuous flow of mobile phase.

Conclusion

For the quantitative analysis of 2-Fluoro-4'-hydroxybenzophenone, qNMR stands out as a powerful, accurate, and highly reliable primary method. Its key advantage is the ability to deliver precise quantification without requiring a compound-specific reference standard, making it invaluable for all stages of pharmaceutical research and development. While techniques like HPLC-UV offer higher sensitivity and throughput for routine quality control once a standard is available, qNMR provides a superior level of confidence through its combination of structural verification and direct quantification.[23][24]

By carefully selecting an appropriate internal standard and meticulously optimizing acquisition parameters—particularly the relaxation delay—researchers can implement a self-validating qNMR protocol that ensures data of the highest integrity, supporting robust and efficient drug development programs.

References

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  • Liu, X., Kolpak, M. X., Wu, J., & Leo, G. C. (2013). Optimization and Automation of Quantitative NMR Data Extraction. Analytical Chemistry, 85(15), 7313-7319. [Link]

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  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • NIH. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

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Validation

A Comparative Guide to the Structural Validation of 2-Fluoro-4'-hydroxybenzophenone by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of suc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1] This guide provides a comprehensive overview of the structural validation of 2-Fluoro-4'-hydroxybenzophenone, a substituted benzophenone with potential applications in medicinal chemistry, through the powerful technique of single-crystal X-ray crystallography. While a solved crystal structure for this specific molecule is not publicly available, this guide will detail the complete experimental workflow required for its analysis and provide a comparative framework using crystallographically characterized analogs. This approach underscores the importance of structural validation in establishing structure-activity relationships (SAR) and ensuring the integrity of intellectual property.

The benzophenone scaffold is prevalent in many biologically active compounds, and subtle changes in substitution can lead to significant differences in biological activity and physicochemical properties.[2][3] The introduction of a fluorine atom, as in 2-Fluoro-4'-hydroxybenzophenone, can profoundly influence molecular conformation, intermolecular interactions, and metabolic stability. Therefore, precise knowledge of the molecular geometry, provided by X-ray crystallography, is not merely confirmatory but is a critical component of a robust drug development program.[4][5][6][7]

The Imperative of Structural Validation in Drug Discovery

Target validation is a critical initial step in drug discovery, ensuring that a molecular target is relevant to a disease process.[6][7] Following this, the precise characterization of how a potential drug molecule interacts with its target is paramount. Structure-based drug design relies on high-resolution structural information to guide the optimization of lead compounds.[8] X-ray crystallography provides this information by revealing the exact arrangement of atoms in a crystalline solid, offering unparalleled insights into:

  • Molecular Conformation: The precise three-dimensional shape of the molecule.

  • Intermolecular Interactions: How molecules pack together in the solid state, which can inform about solubility and crystal engineering.

  • Absolute Stereochemistry: The absolute configuration of chiral centers.

  • Bond Lengths and Angles: Providing a basis for understanding the electronic and steric effects of substituents.

This detailed structural understanding is crucial for de-risking the drug development pipeline, as a significant number of drug candidates fail in clinical trials due to a lack of efficacy or unforeseen toxicity, which can sometimes be traced back to an incomplete understanding of the molecule's structure and interactions.[5]

Experimental Workflow for the Structural Validation of 2-Fluoro-4'-hydroxybenzophenone

The process of determining the crystal structure of a small molecule like 2-Fluoro-4'-hydroxybenzophenone involves several key stages, from crystal growth to structure refinement and validation.[9][10][11]

X-ray_Crystallography_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement Synthesis Synthesis & Purification of 2-Fluoro-4'-hydroxybenzophenone Crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion, etc.) Synthesis->Crystallization High Purity Sample Crystal_Selection Selection of a High-Quality Single Crystal (>0.1 mm) Crystallization->Crystal_Selection Formation of Crystals Mounting Crystal Mounting on Goniometer Crystal_Selection->Mounting X-ray_Source Exposure to Monochromatic X-ray Beam (e.g., Cu Kα) Mounting->X-ray_Source Data_Collection Collection of Diffraction Pattern (Rotation Method) X-ray_Source->Data_Collection Data_Processing Data Integration, Scaling, & Space Group Determination Data_Collection->Data_Processing Structure_Solution Initial Phasing (e.g., Direct Methods) Data_Processing->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation & Deposition (e.g., to CSD) Model_Building->Validation

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
  • Crystallization:

    • High-purity 2-Fluoro-4'-hydroxybenzophenone is dissolved in a range of solvents (e.g., acetone, ethanol, ethyl acetate, and mixtures with hexane or water) to create saturated or near-saturated solutions.

    • Slow evaporation of the solvent at room temperature is a common and effective method for growing single crystals of small organic molecules.[12]

    • Alternative methods include vapor diffusion (liquid-liquid or liquid-vapor) and cooling of a saturated solution.

    • The goal is to obtain well-formed, single crystals with dimensions of at least 0.1 mm in all directions, free from cracks and other defects.[9][10]

  • Data Collection:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and protect the crystal from radiation damage.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., from a copper or molybdenum source).[9]

    • As the crystal is rotated, a series of diffraction images are collected on a detector.[11] Each diffraction spot's position and intensity are recorded.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.

    • The initial phases of the structure factors are determined using direct methods, which leads to an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues.

Comparative Structural Analysis

While the specific crystal structure of 2-Fluoro-4'-hydroxybenzophenone is not available, we can anticipate its key structural features by comparing it to its non-fluorinated analog, 4-hydroxybenzophenone, and other substituted benzophenones. The key point of comparison is the dihedral angle (or "ring twist") between the two phenyl rings, which is influenced by steric and electronic effects.[13]

Structural_Comparison cluster_0 4-Hydroxybenzophenone cluster_1 2-Fluoro-4'-hydroxybenzophenone (Predicted) cluster_2 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone node_A [Image of 4-hydroxybenzophenone structure] node_B [Image of 2-fluoro-4'-hydroxybenzophenone structure] label_A Dihedral Angle (τ) ≈ 54-65° (dependent on crystal form) No intramolecular H-bonding to carbonyl node_C [Image of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone structure] label_B Predicted Dihedral Angle (τ) > 65° Steric hindrance from ortho-fluoro group Potential weak C-H···O or C-H···F interactions label_C Dihedral Angle (τ) ≈ 38° Intramolecular H-bonding stabilizes a more planar conformation

Figure 2: Conceptual comparison of dihedral angles in benzophenone derivatives.

The ortho-fluoro substituent in 2-Fluoro-4'-hydroxybenzophenone is expected to introduce significant steric hindrance, likely forcing the fluorinated phenyl ring to twist further out of the plane of the carbonyl group compared to the unsubstituted ring in 4-hydroxybenzophenone. This increased dihedral angle would be a key structural feature to be confirmed by X-ray crystallography. In contrast, compounds with ortho-hydroxyl groups can form intramolecular hydrogen bonds with the carbonyl oxygen, which tends to favor a more planar conformation, resulting in a smaller dihedral angle.[13]

Comparative Crystallographic Data

The following table presents the known crystallographic data for 4-hydroxybenzophenone and 2,4-dihydroxybenzophenone as a basis for what would be compared with the experimentally determined data for 2-Fluoro-4'-hydroxybenzophenone.

Parameter4-Hydroxybenzophenone2,4-Dihydroxybenzophenone2-Fluoro-4'-hydroxybenzophenone
Chemical Formula C₁₃H₁₀O₂C₁₃H₁₀O₃C₁₃H₉FO₂
Molecular Weight 198.22 g/mol [14]214.22 g/mol 216.21 g/mol
Crystal System MonoclinicMonoclinicTo be determined
Space Group P2₁/cP2₁/cTo be determined
Dihedral Angle (Ring Twist) ~54-65°Data not availablePredicted to be >65°
Key Intermolecular Interactions Intermolecular O-H···O hydrogen bondsIntermolecular and potentially intramolecular O-H···O hydrogen bondsIntermolecular O-H···O hydrogen bonds; potential C-H···F interactions

Conclusion

The structural validation of 2-Fluoro-4'-hydroxybenzophenone by single-crystal X-ray crystallography is an essential step in its development as a potential pharmaceutical agent or chemical probe. Although a solved structure is not yet in the public domain, this guide has outlined the rigorous experimental process required to obtain this critical data. By comparing the anticipated structural features of 2-Fluoro-4'-hydroxybenzophenone with known analogs, we can appreciate how subtle changes in chemical structure can have a profound impact on molecular conformation. The data obtained from such an analysis would provide invaluable insights for researchers in medicinal chemistry and materials science, enabling more rational design and development of novel compounds.

References

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Comparative

A Comparative Guide to the Thermal Stability of PEEK Derived from Different Fluorobenzophenone Isomers

Introduction: The Architectural Impact of Monomers on PEEK's Thermal Performance Polyetheretherketone (PEEK), a semi-crystalline thermoplastic, is a cornerstone of the high-performance polyaryletherketone (PAEK) family.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Impact of Monomers on PEEK's Thermal Performance

Polyetheretherketone (PEEK), a semi-crystalline thermoplastic, is a cornerstone of the high-performance polyaryletherketone (PAEK) family.[1] Its exceptional thermal stability, robust mechanical strength, and superior chemical resistance have established it as a material of choice for demanding applications in the aerospace, medical, and electronics industries.[1][2][3] The remarkable properties of PEEK are a direct consequence of its molecular architecture, which consists of rigid aromatic rings linked by ether and ketone functional groups.[2][3][4]

The most prevalent synthesis of PEEK is achieved through a nucleophilic aromatic substitution reaction, typically involving the polycondensation of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone in a high-boiling aprotic solvent.[1][5][6] While this standard route yields the well-known PEEK polymer, the isomeric configuration of the difluorobenzophenone monomer can be altered. This guide provides a comparative analysis of the thermal stability of PEEK synthesized from the standard 4,4'-difluorobenzophenone versus its isomers, such as 3,5- and 2,4-difluorobenzophenone. Understanding these structure-property relationships is crucial for researchers and scientists aiming to tailor the thermal characteristics of PEEK for specific and advanced applications.[4][7]

The Influence of Isomeric Structure on PEEK Synthesis and Properties

The synthesis of PEEK and its analogues relies on the nucleophilic aromatic substitution (SNAr) mechanism.[1] The electron-withdrawing ketone group in the difluorobenzophenone monomer activates the fluorine atoms, making them susceptible to attack by the nucleophilic bisphenolate (deprotonated hydroquinone).[1] The position of these fluorine atoms on the benzophenone backbone dictates the geometry of the resulting polymer chain.

  • 4,4'-difluorobenzophenone (Standard PEEK): This symmetrical monomer leads to a linear polymer chain with a regular, repeating structure. This linearity facilitates efficient chain packing and the formation of a semi-crystalline morphology, which is fundamental to its high thermal stability and mechanical strength.[3]

  • Isomeric Difluorobenzophenones (e.g., 3,5- and 2,4-): The use of non-linear isomers introduces "kinks" or bends into the polymer backbone.[7] This disruption of linearity hinders the regular packing of polymer chains, which can lead to a reduction in crystallinity and, consequently, a change in thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature.[7][8] For instance, PEEK analogues synthesized with 2,4-difluorobenzophenone have been shown to be completely amorphous.[7][8]

General Synthesis of PEEK Analogues

The synthesis of PEEK from different fluorobenzophenone isomers generally follows a similar procedure, with adjustments to reaction conditions potentially needed to optimize polymer molecular weight and yield.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions DFBP Difluorobenzophenone Isomer PEEK PEEK Analogue DFBP->PEEK HQ Hydroquinone HQ->PEEK Base Base (e.g., K₂CO₃) Base->PEEK Solvent High-Boiling Solvent (e.g., Diphenyl Sulfone) Solvent->PEEK Temp High Temperature (e.g., 160-320°C) Temp->PEEK Inert Inert Atmosphere (N₂) Inert->PEEK Salt Alkali Metal Fluoride Salt

Caption: General reaction scheme for the synthesis of PEEK.

Structures of Fluorobenzophenone Isomers

G cluster_44 4,4'-difluorobenzophenone cluster_35 3,5-difluorobenzophenone cluster_24 2,4-difluorobenzophenone node44 node35 node24

Caption: Chemical structures of different fluorobenzophenone isomers.

Comparative Thermal Analysis: A Data-Driven Insight

The thermal stability of polymers is quantitatively assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9] TGA measures the change in mass of a sample as a function of temperature, indicating its thermal decomposition temperature (Td). DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing key thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[9][10]

Key Thermal Properties:
  • Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.[2][11][12]

  • Melting Temperature (Tm): The temperature at which the crystalline regions of the polymer melt and it becomes a viscous liquid.[2][11][12]

  • Crystallization Temperature (Tc): The temperature at which the polymer chains organize into ordered crystalline structures upon cooling from the melt.[7][8]

  • Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade, typically measured as the temperature at which a certain percentage of weight loss occurs (e.g., Td at 5% weight loss).[8][13]

Experimental Data: PEEK vs. Its Isomeric Analogues

The following table summarizes the thermal properties of PEEK synthesized from different difluorobenzophenone isomers, as reported in the literature.

Polymer SystemTg (°C)Tc (°C)Tm (°C)Td (5% weight loss, °C)Crystallinity
Standard PEEK (from 4,4'-DFBP) ~143~220-230~343~500Semi-crystalline
PEEK Analogue (from 3,5-DFBP homopolymer) 86-129156-210252-254330-500Semi-crystalline
PEEK Analogue (from 2,4-DFBP homopolymer) 113-152N/AN/A-Amorphous
Copolymer (35% 2,4-DFBP / 65% 4,4'-DFBP) -220-230280-320-Semi-crystalline

Data compiled from multiple sources.[7][8][11][12]

Analysis of Thermal Properties:

  • Glass Transition Temperature (Tg): The PEEK analogues synthesized from 3,5- and 2,4-difluorobenzophenone generally exhibit lower Tg values compared to standard PEEK.[7][8] This is attributed to the increased flexibility and rotational freedom of the polymer chains due to their non-linear structure, which allows for the onset of segmental motion at lower temperatures.

  • Melting and Crystallization Temperatures (Tm and Tc): The introduction of isomeric irregularity significantly impacts crystallinity. The 3,5-difluorobenzophenone-based PEEK shows substantially lower Tm and Tc, indicating a less stable and less ordered crystalline structure.[7][8] The 2,4-isomer completely disrupts crystallization, resulting in an amorphous polymer with no defined Tm or Tc.[7][8] However, copolymerizing the 2,4-isomer with the standard 4,4'-monomer can retain semi-crystallinity, albeit with a reduced melting point.[7]

  • Decomposition Temperature (Td): While the onset of decomposition can be influenced by various factors, the data for the 3,5-isomer suggests a wider range and potentially lower thermal stability compared to the highly stable standard PEEK.[8] The inherent stability of the aromatic ether and ketone linkages ensures that all variants remain highly thermally stable polymers.

Experimental Protocols for Thermal Characterization

To ensure the trustworthiness and reproducibility of thermal stability data, standardized experimental protocols are essential.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the dry PEEK polymer powder into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.[9]

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition (e.g., 800°C).[9][13]

  • Data Analysis: Record the sample weight as a function of temperature. Determine the Td from the resulting TGA curve, often reported as the temperature at 5% or 10% mass loss.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Seal 5-10 mg of the dry PEEK polymer powder in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Experimental Conditions (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature above its melting point (e.g., 400°C) at a controlled rate (e.g., 10°C/min).[9] This scan erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample from the melt at a controlled rate (e.g., 10°C/min) to below its glass transition temperature (e.g., 25°C). The exothermic peak on this scan corresponds to the crystallization temperature (Tc).

    • Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) to 400°C. The data from this scan is typically used to determine the glass transition temperature (Tg) and the melting temperature (Tm).[14]

  • Data Analysis: Analyze the DSC thermogram to identify the step change corresponding to Tg and the endothermic peak corresponding to Tm.

Experimental Workflow for Thermal Analysis

G cluster_workflow Thermal Analysis Workflow start Dry PEEK Sample prep Sample Preparation (5-10 mg) start->prep tga TGA Analysis (N₂ atmosphere, 10°C/min ramp) prep->tga dsc DSC Analysis (Heat-Cool-Heat cycle, 10°C/min) prep->dsc data_tga TGA Curve (Weight % vs. Temp) tga->data_tga data_dsc DSC Thermogram (Heat Flow vs. Temp) dsc->data_dsc analysis_tga Determine Td (e.g., 5% weight loss) data_tga->analysis_tga analysis_dsc Determine Tg, Tc, Tm data_dsc->analysis_dsc results Comparative Thermal Stability Data analysis_tga->results analysis_dsc->results

Caption: A typical experimental workflow for PEEK thermal analysis.

Conclusion: Tailoring PEEK's Thermal Profile Through Monomer Design

The selection of the fluorobenzophenone isomer is a critical determinant of the final properties of PEEK. While the standard PEEK synthesized from 4,4'-difluorobenzophenone offers a benchmark of exceptional thermal stability rooted in its linear structure and high crystallinity, the use of its isomers provides a pathway to new materials with tailored characteristics.

The introduction of non-linear monomers like 3,5- and 2,4-difluorobenzophenone disrupts the polymer chain's regularity, leading to lower crystallinity, and consequently, reduced melting points and glass transition temperatures. While this may be perceived as a reduction in overall thermal stability, it can also impart other desirable properties, such as increased solubility in common organic solvents, which can be advantageous for processing and specific applications.[7][8] This comparative guide underscores the fundamental principle of structure-property relationships in polymer science: by strategically modifying the molecular architecture at the monomer level, it is possible to fine-tune the macroscopic properties of high-performance polymers like PEEK to meet the evolving demands of advanced technologies.

References

  • Synthesis and Characterization of Thermally Stable Photoactive PEEK Polymers - IJESI. (2019). International Journal of Engineering and Science Invention. [Link]

  • Ewing, Z. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. CORE. [Link]

  • PEEK Polymer Properties: Thermal Stability Mechanisms - Patsnap Eureka. (2025). Patsnap. [Link]

  • Thermal Stability of PEEK: A Comprehensive Guide - PEEKCHINA. (2024). PEEKCHINA. [Link]

  • Crystallization and Aging Behavior of Polyetheretherketone PEEK within Rapid Tooling and Rubber Molding - MDPI. (2022). MDPI. [Link]

  • Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. | Semantic Scholar. (2016). Semantic Scholar. [Link]

  • Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents. (2014).
  • How do you make PEEK material? - PEEKCHINA. (2024). PEEKCHINA. [Link]

  • Thermal analysis curves of PEEK samples: (a) TGA, (b) DTG, and (c) DSC.... - ResearchGate. (2023). ResearchGate. [Link]

  • Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents. (2012).
  • Structure-property relationships in commercial polyetheretherketone resins | Request PDF. (2016). ResearchGate. [Link]

  • Structure-Property Relationships in Commercial Polyetheretherketone Resins - Roeder Research Lab. (2017). University of Notre Dame. [Link]

  • PEEK plastics - Polyetheretherketone properties & applications | MCG - MCAM. (n.d.). Mitsubishi Chemical Advanced Materials. [Link]

  • Thermogravimetric Analysis and Tensile Testing of PEEK structures Fabricated via Extrusion and 3D Printing - IEEE Xplore. (2020). IEEE Xplore. [Link]

  • Preparation method for polyetheretherketone - Google Patents. (2010).
  • PEEK: Polyetheretherketone - NETZSCH Analyzing & Testing. (n.d.). NETZSCH. [Link]

Sources

Validation

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated Benzophenone Derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the benzophenone scaffold stands out as a privileged structure, formin...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzophenone scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its inherent versatility allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological profile. Among these modifications, the introduction of fluorine atoms has emerged as a powerful strategy to enhance therapeutic potential. This guide provides a comprehensive comparison of the biological activities of fluorinated benzophenone derivatives against their non-fluorinated counterparts, supported by experimental data and detailed methodologies. We will delve into their anticancer, antimicrobial, and enzyme inhibitory activities, elucidating the profound impact of fluorination on molecular efficacy.

The Rationale for Fluorination: A Strategic Enhancement

The strategic incorporation of fluorine into a drug candidate is a well-established approach in medicinal chemistry to modulate its physicochemical and biological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. These alterations often translate into improved potency, selectivity, and pharmacokinetic profiles. In the context of benzophenone derivatives, fluorination has been shown to be a key determinant of their biological prowess.

Comparative Analysis of Biological Activities

This guide will now dissect the comparative biological performance of fluorinated and non-fluorinated benzophenone derivatives across three critical therapeutic areas: cancer, microbial infections, and enzyme inhibition.

Anticancer Activity: A Clear Enhancement in Cytotoxicity

The introduction of fluorine into the benzophenone scaffold has consistently demonstrated a significant enhancement in anticancer activity.[3][4] This is often attributed to fluorine's ability to modulate interactions with biological targets and potentially influence cellular uptake and metabolic stability.

Comparative Experimental Data:

A compelling example of this enhanced cytotoxicity is observed in a study that synthesized and evaluated a series of novel fluorinated benzophenone analogues. The study revealed that malononitrile-modified fluorinated benzophenones exhibited outstanding cytotoxicity against the KB-3-1 human cervical carcinoma cell line, with some derivatives being approximately 3.6 to 13.5 times more potent than the standard reference drug.[3]

Compound TypeCancer Cell LineIC50 (µM)Fold Change in Potency (vs. Non-fluorinated/Standard)Reference
Fluorinated Benzophenone Analog (6b) KB-3-1Data not specified, but ~3.6x more potent than standard~3.6x[3]
Fluorinated Benzophenone Analog (7b) KB-3-1Data not specified, but ~13.5x more potent than standard~13.5x[3]
Non-fluorinated Benzophenone Analog VariousVaries-[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of benzophenone derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., KB-3-1, MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the fluorinated and non-fluorinated benzophenone derivatives for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizing the Experimental Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well Plate treatment Treat with Benzophenone Derivatives start->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Caption: A streamlined workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity: A Promising but Less Explored Frontier

Benzophenone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[2] However, direct comparative studies between fluorinated and non-fluorinated analogs are less common in the literature. The available data suggests that fluorination can modulate the antimicrobial potency, although the effect is not as universally pronounced as in anticancer studies.

Comparative Experimental Data:

While direct head-to-head comparisons of fluorinated and non-fluorinated benzophenones are limited, some studies on related structures, such as benzoylthioureas, provide insights. In one study, both 4-fluoro and 2-fluoro benzoylthiourea derivatives showed limited activity against E. coli, P. aeruginosa, S. aureus, and E. faecalis (MIC >128 µg/mL).[3] However, other research has indicated that fluoride-containing dentifrices exhibit higher antimicrobial activity compared to their non-fluoridated counterparts.[1][6] This suggests that the impact of fluorination on antimicrobial activity is likely dependent on the specific molecular scaffold and the target microorganism.

Compound TypeBacterial StrainMIC (µg/mL)Reference
4-Fluoro Benzoylthiourea E. coli, P. aeruginosa, S. aureus, E. faecalis>128[3]
2-Fluoro Benzoylthiourea E. coli, P. aeruginosa>128[3]
Fluoride-containing Dentifrice S. mutans, L. acidophilusHigher activity than non-fluoridated[1][6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The fluorinated and non-fluorinated benzophenone derivatives are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Experimental Workflow:

MIC_Workflow cluster_workflow Broth Microdilution Workflow start Prepare Standardized Microbial Inoculum dilute Serially Dilute Test Compounds in 96-well Plate start->dilute inoculate Inoculate Wells with Microbial Suspension dilute->inoculate incubate Incubate Plate for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: The workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition: Targeting Key Pathological Pathways

Fluorinated organic molecules are recognized as powerful tools for modulating enzymatic activity.[7] The unique properties of fluorine can enhance binding affinity to the enzyme's active site through favorable interactions. While direct comparative studies on fluorinated versus non-fluorinated benzophenones as enzyme inhibitors are not abundant, the principles of fluorine's role in drug design suggest a high potential for enhanced inhibitory activity. For instance, some benzophenone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: p38 MAPK)

The inhibitory activity of benzophenone derivatives against specific kinases, such as p38 MAP kinase, can be evaluated using in vitro kinase assays. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer, a solution of the recombinant active kinase (e.g., p38α), a substrate peptide, and ATP.

  • Compound Preparation: Prepare serial dilutions of the fluorinated and non-fluorinated benzophenone derivatives in a suitable solvent like DMSO.

  • Assay Reaction: In a microplate, combine the kinase, substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), ELISA, or radiometric assays.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing a Key Signaling Pathway:

p38_MAPK_Pathway cluster_pathway p38 MAPK Signaling Pathway stress Inflammatory Cytokines / Environmental Stress receptor Cell Surface Receptor stress->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates response Inflammatory Response substrates->response inhibitor Fluorinated Benzophenone Inhibitor inhibitor->p38

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and Mass Spectrometry Validation of 2-Fluoro-4'-hydroxybenzophenone

This guide provides an in-depth comparison of analytical methodologies for the validation of synthesized 2-Fluoro-4'-hydroxybenzophenone, a key intermediate in various chemical industries. We will delve into a standard s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of synthesized 2-Fluoro-4'-hydroxybenzophenone, a key intermediate in various chemical industries. We will delve into a standard synthesis protocol and focus on the robust validation of the final product using mass spectrometry, while also objectively comparing this technique with other common analytical alternatives like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of 2-Fluoro-4'-hydroxybenzophenone

2-Fluoro-4'-hydroxybenzophenone (C₁₃H₉FO₂) is a substituted diaryl ketone with significant applications, particularly as a precursor in the synthesis of advanced polymers like Poly(arylene ether ketones) (PAEKs).[1][2] The precise isomeric structure and purity of this compound are critical for ensuring the desired properties and performance of the final materials. The presence of even minor impurities, such as isomers (e.g., 4-fluoro-4'-hydroxybenzophenone), can significantly impact polymerization processes and the characteristics of the resulting polymer.[1][3] Therefore, rigorous validation of its synthesis is not merely a quality control step but a fundamental requirement for its successful application. This guide focuses on the use of mass spectrometry as a primary tool for such validation, prized for its exceptional sensitivity and specificity.

Synthesis of 2-Fluoro-4'-hydroxybenzophenone via Friedel-Crafts Acylation

The most common and effective method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation reaction.[4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6]

Causality of Experimental Choices:

  • Reactants: We select phenol as the nucleophilic aromatic ring and 2-fluorobenzoyl chloride as the electrophilic acylating agent. The hydroxyl group on phenol is a strongly activating, ortho-, para-directing group. The acylation is expected to occur predominantly at the para-position due to reduced steric hindrance compared to the ortho-positions.

  • Catalyst: Anhydrous aluminum chloride is the catalyst of choice. It coordinates with the acyl chloride, forming a highly electrophilic acylium ion (C₆H₄FCO⁺), which is necessary to overcome the activation energy of the aromatic substitution.[5]

  • Solvent: An inert solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane is used to dissolve the reactants and facilitate the reaction without participating in it.[6]

Experimental Protocol: Synthesis
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to dichloromethane.

  • Acyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Slowly add 2-fluorobenzoyl chloride (1.0 equivalent) dissolved in dichloromethane via the dropping funnel. Stir for 20 minutes to allow for the formation of the acylium ion complex.

  • Phenol Addition: Add a solution of phenol (1.0 equivalent) in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench it by slowly adding crushed ice, followed by cold 2M HCl to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and finally dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Fluoro-4'-hydroxybenzophenone.

G cluster_synthesis Synthesis Workflow reactants Reactants: Phenol, 2-Fluorobenzoyl Chloride, AlCl3, Dichloromethane reaction Friedel-Crafts Acylation (0°C to RT, 4-6h) reactants->reaction 1. Mix & React quench Quenching (Ice & 2M HCl) reaction->quench 2. Stop Reaction workup Aqueous Work-up & Extraction quench->workup 3. Separate purify Purification (Recrystallization or Chromatography) workup->purify 4. Isolate Crude product Final Product: 2-Fluoro-4'-hydroxybenzophenone purify->product 5. Purify

Caption: Workflow for the synthesis of 2-Fluoro-4'-hydroxybenzophenone.

Validation by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming the identity and assessing the purity of a synthesized compound.[7] When coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC), it provides unparalleled sensitivity and structural information. For a moderately polar compound like 2-Fluoro-4'-hydroxybenzophenone, LC-MS/MS with electrospray ionization (ESI) is a highly effective method.[8][9]

Trustworthiness of the Protocol: This protocol is self-validating because it confirms the molecular weight of the target compound and provides structural information through fragmentation analysis. By comparing the acquired spectrum to the theoretical mass and expected fragments, one can confidently confirm the product's identity.

Experimental Protocol: LC-MS/MS Validation
  • Standard Preparation: Accurately weigh and dissolve a small amount (~1 mg) of the purified product in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Prepare a working solution of ~1 µg/mL by further dilution.

  • LC System Configuration:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions for re-equilibration. A typical gradient might be 10% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.[9]

    • Injection Volume: 5 µL.

  • MS System Configuration (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The carbonyl oxygen and phenolic hydroxyl group can be protonated.

    • Scan Mode: Full Scan (MS1) to identify the parent ion, followed by Product Ion Scan (MS2 or MS/MS) of the selected parent ion to obtain the fragmentation pattern.

    • Mass Range (MS1): m/z 50-500.

    • Parent Ion for MS2: Select the m/z corresponding to the protonated molecule [M+H]⁺.

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

G cluster_validation Mass Spectrometry Validation Workflow sample_prep Sample Preparation (Dissolve in Methanol) lc_separation LC Separation (C18 Column) sample_prep->lc_separation 1. Inject ionization ESI Ionization (Positive Mode) lc_separation->ionization 2. Elute ms1_scan MS1 Full Scan (Identify Parent Ion) ionization->ms1_scan 3. Detect ms2_scan MS2 Product Ion Scan (Fragment Parent Ion) ms1_scan->ms2_scan 4. Isolate & Collide data_analysis Data Analysis & Interpretation ms2_scan->data_analysis 5. Verify

Caption: Workflow for the LC-MS/MS validation of the synthesized product.

Data Interpretation and Expected Results

The molecular formula of 2-Fluoro-4'-hydroxybenzophenone is C₁₃H₉FO₂, with a monoisotopic mass of 216.0587 g/mol .[10][11]

  • Parent Ion Identification (MS1): In ESI positive mode, the primary ion observed should be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 217.0660 . The full scan will confirm the molecular weight of the synthesized compound.

  • Fragmentation Pattern (MS2): The fragmentation of benzophenones is well-characterized and typically involves cleavage at the bonds adjacent to the carbonyl group.[12][13] The collision-induced dissociation (CID) of the m/z 217 parent ion is expected to yield characteristic fragment ions.

    • Major Fragment 1 (m/z 123): Loss of the neutral hydroxyphenyl radical (•C₆H₅O), resulting in the stable 2-fluorobenzoyl cation ([C₇H₄FO]⁺).

    • Major Fragment 2 (m/z 95): Loss of the neutral 2-fluorobenzoyl radical (•C₇H₄FO), followed by protonation of the resulting phenol, leading to the hydroxyphenyl cation ([C₆H₅O]⁺) at m/z 93 is possible, but cleavage to form the more stable acylium ion is generally favored. A more likely fragmentation pathway from the hydroxyphenyl portion could lead to other ions. However, the most diagnostic fragments arise from the cleavage around the carbonyl.

    • Other Fragments: Further fragmentation of the 2-fluorobenzoyl cation (m/z 123) can occur via the loss of carbon monoxide (CO), yielding a fluorophenyl cation at m/z 95 ([C₆H₄F]⁺).

G M [M+H]⁺ m/z 217 (C₁₃H₁₀FO₂)⁺ frag1 2-Fluorobenzoyl Cation [C₇H₄FO]⁺ m/z 123 M->frag1 - C₆H₅OH (Phenol) frag2 Fluorophenyl Cation [C₆H₄F]⁺ m/z 95 frag1->frag2 - CO

Caption: Expected primary fragmentation pathway for 2-Fluoro-4'-hydroxybenzophenone.

The presence of the parent ion at m/z 217 and the characteristic fragments at m/z 123 and 95 provides very strong evidence for the successful synthesis of the target molecule.

Comparative Analysis: MS vs. Other Techniques

While mass spectrometry is a powerful tool, a comprehensive validation strategy often involves orthogonal techniques. Here, we compare MS with HPLC and NMR for the analysis of 2-Fluoro-4'-hydroxybenzophenone.

Parameter Mass Spectrometry (LC-MS/MS) HPLC (with UV Detector) NMR Spectroscopy (¹H, ¹³C)
Primary Use Identity confirmation, trace impurity detection, quantification.Purity assessment, quantification.Unambiguous structure elucidation, isomeric differentiation.
Specificity Very High (based on m/z and fragmentation).[8]Moderate (based on retention time).[14]Absolute (based on chemical shifts and coupling).[15]
Sensitivity Very High (ng to pg range).[16][17]High (µg to ng range).Low (mg range).
Isomer ID Can distinguish if they have different fragmentation patterns or are chromatographically separated.Can separate isomers if chromatographic conditions are optimized.Excellent for distinguishing positional isomers.
Sample Req. Very low (µg).Low (µg).High (mg).
Destructive? YesNo (sample can be collected)No
Key Output Mass spectrum (m/z vs. intensity).Chromatogram (signal vs. retention time).NMR spectrum (signal vs. chemical shift).

Expert Insights:

  • Mass Spectrometry is the go-to method for confirming that you have made a compound of the correct molecular weight and for detecting trace impurities that might be missed by other techniques.[7][8] Its sensitivity is unmatched.

  • NMR Spectroscopy is the gold standard for absolute structure proof.[15] It provides definitive information on the connectivity of atoms, making it the best technique to confirm you have synthesized the correct isomer (i.e., 2-fluoro vs. 4-fluoro substitution).

  • HPLC-UV is a robust, reliable, and cost-effective workhorse for routine purity checks and quantification.[14] It excels at determining the percentage of the main component relative to impurities in the final product.

For a complete and trustworthy validation, a combination of these techniques is ideal. NMR should be used to confirm the structure of the first successful synthesis batch. LC-MS can then be used to verify the identity and screen for impurities in subsequent batches, while HPLC-UV provides a simple and accurate method for routine quality control and purity determination.

Conclusion

The validation of 2-Fluoro-4'-hydroxybenzophenone synthesis is a critical step to ensure its suitability for high-performance applications. The Friedel-Crafts acylation provides a reliable route for its production. Mass spectrometry, particularly LC-MS/MS, offers a highly sensitive and specific method for validating the molecular identity of the product through accurate mass determination and characteristic fragmentation patterns. While MS is a cornerstone of modern analytical chemistry, its power is maximized when used in conjunction with orthogonal techniques like NMR for absolute structural proof and HPLC for routine purity analysis. This multi-faceted approach provides the highest degree of confidence for researchers, scientists, and drug development professionals.

References

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. [Link]

  • Process for the preparation of 4-hydroxybenzophenones. (n.d.). European Patent Office - EP 0128693 A2. [Link]

  • Process for the preparation of 4-hydroxybenzophenones. (n.d.). European Patent Office - EP 0128693 B1. [Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. (n.d.). PMC - NIH. [Link]

  • Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. (2020). International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (n.d.).
  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. (2020). ResearchGate. [Link]

  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. (2020). PeerJ. [Link]

  • Process for the preparation of 4-hydroxybenzophenones. (n.d.).
  • 2-Fluoro-4'-hydroxybenzophenone, heptafluorobutyrate. (n.d.). SpectraBase. [Link]

  • Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde. (n.d.). PubChem. [Link]

  • Preparation of 4-hydroxy benzophenone. (n.d.).
  • Method for preparing 4-chloro-4'-hydroxybenzophenone. (n.d.).
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Validation

A Senior Application Scientist's Guide to Assessing the Purity of 2-Fluoro-4'-hydroxybenzophenone Against a Reference Standard

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purity in Synthesis and Development 2-Fluoro-4'-hydroxybenzophenone is a key building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Synthesis and Development

2-Fluoro-4'-hydroxybenzophenone is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents and photoactive materials. The isomeric purity of this reagent is paramount; trace impurities, particularly isomers like 4-fluoro-4'-hydroxybenzophenone, can introduce unforeseen side reactions, impact reaction kinetics, and compromise the efficacy and safety of the final product.[1] Therefore, a robust, multi-faceted analytical approach to confirm the purity of a sample against a certified reference standard is not merely a quality control step—it is a foundational requirement for reproducible and reliable scientific outcomes.

This guide provides a comparative analysis of orthogonal analytical techniques for the comprehensive purity assessment of 2-Fluoro-4'-hydroxybenzophenone. We will delve into the causality behind experimental choices, provide actionable protocols, and offer a framework for interpreting and synthesizing data to generate a holistic purity profile.

The Benchmark: Understanding the Certified Reference Standard

A Certified Reference Standard (CRS) is the cornerstone of any purity assessment. It is a highly characterized material with a documented chain of custody and a Certificate of Analysis (CoA) that specifies its purity, impurity profile, and storage conditions. Before commencing any analysis, the CoA of the 2-Fluoro-4'-hydroxybenzophenone CRS must be thoroughly reviewed. This document provides the benchmark against which your sample will be measured.

A Multi-Pronged Strategy: The Power of Orthogonal Methods

Relying on a single analytical technique can lead to a skewed understanding of purity. A single method may not be capable of detecting all potential impurities. For instance, a technique excellent for separating non-volatile organic impurities might miss residual solvents. Therefore, we employ a strategy of orthogonal methods —techniques that measure the analyte based on different chemical and physical principles. This ensures a comprehensive and trustworthy purity assessment. For 2-Fluoro-4'-hydroxybenzophenone, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).

Below is a workflow diagram illustrating the overall purity assessment process.

Purity Assessment Workflow cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Orthogonal Analytical Testing cluster_2 Phase 3: Data Synthesis & Reporting A Receive Sample & Reference Standard B Review Certificate of Analysis (CoA) of Reference Standard A->B C Prepare Stock Solutions (Sample & Standard) B->C D HPLC-UV Analysis (Primary Purity & Impurity Profile) C->D E GC-MS Analysis (Volatile Impurities & Solvents) C->E F qNMR Analysis (Absolute Purity & Structural Confirmation) C->F G Compare Data from All Techniques D->G E->G F->G H Calculate Final Purity Value & Identify Impurities G->H I Generate Final Purity Report H->I

Caption: Overall workflow for purity assessment.

Comparative Analysis of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

Principle & Applicability: HPLC is the workhorse for purity determination of non-volatile and thermally stable compounds like 2-Fluoro-4'-hydroxybenzophenone. It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. By using a UV detector, we can quantify the analyte and its impurities based on their absorbance.

Expertise in Action: The choice of a C18 reversed-phase column is logical for this molecule, which has moderate polarity. The mobile phase, a gradient of acidified water and an organic solvent like methanol or acetonitrile, is selected to ensure sharp peaks and good resolution between the main compound and potential impurities.[2][3][4] Acidification of the mobile phase (e.g., with 0.1% formic acid) is a critical step to suppress the ionization of the phenolic hydroxyl group, which prevents peak tailing and leads to more symmetrical and reproducible peaks.

Experimental Protocol: HPLC-UV for Purity

  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 290 nm.[4]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 2-Fluoro-4'-hydroxybenzophenone reference standard at approximately 1.0 mg/mL in methanol.

    • Prepare a stock solution of the test sample at the same concentration (1.0 mg/mL) in methanol.

    • From these stocks, prepare working solutions at approximately 0.1 mg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.

  • System Suitability Testing (SST) - The Self-Validating System:

    • Before analyzing samples, perform at least five replicate injections of the reference standard solution.

    • The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 1.5. This ensures the system is performing with adequate precision and efficiency. This validation is guided by principles outlined in ICH Q2(R1).[5][6][7]

  • Analysis & Data Interpretation:

    • Inject the sample solution.

    • Identify the main peak corresponding to 2-Fluoro-4'-hydroxybenzophenone by comparing its retention time with the reference standard.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Strengths & Limitations:

  • Strengths: Excellent for quantification of non-volatile impurities, high precision, and widely available.

  • Limitations: May not detect highly volatile impurities or those that do not have a UV chromophore. Co-elution of impurities with the main peak is possible.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Applicability: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or thermally stable byproducts.[8][9] The sample is vaporized and separated in a gas phase through a column, with components identified by their unique mass spectrum. For hydroxylated benzophenones, a derivatization step is often necessary to increase volatility and prevent unwanted interactions with the column.[10][11][12]

Expertise in Action: The hydroxyl group on 2-Fluoro-4'-hydroxybenzophenone makes it polar and less volatile. To analyze it effectively by GC, we must convert this hydroxyl group into a less polar, more volatile derivative. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. This replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, significantly improving its chromatographic behavior.[10]

Experimental Protocol: GC-MS for Volatile Impurities

  • System Preparation:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 10 min.

    • MS Transfer Line: 290°C.

    • Ion Source: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Sample and Standard Derivatization:

    • Accurately weigh ~1 mg of the sample (or standard) into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 75°C for 30 minutes.[10] Cool to room temperature before injection.

  • Analysis & Data Interpretation:

    • Inject 1 µL of the derivatized solution.

    • The mass spectrum of the main peak should correspond to the TMS-derivative of 2-Fluoro-4'-hydroxybenzophenone.

    • Search the chromatogram for other peaks. Identify any impurities by comparing their mass spectra against a library (e.g., NIST). Quantify using an internal standard or by area percent if response factors are assumed to be similar.

Strengths & Limitations:

  • Strengths: Excellent for identifying volatile and semi-volatile impurities and residual solvents. High sensitivity and specificity due to mass detection.

  • Limitations: Requires derivatization for this compound, which adds a step and potential for artifacts. Not suitable for non-volatile or thermally labile impurities.

Quantitative NMR (qNMR) Spectroscopy

Principle & Applicability: qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte itself.[13] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14] By comparing the integrals of analyte signals to those of a certified internal standard of known purity and weight, an absolute purity can be calculated.[15][16][17]

Expertise in Action: The key to accurate qNMR is selecting a suitable internal standard. It must be stable, of high purity, not react with the sample, and have signals that do not overlap with the analyte's signals. For 2-Fluoro-4'-hydroxybenzophenone, a standard like maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 could be suitable, as their simple, sharp singlets in the ¹H NMR spectrum are unlikely to overlap with the complex aromatic signals of the analyte.

Experimental Protocol: ¹H qNMR for Absolute Purity

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2-Fluoro-4'-hydroxybenzophenone sample into a vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific parameters to ensure accurate integration:

      • Long relaxation delay (D1): ~5 times the longest T1 of any proton being integrated (typically 30-60 seconds).

      • 90° pulse angle.

      • Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals being integrated).

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[15]:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Strengths & Limitations:

  • Strengths: A primary analytical method providing absolute purity.[15] It is non-destructive and provides structural information, confirming the identity of the main component.

  • Limitations: Lower sensitivity compared to chromatographic methods. Requires careful sample preparation and specific acquisition parameters. Signal overlap can complicate integration.

Data Synthesis and Final Purity Profile

No single technique tells the whole story. The final purity assessment is a synthesis of all the data.

Analytical Technique Information Provided Hypothetical Result for Sample X Interpretation
HPLC-UV Relative purity based on UV-active impurities.99.5% (by area %)The sample is highly pure with respect to non-volatile, UV-active impurities. A small peak at a different retention time may indicate an isomer.
GC-MS Presence of volatile/semi-volatile impurities.No significant impurities detected. Trace peak identified as Toluene (<0.05%).The sample is free from significant volatile organic impurities. Residual solvent is well below typical limits.
¹H qNMR Absolute purity (mass fraction). Structural confirmation.99.3% (w/w)The absolute purity confirms the HPLC result. The spectrum also confirms the structure is indeed 2-Fluoro-4'-hydroxybenzophenone.

Choosing the Right Tool for the Job

The choice of which method(s) to use depends on the intended purpose of the analysis.

Decision Tree for Method Selection A What is the analytical goal? B Routine Quality Control (Known Impurity Profile) A->B  Routine Check C Impurity Identification & Full Characterization A->C Investigation   D Primary Purity Assignment (e.g., for a new standard) A->D  Certification E Use HPLC-UV B->E F Use HPLC for quantification. Use GC-MS for volatile impurity ID. C->F G Use qNMR for absolute purity. Use HPLC and GC-MS to build the comprehensive impurity profile. D->G

Caption: Decision tree for selecting the appropriate analytical method.

By understanding the principles, strengths, and limitations of these orthogonal techniques, researchers can confidently assess the purity of 2-Fluoro-4'-hydroxybenzophenone, ensuring the integrity and success of their scientific endeavors.

References

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry Source: PMC, NIH URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

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  • Title: qNMR: A Powerful and Affordable Tool for Purity/Potency Determination Source: YouTube URL: [Link]

  • Title: Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods Source: MDPI URL: [Link]

  • Title: Determination of hydroxylated benzophenone UV filters in sea water samples by dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) Source: PubMed URL: [Link]

  • Title: Process for the preparation of 4-hydroxybenzophenones Source: European Patent Office URL: [Link]

  • Title: Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis Source: MDPI URL: [Link]

  • Title: A simultaneous detection method of benzophenone and its analogues Source: Google Patents URL
  • Title: [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography] Source: ResearchGate URL: [Link]

  • Title: [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography] Source: PubMed URL: [Link]

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Comparative

"performance comparison of polymers synthesized from 2-Fluoro-4'-hydroxybenzophenone"

A Comparative Performance Analysis of Fluorinated Poly(aryl ether ketone)s A Guide for Researchers in Advanced Materials and Drug Development In the pursuit of advanced materials with superior performance, high-performan...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Performance Analysis of Fluorinated Poly(aryl ether ketone)s

A Guide for Researchers in Advanced Materials and Drug Development

In the pursuit of advanced materials with superior performance, high-performance polymers stand out for their exceptional thermal, mechanical, and chemical resistance properties. Among these, Poly(aryl ether ketone)s (PAEKs) are a prominent class, with Poly(ether ether ketone) (PEEK) being the most recognized member. This guide delves into a specific subset of this family: fluorinated PAEKs, with a focus on polymers conceptually derived from monomers like 2-Fluoro-4'-hydroxybenzophenone. While literature on this exact monomer is limited, a significant body of research exists on structurally similar fluorinated monomers, particularly those containing trifluoromethyl (-CF3) groups.

This guide will use a representative fluorinated PAEK, synthesized from (4-trifluoromethyl)phenylhydroquinone, as a case study to compare its performance against traditional PEEK and other commercially relevant high-performance polymers. We will explore the causal relationship between the fluorinated monomer structure and the resulting polymer's enhanced properties, providing the necessary experimental context and data for researchers and drug development professionals who rely on these materials for demanding applications.

The Rationale for Fluorination in PAEKs

The introduction of fluorine atoms or fluorine-containing groups (like -CF3) into the PAEK backbone is a strategic chemical modification aimed at enhancing specific properties. The high electronegativity and bulkiness of fluorine substituents disrupt the polymer chain's symmetry and intermolecular forces. This disruption is the primary driver behind the observed performance shifts.

Key Motivations for Fluorination:

  • Improved Solubility: The disruption of chain packing reduces crystallinity and allows solvent molecules to penetrate more easily, making the polymer soluble in a wider range of organic solvents at room temperature. This is a significant advantage for processing, casting films, and creating coatings.[1][2]

  • Lower Dielectric Constant: The C-F bond's low polarizability reduces the material's dielectric constant and dissipation factor.[3][4][5] This is a critical property for applications in microelectronics, high-frequency communication (such as 5G technology), and as insulating materials.[4]

  • Enhanced Optical Clarity: Reduced crystallinity often leads to amorphous polymers that are transparent and possess low optical absorption, which is beneficial for optical components.[1][6]

  • Maintained Thermal Stability: Crucially, fluorination, particularly through pendant -CF3 groups, can enhance these properties without significantly compromising the high thermal stability inherent to the PAEK backbone.[1][7]

The logical relationship between the monomer structure and the final polymer properties can be visualized as follows:

G cluster_props Structure-Property Relationships Monomer Fluorinated Monomer (e.g., with pendant -CF3 group) Polymerization Nucleophilic Aromatic Substitution Polycondensation Monomer->Polymerization Backbone Aromatic PAEK Backbone Polymerization->Backbone Pendant Bulky, Electronegative -CF3 Group Polymerization->Pendant High_Thermal_Stability High Thermal Stability (Td > 500°C) Backbone->High_Thermal_Stability Contributes to Mechanical_Strength Good Mechanical Strength Backbone->Mechanical_Strength Contributes to Reduced_Packing Reduced_Packing Pendant->Reduced_Packing Causes Low_Polarizability Low_Polarizability Pendant->Low_Polarizability Provides Properties Final Polymer Properties High_Thermal_Stability->Properties Mechanical_Strength->Properties Improved_Solubility Improved Solubility Reduced_Packing->Improved_Solubility Leads to Amorphous_Nature Amorphous_Nature Reduced_Packing->Amorphous_Nature Leads to Improved_Solubility->Properties Optical_Clarity Optical Clarity Amorphous_Nature->Optical_Clarity Enhances Optical_Clarity->Properties Low_Dielectric Low Dielectric Constant Low_Polarizability->Low_Dielectric Results in Low_Dielectric->Properties

Caption: Monomer structure dictates final polymer properties.

Performance Comparison: Fluorinated PAEK vs. Alternatives

The true measure of a novel polymer is its performance relative to established materials. The following table summarizes key properties of a representative Fluorinated PAEK (F-PAEK) derived from a trifluoromethyl-substituted monomer and compares it with traditional PEEK and other high-performance alternatives.[1][7]

PropertyFluorinated PAEK (F-PAEK)PEEK (Standard)PEKKPEI (Ultem)PPS
Glass Transition Temp. (Tg) 189 - 239 °C[3][4]~143 °C~155 °C~217 °C~92 °C
5% Weight Loss Temp. (Td5) > 500 °C[1][6][7]~550 °C~550 °C~540 °C~500 °C
Tensile Strength 65 - 119 MPa[1][3]~90-100 MPa~90-115 MPa~105 MPa[8]~80 MPa
Young's Modulus 1.6 - 2.3 GPa[1][3]~3.6 GPa~3.8 GPa~3.2 GPa[8]~3.8 GPa
Dielectric Constant (@1MHz) 2.6 - 2.9[1][3]~3.2~3.1~3.15~3.0
Solubility Soluble in NMP, DMAc, Chloroform at RT[2]Soluble only in strong acids (e.g., H2SO4)Soluble only in strong acidsSoluble in chlorinated solventsInsoluble
Process Temperature Lower than PEEK~360-400 °C~330-370 °C[9]~350-390 °C~300-330 °C

Analysis of Performance:

  • Thermal Stability: The representative F-PAEK exhibits outstanding thermal stability, with a decomposition temperature (Td5) well above 500°C, making it comparable to PEEK and PEKK and suitable for high-temperature applications.[1][7] Its glass transition temperature (Tg) is significantly higher than that of standard PEEK, indicating better dimensional stability at elevated temperatures.[3][4]

  • Mechanical Properties: While its tensile strength is within the range of other high-performance polymers, the F-PAEK shows a slightly lower Young's modulus.[1][3] This suggests it may be more flexible and less rigid than PEEK or PPS, which can be an advantage in applications requiring tough, flexible films.[1]

  • Dielectric Performance: Herein lies a key advantage. The F-PAEK consistently demonstrates a lower dielectric constant compared to all listed alternatives.[1][3] This superior insulating property is a direct result of the fluorine incorporation and makes it a prime candidate for advanced electronics and telecommunications hardware.[4][5]

  • Solubility and Processability: The most significant practical advantage of F-PAEKs is their enhanced solubility in common organic solvents.[2] This circumvents the need for harsh acids used to dissolve PEEK, simplifying processing, enabling solution-casting of thin films, and opening up applications in coatings and membranes that are difficult to achieve with traditional PAEKs. The lower processing temperature of related materials like PEKK also highlights a trend towards more accessible manufacturing.[9]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details the methodologies for the synthesis and characterization of these advanced polymers.

Synthesis of Fluorinated PAEK via Nucleophilic Aromatic Substitution

This protocol describes a typical polycondensation reaction to synthesize an F-PAEK from a fluorinated bisphenol and an activated dihalide.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Isolation & Purification A 1. Charge Reactor: - Fluorinated Bisphenol - Dihalobenzophenone - K2CO3 (base) - NMP/Toluene (solvents) B 2. Azeotropic Dehydration: Heat to 140-150°C to remove water with Toluene A->B C 3. Polycondensation: Heat to 180-200°C for 8-12 hours under N2 B->C D 4. Precipitation: Pour viscous solution into Methanol/Water C->D E 5. Washing: Wash polymer precipitate with hot water and Methanol D->E F 6. Drying: Dry fibrous polymer under vacuum at 80-100°C E->F

Caption: Typical synthesis workflow for Fluorinated PAEKs.

Step-by-Step Protocol:

  • Reactor Setup: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the fluorinated bisphenol monomer (e.g., (4-trifluoromethyl)phenylhydroquinone), a difluorinated aromatic ketone (e.g., 4,4'-difluorobenzophenone), and an excess of anhydrous potassium carbonate (K2CO3).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) as the reaction solvent and toluene as the azeotroping agent.

  • Dehydration: Heat the mixture to 140-150°C. Toluene will form an azeotrope with the water generated from the phenoxide formation, which is collected in the Dean-Stark trap. This step is critical to ensure a high molecular weight polymer is formed.

  • Polymerization: After all water has been removed, drain the toluene and raise the temperature to 180-200°C to initiate the polycondensation reaction. The solution will become increasingly viscous as the polymer chains grow. Maintain this temperature for 8-12 hours under a nitrogen atmosphere.

  • Precipitation and Isolation: After cooling, pour the viscous polymer solution into a stirred beaker of methanol or a methanol/water mixture. The polymer will precipitate as a fibrous solid.

  • Purification: Filter the polymer and wash it thoroughly with hot water and methanol to remove any remaining salts and NMP.

  • Drying: Dry the final polymer product in a vacuum oven at 80-100°C for 24 hours.

Characterization Methodologies
  • Thermal Analysis (TGA/DSC):

    • Thermogravimetric Analysis (TGA): Used to determine thermal stability (Td5). A 5-10 mg sample is heated at a constant rate (e.g., 20 °C/min) in a nitrogen or air atmosphere, and weight loss is recorded as a function of temperature.[10]

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). A sample is heated, cooled, and then reheated at a controlled rate (e.g., 10-20 °C/min). The Tg is identified as a step change in the heat flow during the second heating scan.[10]

  • Mechanical Testing:

    • Tensile Testing: Polymer films are cast from solution (e.g., in NMP or chloroform) and dried thoroughly.[2] Dumbbell-shaped specimens are cut and tested using a universal testing machine according to ASTM D638 standards to determine tensile strength, Young's modulus, and elongation at break.[11]

  • Dielectric Analysis:

    • Capacitance Measurement: Polymer films of a known thickness are placed between two electrodes in a parallel plate setup. The capacitance is measured over a range of frequencies (e.g., 1 kHz to 1 MHz) using an LCR meter. The dielectric constant is then calculated from the capacitance, film thickness, and electrode area.

Conclusion

Polymers synthesized from fluorinated benzophenone-related monomers represent a significant advancement in the field of high-performance materials. By strategically incorporating fluorine, these F-PAEKs offer a unique and compelling combination of properties. They retain the exceptional thermal stability characteristic of the PAEK family while providing substantial improvements in processability, optical clarity, and, most notably, dielectric performance.

For researchers and drug development professionals, the enhanced solubility opens new avenues for creating complex device components, advanced membranes, and specialty coatings that are not feasible with traditional, intractable polymers like PEEK. Their low dielectric constant makes them an enabling material for next-generation electronics and medical devices where electrical insulation and signal integrity are paramount. While standard PEEK and other alternatives remain excellent choices for structural applications, the tailored properties of Fluorinated PAEKs provide a decisive advantage in specialized, high-technology fields.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-4'-hydroxybenzophenone

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Fluoro-4'-hydroxyben...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Fluoro-4'-hydroxybenzophenone demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Assessment: The Foundation of Safety

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is critical. 2-Fluoro-4'-hydroxybenzophenone is classified under the Globally Harmonized System (GHS) with specific hazard statements that directly inform our choice of Personal Protective Equipment (PPE). The primary risks are associated with direct contact and inhalation of the powdered solid.

Table 1: GHS Hazard Classification for 2-Fluoro-4'-hydroxybenzophenone

Hazard ClassGHS CodeDescriptionRationale for Precaution
Skin Corrosion/IrritationH315Causes skin irritation[1][2]Direct contact can lead to inflammation, redness, and discomfort. Requires robust skin protection.
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2]The compound can cause significant, potentially damaging, irritation upon contact with eye tissue. Mandates stringent eye protection.
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]Inhalation of dust particles can irritate the respiratory tract, leading to coughing and discomfort. Requires control of airborne particulates.
Hazardous to the Aquatic EnvironmentH402/H411Harmful or Toxic to aquatic life with long lasting effects[2]This dictates strict disposal protocols to prevent environmental contamination.

Core Protective Measures: Engineering Controls and PPE

While PPE is essential, it is the final barrier between the researcher and the chemical hazard. The first and most effective line of defense is the implementation of engineering controls.

Primary Engineering Control: The Chemical Fume Hood

All handling of 2-Fluoro-4'-hydroxybenzophenone powder should occur within a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow contains dust particles at the source, preventing inhalation and minimizing contamination of the laboratory environment.[2]

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Fluoro-4'-hydroxybenzophenone. The selection is directly correlated to the hazards identified in Table 1.

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and accidental splashes.[2] For operations with a higher risk of splashing, such as when dissolving the compound, a full face shield should be worn over the goggles.[3] This adheres to OSHA and European standards for eye protection.[4][5]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. It is crucial to wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2]

  • Body Protection: A clean, long-sleeved laboratory coat is required to protect the skin from accidental contact.[1][2] All buttons should be fastened to ensure maximum coverage.

  • Respiratory Protection: Due to its classification as a respiratory irritant (H335), respiratory protection is a critical consideration.[2] When weighing or transferring the solid compound where dust generation is possible, a NIOSH-approved N95 dust mask or a higher-level respirator should be used, even within a fume hood, to minimize inhalation risk.[1][2][6]

Table 2: Summary of Mandatory PPE

Body AreaRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical Splash GogglesANSI Z87.1 / EN166Protects against serious eye irritation (H319) from dust and splashes.
Face Shield (as needed)ANSI Z87.1 / EN166Provides a secondary layer of protection for the entire face.
Hands Chemical-Resistant Gloves (e.g., Nitrile)EN 374Prevents skin irritation (H315) from direct contact.
Body Long-Sleeved Laboratory CoatN/AProtects skin and personal clothing from contamination.
Respiratory N95 Dust Mask or higherNIOSH/MSHA/EN 149 ApprovedPrevents respiratory tract irritation (H335) from inhalation of fine powder.[4]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, sequential protocol for donning, handling, and doffing PPE is paramount to prevent exposure and cross-contamination.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_donning Donning PPE Sequence cluster_handling Handling Phase cluster_doffing Doffing PPE Sequence (Exit) prep1 Verify Fume Hood Certification prep2 Gather All Required PPE prep1->prep2 prep3 Prepare Designated Work Area prep2->prep3 don1 1. Don Lab Coat prep3->don1 Enter Work Area don2 2. Don Respiratory Protection (e.g., N95 Mask) don1->don2 don3 3. Don Eye Protection (Goggles/Face Shield) don2->don3 don4 4. Don Gloves don3->don4 handle Perform Chemical Handling Inside Fume Hood don4->handle doff1 1. Remove Gloves handle->doff1 Work Complete doff2 2. Remove Lab Coat doff1->doff2 doff3 3. Remove Eye/Face Protection doff2->doff3 doff4 4. Remove Respiratory Protection doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Caption: PPE Workflow for Handling 2-Fluoro-4'-hydroxybenzophenone.

Safe Handling Practices
  • Designated Area: Always handle this compound in a designated area within the lab to prevent the spread of contamination.[7]

  • Avoid Dust Generation: Use techniques that minimize the creation of dust, such as careful scooping rather than pouring from a height.[1][2]

  • Hygiene: Never eat, drink, or smoke in the laboratory.[1][2] Always wash hands thoroughly after removing gloves and before leaving the work area.[1]

Contingency and Disposal Plan

Spill Response

For a minor spill of solid 2-Fluoro-4'-hydroxybenzophenone:

  • Alert personnel in the immediate area.[2]

  • Wearing your full PPE, gently cover the spill with an absorbent material.

  • Use dry cleanup procedures; do not use water.[1][2] Carefully sweep or vacuum the material into a clearly labeled, sealable container for hazardous waste.[2][8]

  • Wipe the area with a damp cloth (collecting the cloth as hazardous waste) and decontaminate the area.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If the person feels unwell, seek medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[9]

Waste Disposal

All materials contaminated with 2-Fluoro-4'-hydroxybenzophenone, including the chemical itself, empty containers, and used PPE (gloves, masks, contaminated wipes), must be disposed of as hazardous chemical waste.

  • Chemical Waste: Collect in a clearly labeled, sealed, and compatible waste container.[7]

  • Contaminated PPE: Place used gloves, masks, and other disposable items in a designated hazardous waste bag or container.

  • Empty Containers: "Empty" containers are not truly empty and must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[7] The label on the container should be defaced before disposal.[7]

  • Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[2][4] Never discharge this chemical into drains or the environment.[5]

By integrating this expert-level understanding of hazards with meticulous operational protocols, you can ensure a safe and effective research environment. This commitment to safety is the bedrock upon which trustworthy and groundbreaking science is built.

References

  • Apollo Scientific. 4'-Chloro-5-fluoro-2-hydroxybenzophenone Safety Data Sheet.

  • Sigma-Aldrich. Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet.

  • U.S. Environmental Protection Agency. Personal Protective Equipment.

  • Apollo Scientific. 4-Fluoro-4'-hydroxybenzophenone Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet for 4-Chloro-4'-hydroxybenzophenone.

  • Fisher Scientific. 4-Hydroxybenzophenone Safety Data Sheet.

  • ECHEMI. 2-Fluoro-4-hydroxybenzoic acid SDS.

  • Bernardo Ecenarro. Recommended PPE to handle chemicals.

  • Thermo Fisher Scientific. Safety Data Sheet.

  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.

  • Santa Cruz Biotechnology, Inc. 2-Fluoro-4′-hydroxybenzophenone.

  • CDH Fine Chemical. p-HYDROXY BENZOPHENONE MATERIAL SAFETY DATA SHEET.

  • Northwestern University. Hazardous Waste Disposal Guide.

  • Tokyo Chemical Industry Co., Ltd. 4-Fluoro-4'-hydroxybenzophenone.

  • Sigma-Aldrich. 4-Hydroxybenzophenone 98.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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